molecular formula C13H21NOSSi B1681674 Silthiofam CAS No. 175217-20-6

Silthiofam

Cat. No.: B1681674
CAS No.: 175217-20-6
M. Wt: 267.46 g/mol
InChI Key: MXMXHPPIGKYTAR-UHFFFAOYSA-N
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Description

Silthiofam is a monocarboxylic acid amide obtained by formal condensation of the carboxy group from 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxlic acid with the amino group of allylamine. A fungicide seed dressing for cereals used mainly to control 'take-all'. It has a role as an antifungal agrochemical. It is a member of thiophenes, an organosilicon compound, a monocarboxylic acid amide, an olefinic compound and an amide fungicide.
a fungicide

Properties

IUPAC Name

4,5-dimethyl-N-prop-2-enyl-2-trimethylsilylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOSSi/c1-7-8-14-12(15)11-9(2)10(3)16-13(11)17(4,5)6/h7H,1,8H2,2-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMXHPPIGKYTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC=C)[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1058000
Record name Silthiofam
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Molecular Weight

267.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

175217-20-6
Record name Silthiofam
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Record name Silthiofam [ISO]
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Record name Silthiofam
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Record name 3-Thiophenecarboxamide, 4,5-dimethyl-N-2-propen-1-yl-2-(trimethylsilyl)
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Record name SILTHIOFAM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Silthiofam's Mechanism of Action Against Gaeumannomyces graminis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of the mechanism of action of silthiofam, a thiophene carboxamide fungicide, against the take-all fungus Gaeumannomyces graminis. This document is intended for researchers, scientists, and professionals involved in fungicide development and plant pathology.

Executive Summary

This compound is a protective fungicide utilized as a seed treatment for cereals to control take-all disease, one of the most significant root diseases of wheat worldwide, caused by the fungus Gaeumannomyces graminis. Its mode of action is the inhibition of fungal respiration, leading to a cessation of growth and prevention of infection. While the precise molecular target has not been definitively elucidated in publicly available literature, extensive evidence from its chemical classification and fungicidal action strongly suggests that this compound functions as a succinate dehydrogenase inhibitor (SDHI), targeting Complex II of the mitochondrial electron transport chain. This document synthesizes the available data on its mode of action, presents quantitative efficacy data, details relevant experimental protocols for its study, and provides visualizations of the proposed mechanism and experimental workflows.

Core Mechanism of Action: Inhibition of Fungal Respiration

This compound's primary fungicidal activity is through the disruption of cellular respiration in Gaeumannomyces graminis. The Fungicide Resistance Action Committee (FRAC) classifies this compound under the code 38, with a mode of action designated as "C7: ATP production"[1][2]. This indicates that the fungicide directly interferes with the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

The Hypothesized Target: Succinate Dehydrogenase (Complex II)

This compound belongs to the thiophene carboxamide class of fungicides[1][2][3]. A significant number of carboxamide fungicides are known to act as succinate dehydrogenase inhibitors (SDHIs). Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupled with the reduction of ubiquinone to ubiquinol.

By inhibiting succinate dehydrogenase, this compound is hypothesized to:

  • Block the TCA cycle, disrupting a central metabolic pathway.

  • Halt the transfer of electrons to the electron transport chain, thereby inhibiting ATP synthesis via oxidative phosphorylation.

  • Lead to the accumulation of reactive oxygen species (ROS), causing cellular damage.

This inhibition of energy production ultimately prevents the germination of fungal spores and the growth of mycelia, thus protecting the host plant from infection.

dot

cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Succinate Dehydrogenase (Complex II) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Reduction ETC Electron Transport Chain Complex_II->ETC e- transfer This compound This compound This compound->Complex_II Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP

Caption: Proposed mechanism of this compound on the mitochondrial respiratory chain.

Quantitative Data on Efficacy

Studies have determined the in vitro efficacy of this compound against various isolates of Gaeumannomyces graminis var. tritici. The following table summarizes the effective concentration required to inhibit mycelial growth by 50% (EC50).

Isolate TypeNumber of IsolatesEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference
Sensitive390.0001 - 0.00360.0009
Resistant270.011 - 0.190.055

These data demonstrate a clear distinction in sensitivity between different populations of the fungus. Notably, there is no cross-resistance observed between this compound and triazole fungicides like tebuconazole and difenoconazole.

Experimental Protocols

To investigate the mechanism of action of this compound on Gaeumannomyces graminis, a series of biochemical and physiological assays can be employed.

Fungal Isolate Sensitivity Testing

This protocol determines the EC50 value of this compound for mycelial growth inhibition.

  • Media Preparation: Prepare potato dextrose agar (PDA) amended with a range of this compound concentrations (e.g., 0, 0.0001, 0.001, 0.01, 0.1, 1.0, 10.0 µg/mL).

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a G. graminis culture onto the center of each PDA plate.

  • Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 20-25°C).

  • Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate reaches a predefined size.

  • Analysis: Calculate the percentage inhibition of mycelial growth relative to the control for each this compound concentration. Use probit analysis or non-linear regression to determine the EC50 value.

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Start Start Prep_Plates Prepare PDA plates with varying this compound concentrations Start->Prep_Plates Inoculate Inoculate plates with G. graminis mycelial plugs Prep_Plates->Inoculate Incubate Incubate in the dark at 20-25°C Inoculate->Incubate Measure Measure colony diameters Incubate->Measure Calculate Calculate percentage inhibition Measure->Calculate Determine_EC50 Determine EC50 value (e.g., probit analysis) Calculate->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for determining the EC50 of this compound on G. graminis.

Mitochondrial Respiration Assay

This protocol assesses the effect of this compound on oxygen consumption in isolated mitochondria or permeabilized fungal cells, which can help confirm the inhibition of the electron transport chain.

  • Mitochondria Isolation/Cell Permeabilization: Isolate mitochondria from G. graminis mycelia using differential centrifugation or permeabilize fungal cells with a detergent like digitonin.

  • Respirometry Setup: Use a high-resolution respirometer with an oxygen electrode (e.g., Oroboros Oxygraph-2k).

  • Assay Buffer: Suspend the isolated mitochondria or permeabilized cells in a suitable respiration buffer (e.g., MiR05).

  • Substrate Addition: Add substrates for specific respiratory complexes. For Complex II, add succinate. Rotenone should be added first to inhibit Complex I.

  • This compound Treatment: Introduce this compound at various concentrations into the respiration chamber and monitor the rate of oxygen consumption.

  • Controls: Use known inhibitors of Complex II (e.g., malonate, atpenin A5) and other complexes (e.g., rotenone for Complex I, antimycin A for Complex III) as positive and negative controls.

  • Data Analysis: Compare the oxygen consumption rates in the presence and absence of this compound to determine its inhibitory effect on specific parts of the electron transport chain.

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Start Start Isolate_Mito Isolate mitochondria or permeabilize G. graminis cells Start->Isolate_Mito Setup_Respirometer Set up high-resolution respirometer Isolate_Mito->Setup_Respirometer Add_Substrates Add respiratory substrates (e.g., succinate + rotenone) Setup_Respirometer->Add_Substrates Add_this compound Introduce this compound at varying concentrations Add_Substrates->Add_this compound Monitor_O2 Monitor oxygen consumption rate Add_this compound->Monitor_O2 Analyze Analyze data and compare to controls Monitor_O2->Analyze End End Analyze->End

Caption: Experimental workflow for mitochondrial respiration assay.

Succinate Dehydrogenase Enzyme Activity Assay

This protocol directly measures the effect of this compound on the enzymatic activity of succinate dehydrogenase.

  • Enzyme Extraction: Prepare a mitochondrial protein extract from G. graminis.

  • Reaction Mixture: Prepare a reaction buffer containing succinate as the substrate and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS) coupled with a tetrazolium salt like MTT).

  • Incubation with Inhibitor: Pre-incubate the mitochondrial extract with various concentrations of this compound.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Spectrophotometric Measurement: Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each this compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

While this hypothesized mechanism is consistent with its chemical class and observed fungicidal effects, direct experimental confirmation of this compound binding to and inhibiting the succinate dehydrogenase of G. graminis is a critical area for future research. Such studies would solidify our understanding of this important fungicide and could aid in the development of new, more effective control strategies for take-all disease and in managing the potential for fungicide resistance. Further investigation into the molecular basis of resistance in some G. graminis isolates would also be of significant value.

References

Silthiofam's Fungistatic Activity: A Biochemical Pathway Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silthiofam, a silyl-amide fungicide, exhibits potent and specific fungistatic activity against Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat. This technical guide delineates the biochemical pathway underlying this compound's mode of action, presenting a comprehensive overview for researchers and professionals in drug development. The core mechanism of this compound lies in its ability to disrupt mitochondrial energy metabolism by specifically inhibiting the adenine nucleotide translocator (ANT). This inhibition halts the export of ATP from the mitochondrial matrix to the cytosol, depriving the fungal cells of the necessary energy for essential metabolic processes, ultimately leading to growth inhibition and cell death. This document provides a detailed examination of this pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound's fungistatic properties.

The Biochemical Pathway of this compound's Fungistatic Activity

The fungistatic action of this compound is primarily centered on the disruption of cellular energy supply at the mitochondrial level. The key molecular target of this compound is the adenine nucleotide translocator (ANT) , an integral protein of the inner mitochondrial membrane.

The Role of the Adenine Nucleotide Translocator (ANT)

The ANT protein facilitates the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. This process, known as substrate-level phosphorylation and oxidative phosphorylation, is the primary source of cellular energy. The exported ATP is vital for a myriad of energy-dependent cellular processes in the cytosol, including biosynthesis, nutrient transport, and maintenance of cellular structures.

Inhibition of ANT by this compound

This compound acts as a specific inhibitor of the ANT in Gaeumannomyces graminis.[1][2] By binding to the translocator, this compound effectively blocks the transport of ATP out of the mitochondria.[1][2][3] This leads to an accumulation of ATP within the mitochondrial matrix and a corresponding depletion of ATP in the cytosol. The lack of cytosolic ATP cripples the energy-dependent metabolic activities of the fungus.

Downstream Consequences of ANT Inhibition

The inhibition of ATP export from the mitochondria triggers a cascade of detrimental effects on the fungal cell:

  • Energy Depletion: The most immediate consequence is a severe deficit of usable energy in the cytosol, leading to the cessation of fungal growth.

  • Disruption of Cellular Respiration: The accumulation of ATP within the mitochondria can lead to feedback inhibition of the electron transport chain and oxidative phosphorylation, further impairing the cell's ability to generate energy.

  • Metabolic Collapse: Without a sufficient supply of ATP, essential metabolic pathways, including nucleic acid and protein synthesis, cannot be sustained, leading to a complete shutdown of cellular functions and ultimately, cell death.

The specificity of this compound for the fungal ANT over that of the host plant contributes to its efficacy as a fungicide with minimal phytotoxicity.

Quantitative Data on this compound's Efficacy

The following table summarizes the effective concentration (EC50) values of this compound against sensitive and resistant isolates of Gaeumannomyces graminis var. tritici. The EC50 value represents the concentration of a fungicide that is required to inhibit the growth of a fungal population by 50%.

Isolate TypeEC50 (µg/mL)Reference
Sensitive (S)0.001 - 0.01
Resistant (R)> 0.1

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biochemical pathway of this compound's fungistatic activity.

Isolation of Mitochondria from Gaeumannomyces graminis

This protocol is adapted from general methods for fungal mitochondrial isolation.

Materials:

  • Gaeumannomyces graminis mycelia

  • Mitochondrial Isolation Buffer (MIB): 0.6 M mannitol, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA)

  • Glass beads (0.5 mm diameter)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest fresh mycelia from liquid culture by filtration.

  • Wash the mycelia with ice-cold MIB.

  • Resuspend the mycelia in a minimal volume of MIB.

  • Disrupt the fungal cells by vortexing with glass beads for 1-2 minutes in short bursts, keeping the sample on ice.

  • Further homogenize the disrupted cell suspension using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.

  • Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA protein assay.

Mitochondrial Respiration Assay

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

Materials:

  • Isolated mitochondria from G. graminis

  • Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.2), 2.5 mM MgCl2, 2.5 mM KH2PO4

  • Respiratory substrates (e.g., 10 mM pyruvate + 5 mM malate)

  • ADP solution (100 mM)

  • This compound solutions of varying concentrations

  • Clark-type oxygen electrode system

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1 mL of Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add the isolated mitochondria (0.5-1 mg protein/mL) to the chamber.

  • Add the respiratory substrates to initiate basal respiration (State 2).

  • Record the rate of oxygen consumption.

  • Add a known amount of ADP (e.g., 100 µM) to stimulate active respiration (State 3).

  • Record the rate of oxygen consumption.

  • To test the effect of this compound, pre-incubate the mitochondria with varying concentrations of the fungicide for a defined period before adding the substrates and ADP.

  • Calculate the respiratory control ratio (RCR = State 3 rate / State 2 rate) and the ADP/O ratio to assess mitochondrial coupling and efficiency.

ATP Synthesis and Export Assay

This protocol describes a method to measure ATP synthesis and its export from isolated mitochondria using a luciferin-luciferase-based assay.

Materials:

  • Isolated mitochondria from G. graminis

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 10 mM KH2PO4

  • Respiratory substrates (e.g., 10 mM pyruvate + 5 mM malate)

  • ADP solution (1 mM)

  • Luciferin-luciferase reagent

  • This compound solutions of varying concentrations

  • Luminometer

Procedure:

  • In a luminometer tube, combine the Assay Buffer, respiratory substrates, and isolated mitochondria.

  • Add the luciferin-luciferase reagent.

  • Initiate the reaction by adding ADP.

  • Immediately measure the light emission, which is proportional to the amount of ATP exported from the mitochondria.

  • To determine the inhibitory effect of this compound, pre-incubate the mitochondria with different concentrations of the fungicide before initiating the reaction with ADP.

  • Generate a standard curve with known ATP concentrations to quantify the amount of ATP produced and exported.

Visualizations

Biochemical Pathway of this compound's Fungistatic Activity

Caption: Biochemical pathway of this compound's fungistatic activity.

Experimental Workflow for Investigating this compound's Mechanism of Action

Experimental_Workflow Start Start: Hypothesize this compound Inhibits Respiration Isolate_Mitochondria Isolate Mitochondria from Gaeumannomyces graminis Start->Isolate_Mitochondria IC50_Determination Determine IC50 Values on Fungal Growth Start->IC50_Determination Respiration_Assay Mitochondrial Respiration Assay (Oxygen Consumption) Isolate_Mitochondria->Respiration_Assay ATP_Assay ATP Synthesis/Export Assay (Luminometry) Isolate_Mitochondria->ATP_Assay Analyze_Results Analyze and Correlate Results Respiration_Assay->Analyze_Results ATP_Assay->Analyze_Results IC50_Determination->Analyze_Results Conclusion Conclusion: This compound inhibits ANT, leading to ATP depletion and growth inhibition Analyze_Results->Conclusion

Caption: Experimental workflow for mechanism of action studies.

References

Synthesis of Silthiofam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for Silthiofam, a thiophene fungicide used to control take-all disease in wheat. The information is compiled from published process research and is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

This compound, chemically known as N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is a crucial agent for protecting cereal crops.[1] Its synthesis has been the subject of considerable process research to develop efficient, low-cost, and scalable methods. Initial discovery routes were characterized by low overall yields (approximately 2%), which were subsequently improved to around 10% on a pilot-plant scale and further optimized to achieve yields of about 60% in a more commercially viable process.[2][3] This guide will detail the optimized synthesis route, providing experimental protocols and quantitative data.

Optimized Synthesis Pathway

The most efficient reported synthesis of this compound is a six-step process starting from the inexpensive precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate.[4][5] This route is notable for a novel thiophene-3-carboxylate synthesis, room temperature silylation of a thiophene-3-carboxylate dianion, and efficient final amidation. The process is designed for large-scale production, with the recycling of its three organic solvents.

Synthesis Workflow Diagram

Silthiofam_Synthesis A 3-Chloro-2-butanone + Methyl 3-methoxyacrylate B Cycloaddition & Aromatization A->B C Thiophene-3-carboxylate Intermediate B->C D Hydrolysis C->D E Thiophene-3-carboxylic acid D->E F Silylation E->F G 4,5-Dimethyl-2-(trimethylsilyl) -thiophene-3-carboxylic acid F->G H Amide Formation G->H I This compound H->I

Caption: Optimized six-step synthesis pathway for this compound.

Experimental Protocols

The pilot-plant route can be divided into three main stages: thiophene ring synthesis, hydrolysis/silylation, and amide formation.

Stage 1: Thiophene Ring Synthesis (Cycloaddition and Aromatization)

This stage involves a novel thiophene-3-carboxylate synthesis through the cycloaddition of 3-mercapto-2-butanone with an acrylate, followed by acid-catalyzed aromatization. The 3-mercapto-2-butanone is prepared in situ from 3-chloro-2-butanone and sodium hydrosulfide to simplify the workup and improve yield.

Protocol:

  • Prepare 3-mercapto-2-butanone in situ from 3-chloro-2-butanone and NaSH.

  • A portion of methyl 3-methoxyacrylate is added to initiate the reaction.

  • After initiation, the remaining acrylate is added over 2 hours, maintaining the temperature below 30 °C.

  • The mixture is stirred overnight at room temperature.

  • Concentrated HCl is then added, leading to an exotherm and precipitation of NaCl.

  • After stirring, water is added to dissolve the salt, yielding the thiophene-3-carboxylate intermediate.

Stage 2: Hydrolysis and Silylation

The thiophene-3-carboxylate intermediate is hydrolyzed to the corresponding carboxylic acid, which is then silylated. This step is critical and involves the formation of a thiophene-3-carboxylate dianion at room temperature, which is then treated with a silylating agent.

Protocol:

  • The thiophene-3-carboxylate from Stage 1 is hydrolyzed to form the carboxylic acid.

  • The resulting acid is treated sequentially with n-BuLi and trimethylsilyl chloride to afford the silyl acid.

Stage 3: Amide Formation

The final stage involves the conversion of the silylated carboxylic acid into this compound.

Protocol:

  • The silyl acid is converted to its acid chloride.

  • The crude acid chloride is diluted in heptane and filtered.

  • The heptane solution of the acid chloride is treated with allylamine and aqueous NaOH to produce this compound.

  • The concentration is managed to facilitate the crystallization of the final product.

An alternative final step involves the direct reaction of methyl 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylate with allylamine in the presence of a catalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), under reflux for 48 hours.

Quantitative Data

Step/ParameterYield/PurityNotes
Overall Yield (Optimized Route)~60%From 3-chloro-2-butanone and methyl 3-methoxyacrylate.
Overall Yield (Original Discovery Route)~2%Involved a Gewald aminothiophene synthesis.
Overall Yield (Pilot-Plant Route)10%An improvement on the original discovery route.
Purity of Final Product>98%Achieved in the pilot-plant campaigns.
Cycloaddition (Tertiary Alcohol Intermediate)up to 83%In an alternate convergent approach.
Amidation of Silyl Acid~85%Yield of >98% purity material from the silyl acid.
Amidation of Methyl Ester (with TBD)62.3%Direct reaction of the methyl ester with allylamine.

Physicochemical Properties

PropertyValue
Melting Point140-142 °C
Molecular FormulaC₁₃H₂₁NOSSi
Molecular Weight267.47 g/mol
Purity (minimum)980 g/kg

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz): δ 8.33 (v br s, 1H), 2.34 (s, 3H), 2.33 (s, 3H), 0.32 (s, 9H)

¹³C NMR (CDCl₃, 100 MHz): δ 170.1, 148.4, 139.0, 137.3, 137.2, 14.2, 13.6, 0.1

MS (GC-MS) m/z: 228 (M+, 5%), 213 (91), 195 (34), 155 (5), 111 (8), 77 (100)

References

The Discovery and Development of Silthiofam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Silthiofam is a fungicide developed for the control of take-all disease in cereals, caused by the soil-borne fungus Gaeumannomyces graminis var. tritici. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, efficacy, and toxicology of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and crop protection. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal studies, and includes visualizations of its proposed signaling pathway and developmental workflow.

Discovery and Development History

The journey of this compound from a laboratory curiosity to a commercial fungicide involved several key milestones:

  • 1989: Scientists at Monsanto discovered a compound with activity against Gaeumannomyces graminis through a random screening process.

  • 1995: Following extensive Structure-Activity Relationship (SAR) studies, 4,5-dimethyl-N-(2-propenyl)-2-trimethylsilyl-3-thiophenecarboxamide, later named this compound (coded as MON 65500), was selected as a commercial candidate.

  • Early 2000s: The development of an efficient, low-cost, 6-step synthesis process made large-scale production economically viable.[1][2] This process significantly improved upon the original discovery route.[1][2]

  • Regulatory Approval: this compound has been evaluated and registered for use in numerous countries, including in the European Union.[3]

Chemical Synthesis Development

The commercial viability of this compound hinged on the development of an efficient synthesis route. The initial "Discovery Route" was improved upon to produce 300 kg of the material for pilot-plant campaigns and toxicological trials. However, efforts continued to devise a more cost-effective method.

The ultimately selected process is a 6-step chemical synthesis with an approximate 60% overall yield, starting from the inexpensive precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate. A key feature of this route is a novel thiophene-3-carboxylate synthesis.

Physicochemical Properties

This compound is a beige powder with the following properties:

PropertyValue
IUPAC Name N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide
CAS Registry Number 175217-20-6
Molecular Formula C13H21NOSSi
Molecular Weight 267.47 g/mol
Melting Point 86.1 – 88.3°C
Water Solubility 40 mg/L at 19.5°C
Octanol/Water Partition Coefficient (log Kow) 3.72 at 19.5°C
Vapour Pressure 0.08 Pa at 20°C
Hydrolysis Rapid at pH 4, stable at pH 9 (20°C)

Data sourced from FAO Specifications and Evaluations for this compound.

Mechanism of Action

This compound is classified by the Fungicide Resistance Action Committee (FRAC) as a respiration inhibitor. Its mode of action is the disruption of ATP production in the target fungus. While the precise molecular interactions are a subject of ongoing research, it is proposed that this compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . This means it likely targets Complex II of the mitochondrial electron transport chain, inhibiting the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.

Silthiofam_MoA cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC Energy_depletion Energy Depletion ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Silthiofam_outside This compound Silthiofam_inside This compound Silthiofam_outside->Silthiofam_inside Uptake Inhibition Inhibition Silthiofam_inside->Inhibition Inhibition->Complex_II Fungal_growth_inhibition Fungal Growth Inhibition Energy_depletion->Fungal_growth_inhibition

Caption: Proposed mechanism of action of this compound.

Efficacy Data

This compound has demonstrated significant efficacy in controlling take-all disease in wheat, leading to notable yield improvements.

Efficacy ParameterResultReference
Mean Yield Recovery (Second Wheat) 1.06 t/ha
Range of Yield Recovery 0.6 t/ha to 1.59 t/ha
Yield Increase vs. Untreated (Infested Soil) 74%
Take-all Incidence Reduction (Summer) Significant reduction compared to standard treatment
Disease Severity Reduction (GS 69) Disease index of 0.89 vs. 2.33 in untreated control

Experimental Protocols

Efficacy Trial Protocol for Take-all in Wheat (Field Study)

This protocol is a synthesized representation of methodologies described in efficacy studies.

  • Inoculum Preparation:

    • Gaeumannomyces graminis var. tritici (Ggt) is cultured on a suitable medium such as potato dextrose agar.

    • The cultured fungus is used to inoculate sterilized oat or wheat kernels.

    • The colonized kernels are incubated for 3-4 weeks at room temperature (21-23°C), then air-dried.

  • Experimental Design:

    • Field plots are established in areas with a history of take-all disease or are artificially inoculated.

    • A randomized complete block design with multiple replications is typically used.

    • Treatments include:

      • Untreated control seeds.

      • Seeds treated with this compound at the recommended rate (e.g., 200 ml/100 kg seed of a 125 g/L formulation).

      • Seeds treated with other standard fungicides for comparison.

  • Inoculation and Sowing:

    • For artificial inoculation, the prepared Ggt-colonized kernels are distributed evenly in the furrow with the seeds at a specified rate (e.g., 1-5 g per meter of row).

    • Wheat seeds are sown using a commercial grain drill.

  • Disease Assessment:

    • Plants are sampled at various growth stages (e.g., tillering, heading, maturity).

    • Roots are washed, and the severity of take-all is assessed based on the percentage of the root system with black lesions.

    • A disease index is often calculated using a scale (e.g., 0-4 or 0-5, where 0 = no disease and the highest value = severe infection).

  • Data Collection and Analysis:

    • Parameters measured include plant stand, tiller number, incidence of "whiteheads," grain yield, and thousand-grain weight.

    • Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA).

Toxicology Study Protocols

Toxicological evaluation of this compound has been conducted in accordance with international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Workflow for Toxicological Evaluation of this compound

Toxicology_Workflow cluster_acute Acute Toxicity cluster_repeated Repeated Dose Toxicity cluster_genetic Genotoxicity cluster_reproductive Reproductive & Developmental Toxicity Oral (OECD 423) Oral (OECD 423) Sub-chronic Oral (90-day, OECD 408) Sub-chronic Oral (90-day, OECD 408) Oral (OECD 423)->Sub-chronic Oral (90-day, OECD 408) Dermal (OECD 402) Dermal (OECD 402) Inhalation (OECD 403) Inhalation (OECD 403) Eye Irritation (OECD 405) Eye Irritation (OECD 405) Skin Irritation (OECD 404) Skin Irritation (OECD 404) Skin Sensitization (OECD 406) Skin Sensitization (OECD 406) Chronic Oral (OECD 452) Chronic Oral (OECD 452) Sub-chronic Oral (90-day, OECD 408)->Chronic Oral (OECD 452) Ames Test (OECD 471) Ames Test (OECD 471) Micronucleus Test (OECD 474) Micronucleus Test (OECD 474) Ames Test (OECD 471)->Micronucleus Test (OECD 474) Developmental (OECD 414) Developmental (OECD 414) Two-Generation (OECD 416) Two-Generation (OECD 416) Developmental (OECD 414)->Two-Generation (OECD 416)

Caption: Standard workflow for toxicological assessment.

Acute Oral Toxicity (as per OECD Guideline 423 - Acute Toxic Class Method):

  • Principle: A stepwise procedure where a substance is administered orally to a group of animals at a defined dose. The presence or absence of mortality determines the next step.

  • Animals: Typically rats, of a single sex (usually females).

  • Procedure: Three animals are used per step. Dosing is sequential, and the outcome of one step determines the dose for the next.

  • Endpoint: The test allows for the classification of the substance into a toxicity class based on its LD50.

Sub-chronic Oral Toxicity (as per OECD Guideline 408 - 90-Day Study):

  • Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for 90 days.

  • Animals: Preferably rats. At least 10 males and 10 females per group.

  • Procedure: At least three dose levels and a control group are used. Animals are observed for signs of toxicity. At the end of the study, a full necropsy and histopathological examination are performed.

  • Endpoint: Provides information on the No-Observed-Adverse-Effect Level (NOAEL), target organs, and potential for accumulation.

Prenatal Developmental Toxicity (as per OECD Guideline 414):

  • Principle: The test substance is administered to pregnant animals during the period of organogenesis.

  • Animals: Usually rats and rabbits.

  • Procedure: At least three dose levels and a control group. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.

  • Endpoint: Assesses the potential of the substance to cause adverse effects on the developing embryo or fetus.

Toxicological Profile

This compound generally exhibits low acute toxicity.

Study TypeSpeciesResult (NOAEL/LOAEL)Reference
Acute Oral Toxicity RatLD50 > 5000 mg/kg bw
90-Day Sub-chronic Oral Toxicity RatNOAEL = 5 mg/kg bw/day
Developmental Toxicity RatNOAEL = 3 mg/kg bw/day
Developmental Toxicity RabbitNOAEL = 2 mg/kg bw/day
Reproductive Toxicity (2-generation) RatMaternal NOAEL = 2.7 mg/kg bw/day
Reproductive NOAEL = 11.0 mg/kg bw/day

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Environmental Fate

This compound's behavior in the environment is a critical aspect of its risk assessment.

Environmental ParameterValueSignificance
Hydrolysis DT50 (pH 4, 20°C) 45 hoursRapid degradation in acidic aqueous environments.
Hydrolysis DT50 (pH 9, 20°C) 314 daysStable in alkaline aqueous environments.
Photolysis DT50 (distilled water) 1.8 daysRapid degradation in the presence of light.
Soil-Water Partition Coefficient (Koc) Varies with soil typeIndicates potential for mobility in soil.

DT50: Time for 50% dissipation. Data sourced from FAO Specifications and Evaluations for this compound.

Conclusion

This compound represents a significant development in the management of take-all disease in cereals. Its discovery through systematic screening and subsequent optimization of its chemical synthesis have made it a valuable tool for farmers. The mode of action, centered on the inhibition of fungal respiration, provides targeted efficacy against Gaeumannomyces graminis var. tritici. The extensive toxicological and environmental fate studies have established a safety profile that allows for its use under regulated conditions. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and responsible application.

References

The Environmental Fate and Degradation of Silthiofam: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silthiofam, chemically known as N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is a fungicide utilized primarily as a seed treatment for cereals to control take-all disease caused by the fungus Gaeumannomyces graminis. Understanding its environmental fate and degradation pathways is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation of this compound, including its abiotic and biotic transformation processes in various environmental compartments.

Abiotic Degradation

Abiotic degradation processes, namely hydrolysis and photolysis, play a significant role in the initial breakdown of this compound in the environment.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. This compound is susceptible to hydrolysis, particularly under acidic conditions.

Quantitative Data on Hydrolysis

pHTemperature (°C)Half-life (DT50)Stability
42045 hoursRapidly hydrolysed[1]
720448 daysStable[1]
920314 daysStable[1]

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

The determination of the hydrolysis rate of this compound as a function of pH is typically conducted following the OECD Guideline for the Testing of Chemicals, Test No. 111.

  • Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with a known concentration of the test substance (this compound). The solutions are then incubated in the dark at a constant temperature.

  • Procedure:

    • Sterile buffer solutions are prepared at the required pH values.

    • The test substance, often radiolabelled (e.g., with ¹⁴C) to facilitate tracking and mass balance calculations, is added to the buffer solutions.

    • The solutions are incubated in the dark to prevent photolytic degradation.

    • Samples are taken at appropriate time intervals and analyzed for the concentration of the parent compound and the formation of hydrolysis products.

    • The rate of hydrolysis and the half-life (DT50) are calculated from the decline in the concentration of the test substance over time.

A logical workflow for a typical hydrolysis experiment is depicted below.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) add_substance Add this compound to Buffers prep_buffers->add_substance prep_substance Prepare this compound Solution (Radiolabelled) prep_substance->add_substance incubate Incubate in Dark (Constant Temperature) add_substance->incubate sampling Periodic Sampling incubate->sampling analysis Analyze for this compound and Degradation Products sampling->analysis calculation Calculate DT50 and Degradation Rate analysis->calculation

Experimental workflow for hydrolysis testing.
Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. This compound has been shown to undergo photolytic degradation in water.

Quantitative Data on Photolysis

MediumIrradiation ConditionsPhotolytic Half-life (DT50)
Distilled WaterSimulated solar irradiation (May)1.8 days[1]
River Neckar WaterSimulated solar irradiation (May)15 days[1]

Experimental Protocol: Phototransformation of Chemicals in Water (Direct Photolysis)

The phototransformation of this compound in water is typically assessed using protocols similar to the OECD Guideline 316.

  • Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight. The rate of degradation is measured over time.

  • Procedure:

    • A solution of the test substance in a sterile, buffered aqueous solution is prepared.

    • The solution is placed in a photochemically inert and transparent container.

    • The solution is exposed to a light source (e.g., a xenon arc lamp) that simulates the spectrum and intensity of natural sunlight.

    • Control samples are kept in the dark to differentiate between photolytic and other degradation processes like hydrolysis.

    • Samples are collected at various time points from both the irradiated and dark control solutions.

    • The concentration of the parent compound and any photoproducts are determined.

    • The quantum yield and the environmental half-life are calculated.

The general workflow for a photolysis study is outlined below.

Photolysis_Workflow cluster_setup Setup cluster_exposure Exposure cluster_data_collection Data Collection & Analysis prep_solution Prepare Aqueous Solution of this compound setup_reactors Set up Irradiated and Dark Control Samples prep_solution->setup_reactors irradiate Expose to Simulated Sunlight setup_reactors->irradiate sampling Collect Samples Over Time irradiate->sampling analysis Analyze for Parent and Photoproducts sampling->analysis calc Determine Photolytic DT50 and Quantum Yield analysis->calc Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Prepare and Characterize Soil substance_app Apply Radiolabelled This compound soil_prep->substance_app aerobic Aerobic Incubation (with O2) substance_app->aerobic anaerobic Anaerobic Incubation (without O2) substance_app->anaerobic sampling Periodic Soil Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction analysis Analysis of Extracts (HPLC, LC-MS) extraction->analysis results Determine DT50 and Identify Metabolites analysis->results Abiotic_Degradation_Pathway This compound This compound (N-allyl-4,5-dimethyl-2-(trimethylsilyl) -thiophene-3-carboxamide) Desilyl_this compound N-allyl-4,5-dimethyl- thiophene-3-carboxamide This compound->Desilyl_this compound Hydrolysis (acidic) or Photolysis Biotic_Degradation_Pathway This compound This compound Metabolite1 4-(allylcarbamoyl)-3-methyl-5- (trimethylsilyl)thiophene-2-carboxylic acid This compound->Metabolite1 Methyl Oxidation Metabolite2 4,5-dimethyl-2-(trimethylsilyl) -thiophene-3-carboxamide This compound->Metabolite2 Dealkylation Desilyl_this compound N-allyl-4,5-dimethyl- thiophene-3-carboxamide This compound->Desilyl_this compound Desilylation Metabolite3 4-carbamoyl-3-methyl-5- (trimethylsilyl)thiophene-2-carboxylic acid Metabolite1->Metabolite3 Dealkylation Metabolite2->Metabolite3 Methyl Oxidation

References

Silthiofam: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silthiofam, a fungicide used for the control of take-all disease in wheat. Understanding the solubility of this active ingredient in various organic solvents is critical for formulation development, analytical method design, and quality control processes. This document compiles available quantitative data, outlines the likely experimental protocols for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

This compound exhibits high solubility in a range of common organic solvents. The following table summarizes the available quantitative data for the solubility of this compound at 20°C.

Organic SolventSolubility (g/L) at 20°C
Acetone>250[1]
Ethyl Acetate>250[1]
Methanol>250[1][2]
p-Xylene>250[1]
1,2-Dichloroethane>250
n-Heptane15.5

Note: The data indicates that this compound is readily soluble in acetone, ethyl acetate, methanol, p-xylene, and 1,2-dichloroethane, with solubility exceeding 250 g/L at 20°C. In contrast, its solubility in the non-polar solvent n-heptane is significantly lower.

Experimental Protocols

While specific, detailed experimental protocols for the generation of the above solubility data are not exhaustively publicly available, the cited FAO report references the CIPAC MT 157 method. Based on this and general laboratory practices for solubility determination, the following protocol can be inferred:

Objective: To determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (analytical standard of known purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrumentation

  • Volumetric pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath set to the desired temperature (e.g., 20°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid is essential to confirm saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, agitation is stopped, and the undissolved solid is allowed to settle.

    • A clear aliquot of the supernatant is carefully withdrawn using a syringe.

    • The aliquot is immediately filtered through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high results.

  • Analysis:

    • The filtered, saturated solution is appropriately diluted with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

    • The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC-UV. A standard calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.

  • Calculation:

    • The solubility is calculated by multiplying the determined concentration of the diluted solution by the dilution factor. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound in an organic solvent.

G A Start: Define Solvent and Temperature B Prepare Supersaturated Mixture (Excess this compound + Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-48h with stirring) B->C D Allow Solids to Settle C->D E Withdraw and Filter Supernatant D->E F Prepare Dilutions of Filtered Sample E->F G Analyze by Validated Method (e.g., HPLC) F->G H Calculate Solubility from Concentration and Dilution Factor G->H I End: Report Solubility Data H->I

Caption: Workflow for determining this compound solubility.

References

An In-Depth Technical Guide to the Mode of Action of Thiophenecarboxamide Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophenecarboxamide fungicides represent a significant class of agricultural and horticultural fungicides, valued for their broad-spectrum activity and efficacy. As members of the Fungicide Resistance Action Committee (FRAC) Group 7, their core mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. This guide provides a detailed technical overview of the mechanism of action, experimental protocols for its study, quantitative data on fungicide efficacy, and the molecular basis of resistance.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The primary target of thiophenecarboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II or succinate-ubiquinone oxidoreductase (SQR).[1][2] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a dual role in cellular respiration. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone (coenzyme Q) in the electron transport chain.[3][4]

Thiophenecarboxamide fungicides act as potent and specific inhibitors of SDH. They bind to the ubiquinone-binding site (Qp site) of the enzyme complex, which is formed by the SDHB, SDHC, and SDHD subunits.[5] By occupying this site, they physically block the binding of the natural substrate, ubiquinone, thereby interrupting the electron flow from the iron-sulfur clusters in the SDHB subunit to ubiquinone. This disruption of the electron transport chain halts ATP production, leading to a severe energy deficit within the fungal cell and ultimately causing cell death.

The specificity of these fungicides arises from structural differences between fungal SDH and that of other organisms, such as mammals and plants, although the enzyme is highly conserved across species.

Caption: Signaling pathway of thiophenecarboxamide fungicide action.

Quantitative Data on Fungicide Efficacy

The efficacy of thiophenecarboxamide fungicides is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values represent the concentration of the fungicide required to inhibit 50% of the target enzyme's activity or 50% of the fungal growth, respectively. Lower values indicate higher potency.

FungicideTarget PathogenParameterValue (µg/mL)Reference(s)
Isofetamid Botrytis cinereaIC50 (SDH activity)0.0010
Botrytis cinereaEC50 (mycelial growth)0.10
Alternaria solaniEC50 (mycelial growth)0.02
Sclerotinia sclerotiorumEC50 (mycelial growth)0.01
Corynespora cassiicolaIC50 (SDH activity)0.0007
Septoria nodorumIC50 (SDH activity)0.0071
Penthiopyrad Colletotrichum cerealeED500.19
Venturia inaequalisEC50 (conidial germ tube growth)0.017 - 0.240
Botrytis cinerea (baseline)EC50 (mycelial growth)Mean: 0.053
Botrytis cinerea (baseline)EC50 (conidia germination)Mean: 0.014
Sclerotinia sclerotiorumEC50 (mycelial growth)0.0096 - 0.2606
Rhizoctonia solaniAntifungal ActivityS-(+)-penthiopyrad is 12-37 times more active than R-(-)-penthiopyrad
Botrytis cinereaAntifungal ActivityS-(+)-penthiopyrad is 12-37 times more active than R-(-)-penthiopyrad
Sclerotinia sclerotiorumAntifungal ActivityS-(+)-penthiopyrad is 12-37 times more active than R-(-)-penthiopyrad

Molecular Basis of Action and Resistance

Binding Site Interactions

Molecular docking and simulation studies have provided insights into the binding of thiophenecarboxamide fungicides to the Qp site of SDH. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the SDHB, SDHC, and SDHD subunits. The flexible molecular structure of some thiophenecarboxamides, such as isofetamid, is hypothesized to allow them to adapt to the binding pocket, even in the presence of mutations that confer resistance to other SDHIs. This flexibility can contribute to a broader spectrum of activity against resistant fungal strains.

Mechanisms of Resistance

The primary mechanism of resistance to thiophenecarboxamide and other SDHI fungicides is the development of point mutations in the genes encoding the SDHB, SDHC, and SDHD subunits. These mutations lead to amino acid substitutions in the Qp binding site, which can reduce the binding affinity of the fungicide. The specific mutation determines the level of resistance and the cross-resistance profile to different SDHI fungicides. For example, mutations at the H272 residue in the SDHB subunit are common and can confer resistance to several SDHIs. However, the unique chemical structure of isofetamid allows it to remain effective against certain isolates with mutations that cause resistance to other SDHIs.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay (Succinate-DCPIP Reductase Assay)

This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.

Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (substrate)

  • DCPIP solution

  • Thiophenecarboxamide fungicide stock solution (in DMSO)

  • 96-well microplate and plate reader (600 nm)

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and DCPIP.

  • Add various concentrations of the thiophenecarboxamide fungicide to the test wells. Include a solvent control (DMSO).

  • Initiate the reaction by adding the succinate solution.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode. The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the percent inhibition for each fungicide concentration and determine the IC50 value.

cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Reaction and Measurement cluster_3 Data Analysis A Isolate Fungal Mitochondria C Add Mitochondria, Assay Buffer, and DCPIP to wells A->C B Prepare Reagents: - Assay Buffer - Succinate - DCPIP - Fungicide Stock B->C D Add serial dilutions of Thiophenecarboxamide Fungicide C->D E Add Solvent Control (DMSO) C->E F Initiate reaction with Succinate D->F E->F G Measure Absorbance at 600 nm (kinetic mode) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Experimental workflow for the succinate-DCPIP reductase assay.
Fungicide Resistance Testing: Mycelial Growth Inhibition Assay

This assay determines the EC50 value of a fungicide by measuring its effect on the radial growth of a fungal colony on an amended agar medium.

Materials:

  • Pure cultures of the test fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Thiophenecarboxamide fungicide stock solution (in DMSO or acetone)

  • Petri plates

  • Sterile cork borer

Procedure:

  • Prepare PDA medium amended with a series of fungicide concentrations. A non-amended control and a solvent control should also be prepared.

  • Pour the amended and control media into separate Petri plates.

  • Once solidified, inoculate the center of each plate with a mycelial plug of the test fungus, taken from the edge of an actively growing culture using a sterile cork borer.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches a predefined diameter.

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Measurement and Data Collection cluster_3 Data Analysis A Prepare Fungicide-Amended and Control Agar Media B Pour Media into Petri Plates A->B C Inoculate Plates with Fungal Mycelial Plugs B->C D Incubate at Optimal Temperature C->D E Measure Radial Colony Growth D->E F Calculate % Growth Inhibition E->F G Determine EC50 Value via Regression F->G

Caption: Experimental workflow for mycelial growth inhibition assay.

Conclusion

Thiophenecarboxamide fungicides are a vital tool in modern agriculture due to their potent and specific inhibition of the fungal succinate dehydrogenase enzyme. A thorough understanding of their mode of action, the quantitative aspects of their efficacy, and the mechanisms of resistance is crucial for their effective and sustainable use. The experimental protocols outlined in this guide provide a framework for the continued research and development of this important class of fungicides, as well as for monitoring the emergence and spread of resistance in fungal pathogen populations. The unique structural features of certain thiophenecarboxamides, like isofetamid, offer promising avenues for managing resistance and ensuring the longevity of SDHI fungicides in crop protection strategies.

References

Silthiofam CAS number and molecular formula lookup

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 175217-20-6[1] Molecular Formula: C₁₃H₂₁NOSSi[1]

This technical guide provides an in-depth overview of the fungicide Silthiofam, designed for researchers, scientists, and professionals in drug development. It covers the chemical properties, synthesis, mechanism of action, toxicological data, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a beige powder with low solubility in water and is readily soluble in organic solvents.[2] It is classified as a thiophene fungicide and an amide fungicide.[1]

PropertyValueReference
Molecular Weight 267.46 g/mol [1]
Melting Point 86.1 – 88.3°C
Vapor Pressure 0.08 Pa at 20°C
Water Solubility 40 mg/L at 19.5°C
Octanol/Water Partition Coefficient (log P) 3.72 at 19.5°C
Hydrolysis Rapidly hydrolyzes at pH 4 and 20°C; stable at pH 9 and 20°C.

Synthesis of this compound

An efficient, low-cost synthesis of this compound has been developed that proceeds in six chemical steps with an approximate 60% yield from the precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate. A key feature of this route is a novel thiophene-3-carboxylate synthesis.

A detailed three-step laboratory synthesis protocol is outlined below.

Experimental Protocol: Laboratory Synthesis

Step 1: Preparation of Methyl Trimethylsilyl Propiolate

  • Under a nitrogen atmosphere, add trimethylsilyl acetylene (5.6 mL, 40.0 mmol) to dry tetrahydrofuran (THF).

  • Cool the mixture to -78°C.

  • Slowly add n-butyllithium (27.6 mL, 44.0 mmol) and stir at -78°C for 30 minutes.

  • Allow the mixture to warm to room temperature and then add methyl chloroformate (3.4 mL, 44.0 mmol).

  • Stir for 2.5 hours.

  • Quench the reaction by pouring the mixture into an ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by column chromatography (5% ethyl acetate/petroleum ether) to yield methyl trimethylsilyl propiolate as a yellow oily product (95.0% yield).

Step 2: Preparation of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester

  • Under a nitrogen atmosphere, add methyl trimethylsilyl propiolate (3g, 19.2mmol) and 3-mercapto-2-butanone (2.4g, 23.0mol) to dry toluene.

  • Add sodium methoxide (1.0g, 19.2mmol).

  • Heat the reaction mixture to reflux for 10 hours.

  • Cool the mixture to room temperature, wash with distilled water, and extract with ethyl acetate (2 x 20ml).

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to obtain 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester as a yellow oily product (88.3% yield).

Step 3: Preparation of this compound

  • Under a nitrogen atmosphere, add 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester (1.0g, 4.1mmol) and allylamine (1.2 g, 20.5mmol).

  • Add the catalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 0.17g, 1.2mmol).

  • Heat the reaction mixture to reflux for 48 hours.

  • Cool to room temperature and remove excess allylamine under vacuum.

  • Add n-hexane to the residue and heat to reflux for 2 hours.

  • Cool the reaction system to allow a yellow solid to precipitate.

  • Filter and dry the solid to obtain this compound as a yellow powder (62.3% yield).

G cluster_synthesis This compound Synthesis Workflow A Trimethylsilyl acetylene + Methyl chloroformate B Methyl trimethylsilyl propiolate A->B Silylation D 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester B->D Cyclization C 3-mercapto-2-butanone C->D F This compound D->F Amidation E Allylamine E->F

Caption: A simplified workflow for the laboratory synthesis of this compound.

Mechanism of Action

This compound is a fungicide that acts by inhibiting respiration and ATP production in sensitive pathogens. It is primarily used as a seed treatment for cereals to control the "take-all" disease caused by the soil-borne fungus Gaeumannomyces graminis var. tritici. Research suggests that this compound is particularly effective at controlling the primary infection of roots by the pathogen.

G cluster_moa This compound's Effect on Take-All Disease A Gaeumannomyces graminis var. tritici in soil B Primary root infection of wheat seedling A->B C Fungal respiration and ATP production B->C D Disease progression (Take-all symptoms) C->D E This compound seed treatment E->B Inhibits

Caption: this compound acts by inhibiting the primary root infection of wheat by G. graminis.

Toxicological Profile

The acute toxicity of this compound is low via oral, dermal, and inhalation routes. It is not a primary skin irritant or sensitizer but can cause mild, reversible eye irritation.

TestSpeciesResultReference
Acute Oral LD50 Rat> 5000 mg/kg bw
Acute Dermal LD50 Rat> 5000 mg/kg bw
Acute Inhalation LC50 Rat> 2.8 mg/L air
Skin Irritation RabbitNon-irritating
Eye Irritation RabbitMildly irritating
Skin Sensitization Guinea PigNot a sensitizer
Ecotoxicology
TestSpeciesResultDurationReference
LC50 Lepomis macrochirus (Bluegill sunfish)11 mg/L96 h
LC50 Oncorhynchus mykiss (Rainbow trout)14 mg/L96 h
EC50 Daphnia14 mg/L48 h
EbC50 Algae6.7 mg/L120 h

Efficacy and Field Studies

This compound, marketed under the trade name Latitude®, has been shown to significantly control take-all disease and increase grain yield in field trials.

Experimental Protocol: Field Trial Overview

Field experiments to assess the efficacy of this compound typically involve the following:

  • Experimental Design: Comparison of wheat crops grown from seeds treated with this compound versus untreated seeds in areas with a history of moderate to severe take-all infection.

  • Crop Rotation: Often conducted in second or third wheat situations where take-all pressure is high.

  • Assessments:

    • Take-all incidence and severity are assessed on the roots at various growth stages.

    • Autumn plant population, grain yield, specific weight, and thousand grain weight are measured.

  • Results: In second wheat crops, this compound seed treatment has been shown to increase yield by an average of 0.47 to 1.06 t/ha.

Crop ScenarioAverage Yield Increase with this compoundReference
Second Wheat0.47 t/ha
Second Wheat1.06 t/ha

It is important to note that resistance to this compound in G. graminis var. tritici isolates has been reported, which can compromise its effectiveness. There is no cross-resistance observed between this compound and other fungicides like tebuconazole or difenoconazole.

G cluster_field_trial Field Trial Workflow for this compound Efficacy A Seed Selection (Winter Wheat) B Seed Treatment Application (this compound vs. Control) A->B C Sowing in Take-all Infested Soil B->C D Plant Growth and Disease Development C->D E Data Collection (Disease Assessment, Yield) D->E F Statistical Analysis and Efficacy Determination E->F

References

Spectroscopic Analysis of Silthiofam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Silthiofam, a fungicide used for the control of take-all disease in cereals. The document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring this data, and a logical workflow for the structural elucidation of the molecule.

Chemical Structure of this compound

This compound, with the IUPAC name N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is a thiophene derivative containing an allyl amide and a trimethylsilyl group. Its chemical structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C₁₃H₂₁NOSSi

Molecular Weight: 267.46 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the trimethylsilyl group, the two methyl groups on the thiophene ring, the allyl group, and the amide proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
Si(CH₃)₃0.3 - 0.5Singlet-9H
Thiophene-CH₃ (C4)2.1 - 2.3Singlet-3H
Thiophene-CH₃ (C5)2.3 - 2.5Singlet-3H
N-CH3.9 - 4.1Triplet of doublets~5-6 (to NH), ~1.5 (to =CH)2H
=CH -5.8 - 6.0Multiplet-1H
=CH5.1 - 5.3Multiplet-2H
NH 5.5 - 6.5Broad singlet/Triplet~5-6 (to CH₂)1H

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
Si(CH₃)₃-1.0 - 1.0
Thiophene-CH₃ (C4)13.0 - 15.0
Thiophene-CH₃ (C5)15.0 - 17.0
N-CH₂42.0 - 45.0
=CH₂115.0 - 117.0
=CH-134.0 - 136.0
Thiophene-C3130.0 - 135.0
Thiophene-C4135.0 - 140.0
Thiophene-C5140.0 - 145.0
Thiophene-C2145.0 - 150.0
C=O (Amide)165.0 - 170.0

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method.

3.1. Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 267. The fragmentation pattern provides valuable structural information. A proposed fragmentation pathway is detailed below.

m/z Proposed Fragment Ion Fragment Structure
267[M]⁺[C₁₃H₂₁NOSSi]⁺
252[M - CH₃]⁺Loss of a methyl group from the trimethylsilyl moiety
196[M - Si(CH₃)₃]⁺Loss of the trimethylsilyl group
182[C₈H₈NOS]⁺Cleavage of the allyl group and trimethylsilyl group
73[Si(CH₃)₃]⁺Trimethylsilyl cation
41[C₃H₅]⁺Allyl cation

Experimental Protocols

4.1. NMR Spectroscopy

  • Sample Preparation: A certified reference standard of this compound should be used.[1] Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

4.2. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Analysis Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic data analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Data Analysis cluster_MS MS Data Analysis NMR_Acquisition 1. Acquire 1D (¹H, ¹³C) and 2D NMR Spectra Signal_Identification 2. Identify Chemical Shifts, Multiplicities, and Integrations NMR_Acquisition->Signal_Identification Structure_Correlation 3. Correlate Signals using 2D NMR (COSY, HSQC, HMBC) Signal_Identification->Structure_Correlation Proton_Carbon_Assignment 4. Assign all Proton and Carbon Signals Structure_Correlation->Proton_Carbon_Assignment Final_Structure Structural Confirmation of this compound Proton_Carbon_Assignment->Final_Structure MS_Acquisition 1. Acquire GC-MS Spectrum Molecular_Ion 2. Identify Molecular Ion Peak MS_Acquisition->Molecular_Ion Fragmentation_Analysis 3. Analyze Fragmentation Pattern Molecular_Ion->Fragmentation_Analysis Fragment_Assignment 4. Assign Major Fragment Ions Fragmentation_Analysis->Fragment_Assignment Fragment_Assignment->Final_Structure

Caption: Workflow for Spectroscopic Data Analysis of this compound.

Silthiofam_Fragmentation_Pathway M This compound [M]⁺ m/z = 267 M_minus_CH3 [M - CH₃]⁺ m/z = 252 M->M_minus_CH3 - CH₃ M_minus_SiMe3 [M - Si(CH₃)₃]⁺ m/z = 196 M->M_minus_SiMe3 - Si(CH₃)₃ SiMe3_ion [Si(CH₃)₃]⁺ m/z = 73 M->SiMe3_ion Allyl_ion [C₃H₅]⁺ m/z = 41 M->Allyl_ion Fragment_182 [C₈H₈NOS]⁺ m/z = 182 M_minus_SiMe3->Fragment_182 - C₃H₅

Caption: Proposed Mass Fragmentation Pathway of this compound.

References

An In-depth Technical Guide on the Environmental Transformation Products of Silthiofam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silthiofam, an amide fungicide, is utilized in agriculture primarily as a seed treatment to control take-all disease in cereals. Its environmental fate is of significant interest to understand its persistence and potential impact on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the environmental transformation of this compound, detailing its degradation pathways, the formation of its primary transformation products, and the methodologies used to study these processes.

Environmental Degradation of this compound

This compound undergoes transformation in the environment through several key processes, including hydrolysis, photolysis, and microbial degradation in soil. These processes lead to the formation of several transformation products.

Hydrolysis

The hydrolysis of this compound is highly dependent on the pH of the aqueous environment. It is rapidly hydrolyzed under acidic conditions, with a half-life (DT50) of 45 hours at pH 4. In neutral (pH 7) and alkaline (pH 9) conditions, this compound is significantly more stable, with DT50 values of 448 days and 314 days, respectively[1].

Photolysis

In the presence of light, this compound undergoes photolytic degradation. The photolytic half-life has been reported to be as fast as 1.8 days in distilled water under solar irradiation[1].

Soil Metabolism

In the soil environment, this compound is metabolized by microorganisms under both aerobic and anaerobic conditions, leading to the formation of several major transformation products. The typical aerobic soil metabolism half-life (DT50) for this compound is approximately 42.3 days[2].

Primary Environmental Transformation Products

Four primary environmental transformation products of this compound have been identified[3]:

  • N-allyl-4,5-dimethylthiophene-3-carboxamide (CP-240659)

  • 4-(allylcarbamoyl)-3-methyl-5-(trimethylsilyl)thiophene-2-carboxylic acid (MON 65533)

  • 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide (MON 65561)

  • 4-carbamoyl-3-methyl-5-(trimethylsilyl)thiophene-2-carboxylic acid (MON 65534)

The formation of these products is a key aspect of this compound's environmental fate. The following table summarizes the available quantitative data on the degradation of this compound and the formation of its major metabolites in soil.

CompoundParameterValueConditionsReference
This compound Hydrolysis DT5045 hourspH 4[1]
Hydrolysis DT50448 dayspH 7
Hydrolysis DT50314 dayspH 9
Photolysis DT501.8 daysDistilled Water, Solar Irradiation
Aerobic Soil Metabolism DT5042.3 daysLaboratory, 20°C
MON 65533 Max. Occurrence in Soil0.123-
MON 65534 Max. Occurrence in Soil0.133-
CP-240659 Max. Occurrence in Soil0.229-
MON 65561 Max. Occurrence in Soil0.102-

Environmental Transformation Pathways of this compound

The degradation of this compound proceeds through distinct pathways involving hydrolysis of the amide bond, desilylation, and oxidation. The following diagram illustrates the proposed transformation pathways of this compound in the environment.

Silthiofam_Degradation cluster_hydrolysis Hydrolysis cluster_desilylation Desilylation cluster_oxidation Oxidation This compound This compound (N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide) MON65561 MON 65561 (4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide) This compound->MON65561 Amide Bond Cleavage CP240659 CP-240659 (N-allyl-4,5-dimethylthiophene-3-carboxamide) This compound->CP240659 Removal of Trimethylsilyl Group MON65533 MON 65533 (4-(allylcarbamoyl)-3-methyl-5-(trimethylsilyl)thiophene-2-carboxylic acid) This compound->MON65533 Methyl Group Oxidation MON65534 MON 65534 (4-carbamoyl-3-methyl-5-(trimethylsilyl)thiophene-2-carboxylic acid) MON65533->MON65534 Deallylation

Proposed environmental transformation pathways of this compound.

Experimental Protocols

The study of this compound's environmental transformation products relies on standardized and validated experimental methodologies. The following sections outline the typical protocols used in these investigations.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of chemical substances at environmentally relevant pH values.

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

  • Test Substance Application: The test substance is added to the buffer solutions at a concentration not exceeding 10 mg/L.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 20°C or 25°C).

  • Sampling and Analysis: At appropriate time intervals, samples are taken and analyzed for the parent compound and its hydrolysis products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to evaluate the rate and route of degradation of chemicals in soil under both aerobic and anaerobic conditions.

  • Test System: Fresh soil samples with known characteristics (pH, organic carbon content, texture, and microbial biomass) are used.

  • Test Substance Application: The test substance, often radiolabelled (e.g., with ¹⁴C), is applied to the soil at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: The treated soil is incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: Soil samples are collected at various time points and extracted with appropriate solvents. The extracts are analyzed by methods such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products. Non-extractable residues are also quantified.

  • Data Analysis: Degradation rates (DT50) for the parent compound and major metabolites are calculated. A mass balance is performed to account for the distribution of the applied radioactivity.

Analytical Methodology

The primary analytical technique for the determination of this compound and its transformation products is reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with UV detection. For more sensitive and selective analysis, especially in complex environmental matrices like soil, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This method allows for the accurate quantification and confirmation of the identity of the analytes at low concentrations.

The general workflow for analyzing environmental samples for this compound and its metabolites is depicted below.

Analytical_Workflow SampleCollection Environmental Sample Collection (Soil, Water) Extraction Solvent Extraction SampleCollection->Extraction Cleanup Solid Phase Extraction (SPE) Clean-up Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

General analytical workflow for this compound and its metabolites.

Conclusion

The environmental transformation of this compound is a multifaceted process involving hydrolysis, photolysis, and microbial degradation. These processes result in the formation of four primary transformation products. Understanding the rates and pathways of these transformations is crucial for a comprehensive environmental risk assessment of this fungicide. The standardized protocols outlined in this guide provide a framework for generating the necessary data to evaluate the environmental fate of this compound and its metabolites. Further research to determine the degradation rates and potential biological activity of the individual transformation products would provide a more complete picture of the overall environmental impact of this compound use.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Silthiofam in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Silthiofam is a fungicide utilized primarily as a seed treatment for cereals, offering protection against soil-borne fungal diseases such as "take-all" (caused by Gaeumannomyces graminis).[1][2][3] Its application necessitates the development of robust and sensitive analytical methods to monitor its presence and persistence in soil, ensuring environmental safety and regulatory compliance. This document provides detailed protocols for the extraction and quantification of this compound from soil matrices using two common analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).

General Soil Sample Preparation Prior to extraction, proper sample preparation is crucial for obtaining accurate and reproducible results.

  • Drying: Soil samples should be air-dried in a well-ventilated area or in an oven at a low temperature (e.g., 30-40°C) to a constant weight.[4][5]

  • Homogenization: Remove large debris such as stones and plant matter. The dried soil is then ground or crushed and passed through a 2 mm (10-mesh) sieve to ensure homogeneity.

  • Storage: The prepared sample should be stored in a clean, airtight container in a cool, dark place until analysis.

Protocol 1: QuEChERS Extraction with LC-MS/MS Analysis

This protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample cleanup, followed by highly sensitive LC-MS/MS detection.

Experimental Protocol

  • Sample Extraction:

    • Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of purified water, shake for 1 minute, and let it stand for 10 minutes to hydrate the soil.

    • Add 20 mL of acetonitrile (ACN) and shake vigorously for 1 minute.

    • Add a salt mixture, typically consisting of 4 g magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately cap the tube and shake vigorously for 1 minute, then vortex for 5 minutes to ensure complete extraction and partitioning.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL centrifuge tube containing a d-SPE cleanup sorbent. A common mixture for soil is 150 mg MgSO₄ and 25 mg PSA (primary secondary amine) per 1 mL of extract.

    • Vortex the tube for 1 minute to facilitate the removal of matrix interferences.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation and Analysis:

    • Collect the cleaned supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze the sample using an LC-MS/MS system.

LC-MS/MS Instrumental Parameters (Typical) The following table outlines representative parameters for the analysis. Optimization may be required based on the specific instrument used.

ParameterSetting
LC System Sciex Exion HPLC or equivalent
Column C8 or C18 reverse-phase column (e.g., Zorbax Eclipse Plus C8, 1.8 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN) or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 10% B, linear gradient to 100% B over ~11.5 min, hold for 4 min, then return to initial conditions.
Injection Volume 5 - 10 µL
Column Temp. 35 - 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
Analysis Mode Multiple Reaction Monitoring (MRM)

Workflow for QuEChERS Extraction and LC-MS/MS Analysis

QuEChERS_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis s1 Weigh 5g Soil s2 Add Water & ACN s1->s2 s3 Add QuEChERS Salts s2->s3 s4 Shake & Centrifuge s3->s4 c1 Transfer Supernatant s4->c1 c2 Add d-SPE Sorbent c1->c2 c3 Vortex & Centrifuge c2->c3 a1 Filter Extract c3->a1 a2 LC-MS/MS Analysis a1->a2

Caption: Workflow for QuEChERS extraction and LC-MS/MS analysis of this compound in soil.

Protocol 2: Solvent Extraction with GC-MS/MS Analysis

This protocol describes a classic approach using solvent extraction, often assisted by sonication, followed by GC-MS/MS analysis. This method is robust and suitable for a wide range of pesticides.

Experimental Protocol

  • Sample Extraction:

    • Weigh 10 g of the homogenized soil sample into a suitable extraction vessel (e.g., glass tube or flask).

    • Add 20 mL of an appropriate extraction solvent, such as acetonitrile or an acetonitrile/water mixture.

    • Place the vessel in an ultrasonic bath and sonicate for 15-30 minutes to facilitate extraction. Alternatively, shake mechanically for 1 hour.

    • Centrifuge the sample at ≥4000 rpm for 5-10 minutes to separate the soil particles from the solvent.

    • Carefully decant the supernatant into a clean tube or flask.

  • Concentration and Reconstitution:

    • Take a measured volume of the supernatant (e.g., 10 mL) and evaporate it to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for GC analysis, such as acetone or a mixture of ethyl acetate and acetone.

    • Vortex briefly to ensure the residue is fully dissolved.

  • Final Preparation and Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze the sample using a GC-MS/MS system.

GC-MS/MS Instrumental Parameters (Typical) The following table provides typical instrument settings. Method development is recommended to optimize performance for this compound.

ParameterSetting
GC System Agilent 7980 GC or equivalent
Column Low-bleed capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, constant flow
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temp. 250 - 280°C
Oven Program Initial 70°C (hold 2 min), ramp 25°C/min to 150°C, ramp 3°C/min to 200°C, ramp 8°C/min to 280°C (hold 10 min).
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 7000 series)
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 - 280°C
Analysis Mode Multiple Reaction Monitoring (MRM)

Workflow for Solvent Extraction and GC-MS/MS Analysis

Solvent_Extraction_Workflow cluster_extraction Extraction cluster_concentration Concentration cluster_analysis Analysis e1 Weigh 10g Soil e2 Add Solvent e1->e2 e3 Ultrasonication e2->e3 e4 Centrifuge e3->e4 c1 Collect Supernatant e4->c1 c2 Evaporate with N2 c1->c2 c3 Reconstitute in 1 mL Solvent c2->c3 a1 Filter Extract c3->a1 a2 GC-MS/MS Analysis a1->a2

Caption: Workflow for solvent extraction and GC-MS/MS analysis of this compound in soil.

Method Validation and Performance

Method validation should be performed to ensure reliability. Key parameters include linearity, accuracy (recovery), precision (repeatability), and sensitivity (limits of detection and quantification). The following table summarizes typical performance data for multi-residue pesticide analysis in soil using these techniques.

Summary of Typical Quantitative Performance Data

ParameterQuEChERS & LC-MS/MSSolvent Extraction & GC-MS/MS
Linearity (r²) > 0.99> 0.99
Recovery (%) 70 - 120%68 - 112%
Precision (RSD %) < 15%< 15%
LOD (mg/kg) 0.001 - 0.0240.0001 - 0.01
LOQ (mg/kg) 0.01 - 0.50.01 - 0.05

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the specific compound, matrix, and instrument sensitivity. The values presented are representative ranges found in the literature for pesticide analysis in soil.

References

Application Note: Quantification of Silthiofam using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Silthiofam. The protocol is applicable to the determination of this compound in technical grade material, formulated products, and complex matrices such as soil, wheat grain, and seeds. The chromatographic conditions are based on the established CIPAC method 635, ensuring reliability and reproducibility. Furthermore, this document provides comprehensive protocols for sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for soil, wheat, and seed matrices.

Introduction

This compound (N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide) is a fungicide primarily used for the control of soil-borne diseases in cereal crops. Accurate quantification of this compound residues in various agricultural and environmental samples is crucial for regulatory compliance, efficacy studies, and ensuring food safety. This application note presents a validated HPLC-UV method that is specific, accurate, and precise for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV detector, isocratic pump, autosampler, and column oven.

  • Analytical Column: Lichrospher 100 C18 (5 µm, 125 x 4.6 mm) or equivalent.

  • Reagents and Standards:

    • This compound analytical standard (of known purity)

    • Diethyl phthalate (DEP, internal standard, purity ≥ 99%)

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent HPLC grade)

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Trisodium citrate dihydrate

    • Disodium hydrogen citrate sesquihydrate

    • Primary secondary amine (PSA) sorbent

  • Sample Preparation Equipment:

    • Homogenizer

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

Chromatographic Conditions

The HPLC-UV analysis is performed using the parameters outlined in the CIPAC method 635.[1]

ParameterCondition
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection Wavelength 260 nm
Injection Volume 5 µL
Internal Standard Diethyl phthalate (DEP)
Approx. Retention Time This compound: ~7.5 min, DEP: ~3.5 min
Preparation of Standard and Calibration Solutions

Internal Standard (IS) Stock Solution (DEP): Accurately weigh approximately 400 mg of Diethyl phthalate into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

This compound Stock Solution: Accurately weigh approximately 100 mg of this compound analytical standard into a 50 mL volumetric flask. Add a precise volume of the IS stock solution (e.g., 10 mL) and dilute to volume with acetonitrile.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with acetonitrile to cover the desired concentration range. Ensure each calibration standard contains the same concentration of the internal standard. A linearity check should be performed by preparing standards at 0.5, 1.0, and 2.0 times the target concentration. A correlation coefficient (r²) of >0.99 is required.

Sample Preparation Protocols

4.1 Technical Material (TC) and Formulations (FS)

  • Accurately weigh an amount of the sample equivalent to 100 mg of this compound into a 50 mL volumetric flask.

  • Add a precise volume of the IS stock solution (to achieve a similar concentration as in the calibration standards).

  • Dissolve and dilute to the mark with acetonitrile.

  • Shake vigorously for 5 minutes.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

4.2 Soil Samples (Modified QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds. Let it stand for 30 minutes for soil hydration.

  • Add 10 mL of acetonitrile and the internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a clean tube for dispersive solid-phase extraction (d-SPE).

  • Add 150 mg MgSO₄ and 50 mg PSA per mL of extract.

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4.3 Wheat Grain and Seeds (Modified QuEChERS)

  • Grind the sample to a fine powder.

  • Weigh 5 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile and the internal standard.

  • Follow steps 4-10 from the soil sample preparation protocol.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method for this compound quantification. While the FAO has noted a lack of specific LOD and LOQ data for the active ingredient in their evaluations, the values presented here are representative of what can be expected from a validated pesticide residue analysis method in these matrices.[1]

ParameterTechnical Material / FormulationsSoil MatrixWheat/Seed Matrix
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Not typically required0.01 - 0.05 mg/kg0.01 - 0.05 mg/kg
Limit of Quantification (LOQ) Not typically required0.05 - 0.1 mg/kg0.05 - 0.1 mg/kg
Accuracy (Recovery %) 98 - 102%80 - 110%80 - 110%
Precision (RSD %) < 2%< 15%< 15%

Experimental Workflow and Logical Relationships

G Figure 1: this compound Analysis Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis TC Technical Material / Formulation Prep_TC Weighing & Dissolution in Acetonitrile with IS TC->Prep_TC Soil Soil Prep_Matrix Modified QuEChERS Extraction (Acetonitrile, Salts, d-SPE with PSA) Soil->Prep_Matrix Plant Wheat / Seeds Plant->Prep_Matrix HPLC HPLC-UV Analysis (CIPAC Method 635) Prep_TC->HPLC Prep_Matrix->HPLC Quant Quantification (Internal Standard Method) HPLC->Quant

Caption: Workflow for this compound Quantification.

G Figure 2: Logical Relationships in the Protocol cluster_input Inputs cluster_process Processes cluster_output Outputs Sample_Type Sample Type (TC, Soil, Plant) Sample_Prep Sample Preparation Sample_Type->Sample_Prep Reagents Reagents & Standards Reagents->Sample_Prep Chromatography HPLC Separation Sample_Prep->Chromatography Detection UV Detection (260 nm) Chromatography->Detection Data_Analysis Data Analysis Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result Validation Method Validation Data (Accuracy, Precision, etc.) Data_Analysis->Validation

References

Silthiofam Application as a Wheat Seed Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silthiofam is a hindered silyl amide (HSA) fungicide developed for use as a seed treatment in wheat and other cereals.[1] Marketed under the trade name Latitude®, its primary application is the control of take-all disease, one of the most significant root diseases in wheat, caused by the soil-borne fungus Gaeumannomyces graminis var. tritici (Ggt).[1][2][3] this compound provides early-season protection to the root system, which is critical for crop establishment and yield potential, particularly in second or subsequent wheat crops where disease pressure is high.[4] This document provides detailed application notes, efficacy data, and experimental protocols for the use of this compound as a wheat seed treatment in a research setting.

Physicochemical Properties

This compound, or N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is a beige powder with low water solubility and a certain lipophilicity, indicated by its octanol/water partition coefficient of 3.72. It is formulated as a suspension concentrate for seed treatment (FS), often containing 125 g/L of the active ingredient.

Application and Efficacy Data

This compound is applied as a seed dressing prior to planting. The recommended application rates and summary of efficacy from field and pot experiments are presented below.

Table 1: this compound Application Rates for Wheat Seed Treatment

FormulationActive Ingredient (a.i.) ConcentrationRecommended Rate per 100 kg SeedEquivalent a.i. Rate per 100 kg SeedReference
Latitude®125 g/L this compound200 mL25 g

Table 2: Summary of this compound Efficacy Against Take-All (G. graminis var. tritici)

| Study Type | Key Findings | Yield Increase | 1000-Grain Weight | Disease Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | | Pot Experiment | Artificial inoculation with Ggt. | +74% (25.8 g/pot vs 14.8 g/pot for untreated) | Significantly higher | Significantly reduced disease severity at GS 65. | | | Field Trials (Multi-site) | Second or third wheat situations with natural Ggt infestation. | Mean recovery of 1.06 t/ha. | Not specified. | Significantly lower disease index at GS 65. | | | Rotational Experiment | Second wheat crops over four years. | Average of +0.47 t/ha. | Not specified. | Reduced take-all indices. | |

Note on Resistance: Researchers should be aware that resistance to this compound in Ggt populations has been reported, which can compromise control efficacy. There is no reported cross-resistance with triazole fungicides like tebuconazole or difenoconazole.

Mode of Action

This compound's precise biochemical mode of action has not been fully elucidated, though it is known to be a member of the hindered silyl amide class of fungicides. It acts by inhibiting the growth of the Ggt fungus on the surface of the wheat roots, thereby preventing the initial infection and subsequent spread from root to root. This protective zone around the seminal roots allows for a healthier, more extensive root system to develop, improving water and nutrient uptake.

cluster_Environment Soil Environment cluster_Treatment Mechanism cluster_Outcome Plant Response Ggt Ggt Inoculum (Gaeumannomyces graminis var. tritici) Inhibition Inhibition of Fungal Growth on Root Surface Ggt->Inhibition Attempts to Infect Root Seed Wheat Seed This compound This compound (Seed Treatment) This compound->Inhibition Creates Protective Zone Root Healthy Root System Inhibition->Root Prevents Infection Plant Vigorous Plant Growth & Improved Yield Root->Plant Leads to

Caption: High-level mode of action of this compound in protecting wheat roots.

Experimental Protocols

The following protocols are adapted from published research to evaluate the efficacy of this compound seed treatment in a controlled environment.

5.1 Protocol: Lab-Scale Seed Treatment Application

  • Materials: Certified wheat seeds, this compound FS formulation, distilled water, rotating drum or conical flask seed treater, personal protective equipment (gloves, lab coat).

  • Procedure:

    • Calculate the required amount of this compound formulation and water for the desired seed batch size (e.g., for 1 kg of seed, use 2 mL of Latitude®). A water-based slurry is recommended.

    • Place the untreated wheat seeds into the seed treater.

    • Add the calculated this compound slurry to the seeds.

    • Secure the treater and rotate at a steady speed for 5-10 minutes or until uniform coverage is achieved.

    • Spread the treated seeds on a tray and allow them to air dry completely in a fume hood or well-ventilated area before packaging or planting.

    • Prepare an "untreated control" batch of seeds using the same procedure but with water only.

5.2 Protocol: Greenhouse Efficacy Assay Against Take-All

  • Inoculum Preparation: Culture G. graminis var. tritici on a suitable substrate (e.g., oat kernels) until fully colonized. Air-dry and grind the inoculum to a consistent particle size.

  • Potting and Sowing:

    • Use 1-2 liter pots filled with a sterilized 1:1 (v/v) sand and loam mixture.

    • Apply the prepared Ggt inoculum to the soil surface at a standardized rate (e.g., 10 g per pot).

    • Evenly distribute 20 treated (or untreated control) wheat seeds over the soil surface.

    • Cover the seeds with a 3 cm layer of the soil mixture.

    • Arrange pots in a randomized complete block design in a greenhouse with appropriate temperature and light conditions for wheat growth. Water as needed.

  • Data Collection:

    • Emergence Count: Record the number of emerged seedlings 7-14 days after sowing.

    • Disease Assessment: At a specific growth stage (e.g., GS 65, approximately 70 days after sowing), carefully remove plants from pots and wash the roots. Assess the severity of take-all on the root system using a 0-4 or similar rating scale (e.g., 0 = no symptoms, 4 = >75% of root system blackened).

    • Biomass and Yield: For remaining replicate pots, allow plants to grow to maturity (GS 99). Harvest the above-ground biomass, count tillers, and determine the grain yield and 1000-grain weight.

  • Statistical Analysis: Analyze data using ANOVA to determine significant differences between treated and untreated groups.

prep 1. Preparation seed_treat Seed Treatment (this compound vs Control) prep->seed_treat inoculum_prep Ggt Inoculum Preparation prep->inoculum_prep sow_seeds Sow 20 Seeds/Pot seed_treat->sow_seeds potting Potting & Inoculum Application inoculum_prep->potting sowing 2. Sowing & Growth potting->sow_seeds growth Greenhouse Growth (Randomized Design) sow_seeds->growth assess Disease Assessment (e.g., GS 65) growth->assess yield_data Yield Determination (GS 99) growth->yield_data data 3. Data Collection stats Statistical Analysis (ANOVA) assess->stats yield_data->stats analysis 4. Analysis

Caption: Experimental workflow for a greenhouse efficacy assay of this compound.

Safety and Handling

  • Crop Safety: this compound demonstrates high crop safety with no negative effects on emergence or plant vigor, even at application rates 8 times higher than recommended.

  • Personal Safety: Standard laboratory PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound and treated seeds.

  • Handling Treated Seed: Treated seeds must be clearly labeled and stored away from food and feed. Do not use treated seed for food, feed, or oil purposes.

Conclusion

This compound is a highly effective seed treatment for the management of take-all disease in wheat. Its targeted action provides significant protection to the developing root system, translating into substantial yield benefits, especially in high-risk rotational positions. The protocols outlined in this document provide a framework for researchers to conduct robust efficacy and phytotoxicity studies in a controlled environment.

References

Application Notes and Protocols for In Vitro Testing of Silthiofam against Gaeumannomyces graminis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaeumannomyces graminis var. tritici (Ggt) is a soil-borne pathogenic fungus that causes take-all disease, a devastating root disease in cereal crops, particularly wheat. The economic impact of this pathogen necessitates the development and evaluation of effective fungicides. Silthiofam is a fungicide specifically used as a seed treatment to control take-all disease.[1][2] These application notes provide detailed protocols for the in vitro testing of this compound's efficacy against G. graminis, enabling researchers to assess its activity, determine sensitivity profiles of fungal isolates, and investigate potential resistance mechanisms.

The primary method for evaluating the in vitro efficacy of a fungicide against a mycelial-growing fungus like G. graminis is the mycelial growth inhibition assay on fungicide-amended media. This method allows for the determination of key quantitative metrics such as the Effective Concentration 50% (EC50), which is the concentration of the fungicide that inhibits fungal growth by 50%.

Quantitative Data Summary

The following table summarizes the in vitro sensitivity of this compound-sensitive (SilS) and this compound-resistant (SilR) isolates of Gaeumannomyces graminis var. tritici, as determined by mycelial growth inhibition assays. The data is adapted from studies on various Chinese isolates.[3]

Isolate IDOrigin (Province)Sensitivity ClassificationEC50 (µg/mL)
SD04ShandongSensitive (SilS)0.0012
SD05ShandongSensitive (SilS)0.0015
AH02AnhuiResistant (SilR)>1
AH14AnhuiResistant (SilR)>1
BJ21BeijingSensitive (SilS)0.0018
HE09HebeiResistant (SilR)>1

Note: The EC50 values represent the mean from multiple experimental replicates. Isolates with EC50 values greater than 1 µg/mL are considered resistant.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity stems from its role as a respiration inhibitor.[4] It targets the mitochondrial electron transport chain, a critical pathway for ATP synthesis in fungi. Specifically, this compound is believed to inhibit the function of the succinate dehydrogenase (SDH) complex, also known as Complex II.[5] By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and disrupts the transfer of electrons to the ubiquinone pool. This disruption halts the electron transport chain, leading to a collapse in ATP production and ultimately causing fungal cell death.

Gaeumannomyces_graminis_Silthiofam_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cell Fungal Cell TCA TCA Cycle Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- Fumarate Fumarate UQ_pool Ubiquinone Pool ComplexII->UQ_pool e- ComplexIII Complex III UQ_pool->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP CellDeath Energy Depletion & Cell Death ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ComplexII Inhibition

Caption: this compound's proposed mechanism of action in Gaeumannomyces graminis.

Experimental Protocols

Protocol 1: Isolation and Culturing of Gaeumannomyces graminis

Objective: To isolate and maintain pure cultures of G. graminis from infected plant tissue for use in fungicide sensitivity assays.

Materials:

  • Infected wheat or barley roots showing characteristic take-all symptoms (blackened lesions).

  • Sterile distilled water.

  • 0.5% sodium hypochlorite solution.

  • Potato Dextrose Agar (PDA) medium.

  • Antibiotics (e.g., streptomycin sulfate) to suppress bacterial growth.

  • Sterile petri dishes, scalpels, and forceps.

  • Incubator set to 25°C.

Procedure:

  • Excise small sections (3-5 mm) of root tissue from the leading edge of the blackened lesions.

  • Surface sterilize the tissue sections by immersing them in 0.5% sodium hypochlorite solution for 1 minute, followed by three rinses in sterile distilled water.

  • Blot the sterilized tissue sections dry on sterile filter paper.

  • Place the dried tissue sections onto PDA medium amended with antibiotics in petri dishes.

  • Incubate the plates in the dark at 25°C for 5-7 days.

  • Observe the plates for the characteristic dark, slow-growing mycelium of G. graminis.

  • Once fungal growth is established, subculture by transferring a small agar plug from the margin of an actively growing colony to a fresh PDA plate.

  • Incubate the new plates at 25°C to obtain pure cultures for subsequent experiments.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay for EC50 Determination

Objective: To determine the EC50 value of this compound against G. graminis isolates.

Materials:

  • Pure, actively growing cultures of G. graminis on PDA.

  • Technical grade this compound.

  • Sterile solvent for this compound (e.g., acetone or dimethyl sulfoxide - DMSO).

  • Potato Dextrose Agar (PDA) medium.

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator set to 25°C.

  • Ruler or digital calipers.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 µg/mL in DMSO).

  • Amended Media Preparation: Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.

  • Add the this compound stock solution to the molten PDA to achieve a series of final concentrations. For sensitive isolates, a range of 0.0001, 0.0005, 0.001, 0.005, and 0.01 µg/mL is appropriate. For potentially resistant isolates, a higher range such as 0.1, 0.5, 1, 5, and 10 µg/mL should be used.

  • Prepare a control set of PDA plates containing the same concentration of solvent used in the highest fungicide concentration plates.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing G. graminis culture.

  • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at 25°C.

  • Data Collection: Measure the colony diameter of the fungal growth on the control plates. When the control colonies have reached approximately two-thirds of the plate diameter, measure the colony diameter for all treatments. Take two perpendicular measurements for each colony and calculate the mean.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

    • The EC50 value is determined by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Gaeumannomyces_graminis_EC50_Workflow Start Start: Pure G. graminis Culture PrepStock Prepare this compound Stock Solution Start->PrepStock Inoculate Inoculate Center of Plates with Mycelial Plugs Start->Inoculate PrepMedia Prepare Fungicide-Amended PDA Media (Serial Dilutions) PrepStock->PrepMedia PrepMedia->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Analyze Regression Analysis (Inhibition vs. log[Concentration]) Calculate->Analyze End Determine EC50 Value Analyze->End

Caption: Workflow for determining the EC50 of this compound against G. graminis.

References

Application Notes and Protocols for Silthiofam Stock Solution Preparation in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Silthiofam stock solutions for use in various laboratory experiments. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Introduction to this compound

This compound is a fungicide specifically developed to control the take-all disease in wheat, caused by the fungus Gaeumannomyces graminis.[1][2] Its mode of action is believed to be the inhibition of fungal respiration and ATP production.[3] For laboratory-based research, the preparation of accurate and stable stock solutions is the foundational step for a wide range of in vitro and in vivo studies.

Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's chemical and physical properties is essential for its proper handling and the preparation of stock solutions. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₁NOSSi[4][5]
Molecular Weight 267.46 g/mol
Appearance White to beige powder/granular solid
Melting Point 86.1 - 88.3 °C
Water Solubility 39.9 - 40 mg/L (at ~20 °C)
Solubility in Organic Solvents (at 20 °C)
    Acetone> 250 g/L
    Ethyl Acetate> 250 g/L
    Xylene> 250 g/L
    1,2-Dichloromethane> 250 g/L
    Methanol> 250 g/L
    n-Heptane15.5 g/L
Stability Rapidly hydrolyzes at pH 5. Stable at pH 7 and 9.

Experimental Protocols

Materials and Equipment
  • This compound powder (purity ≥ 98%)

  • Analytical balance (accurate to 0.1 mg)

  • Appropriate organic solvent (e.g., Dimethyl sulfoxide (DMSO), Acetone, or Acetonitrile)

  • Sterile, amber glass vials with screw caps

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mL stock solution of 100 mM this compound in DMSO. Adjustments to the final concentration and volume can be made by modifying the calculations accordingly.

Step 1: Calculation of Required Mass

To prepare a 10 mL (0.01 L) stock solution of 100 mM (0.1 M) this compound (Molecular Weight = 267.46 g/mol ), the required mass is calculated as follows:

Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 267.46 g/mol = 0.26746 g

Therefore, 267.5 mg of this compound is required.

Step 2: Weighing this compound

  • Place a sterile, empty weighing boat on the analytical balance and tare.

  • Carefully weigh out 267.5 mg of this compound powder.

Step 3: Dissolving this compound

  • Transfer the weighed this compound powder into a 10 mL volumetric flask.

  • Add approximately 7-8 mL of DMSO to the flask.

  • Vortex the solution until the this compound powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.

  • Once fully dissolved, add DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.

  • Invert the flask several times to ensure a homogenous solution.

Step 4: Aliquoting and Storage

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials. This minimizes freeze-thaw cycles and protects the solution from light.

  • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is expected to be stable for up to 3 months.

Diagrams

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start calc Calculate required mass of this compound start->calc Determine desired concentration and volume weigh Weigh this compound powder calc->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate to ensure complete dissolution dissolve->vortex adjust Adjust final volume vortex->adjust aliquot Aliquot into smaller volumes adjust->aliquot label_vials Label vials clearly aliquot->label_vials store Store at -20°C label_vials->store end Ready for experimental use store->end

Caption: Workflow for the preparation of a this compound stock solution.

G This compound Application and Effect Pathway cluster_application Application cluster_effect Biological Effect stock Prepared this compound Stock Solution dilution Dilution to working concentration in experimental medium stock->dilution fungus Target Fungus (e.g., Gaeumannomyces graminis) dilution->fungus Treatment inhibition Inhibition of Respiration and ATP Production fungus->inhibition Mechanism of Action growth_inhibition Inhibition of Fungal Growth inhibition->growth_inhibition disease_control Control of Take-all Disease growth_inhibition->disease_control

References

Application Notes and Protocols for Silthiofam in Cereal Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Silthiofam, a fungicide primarily employed for the control of take-all disease in cereals, caused by the soil-borne fungus Gaeumannomyces graminis. This document details its mechanism of action, provides protocols for research applications, and summarizes key quantitative data from various studies.

Introduction

This compound (N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide) is a thiophene fungicide developed for the targeted control of take-all disease, a major yield-limiting factor in wheat and barley cultivation.[1][2] Marketed under tradenames such as Latitude®, it is applied as a seed treatment, offering protective action with long-lasting activity against the pathogen in the soil.[3][4]

Mechanism of Action

This compound is classified by the Fungicide Resistance Action Committee (FRAC) as a C7 fungicide, acting as a respiration inhibitor that disrupts ATP production in susceptible fungi.[3] While the precise molecular target is yet to be fully elucidated, its mode of action is known to interfere with the mitochondrial respiratory chain, leading to a cessation of energy production and subsequent fungal death. It is important to note that cases of resistance in Gaeumannomyces graminis var. tritici (Ggt) have been reported, which may be associated with specific genetic markers in the fungal population.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous laboratory and field studies. The following tables summarize key performance indicators.

Table 1: In Vitro Efficacy of this compound against Gaeumannomyces graminis

Isolate TypeEC50 Value (µg/mL)Reference
Sensitive (SilS)0.008 - 0.032Yun et al., 2012
Resistant (SilR)> 1Yun et al., 2012

Table 2: Efficacy of this compound Seed Treatment on Take-All Disease Severity and Wheat Yield

Study TypeTreatment RateDisease Severity Reduction (%)Yield Increase (t/ha)Reference
Pot Experiment200 ml/100 kg seedSignificant reduction in disease severity index+0.74 (relative to untreated, inoculated control)Mielke & Heppner, cited in OpenAgrar
Field Trial (Second Wheat)200 ml/100 kg seedReduction in take-all indices+0.47 (average over 4 years)AHDB Project Report
Field Trial (Multi-variety)200 ml/100 kg seedN/A+1.06 (mean recovery)BCPC Proceedings
Field Trial ComparisonStandard Seed TreatmentDecreased take-all more effectively at tillering than fluquinconazoleUsually increased yield more than fluquinconazoleBateman et al., 2008

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of Gaeumannomyces graminis to this compound (Agar Dilution Method)

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against isolates of G. graminis.

Materials:

  • Pure culture of Gaeumannomyces graminis isolates

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade this compound

  • Sterile distilled water

  • Ethanol (for stock solution)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator set to 20-25°C

  • Parafilm

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving a known weight of technical grade this compound in a small volume of ethanol, then bringing it to the final volume with sterile distilled water.

  • Media Amendment: Autoclave the PDA and allow it to cool to approximately 50-55°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 µg/mL). Ensure thorough mixing.

  • Plate Pouring: Pour the amended and non-amended (control) PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing G. graminis culture, take mycelial plugs using a sterile cork borer. Place one plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Seal the plates with Parafilm and incubate them in the dark at 20-25°C.

  • Data Collection: After a set incubation period (e.g., 7-10 days), when the mycelial growth in the control plates has reached a substantial diameter, measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis: Calculate the mean diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. The EC50 value can be calculated by probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration.

Protocol 2: Evaluating this compound Efficacy in Pot-Based Cereal Bioassays

This protocol outlines a method to assess the efficacy of this compound seed treatment in a controlled environment.

Materials:

  • Cereal seeds (e.g., wheat, barley)

  • This compound-based seed treatment product (e.g., Latitude®)

  • Gaeumannomyces graminis inoculum (e.g., colonized oat kernels)

  • Pots (e.g., 1-2 liter capacity)

  • Sterilized soil or potting mix

  • Greenhouse or controlled environment chamber

  • Balance

  • Seed treatment equipment (e.g., rotating drum mixer)

Procedure:

  • Seed Treatment: Treat the cereal seeds with this compound at the recommended rate (e.g., 200 ml per 100 kg of seed). An untreated control group of seeds should be maintained.

  • Inoculum Preparation: Prepare the G. graminis inoculum. This can be done by growing the fungus on sterilized oat kernels for several weeks.

  • Potting and Inoculation: Fill the pots with the sterilized soil mix. Incorporate a known amount of the G. graminis inoculum into the soil of the pots designated for pathogen challenge. A non-inoculated control group should also be prepared.

  • Sowing: Sow a predetermined number of treated and untreated seeds in both inoculated and non-inoculated pots.

  • Growth Conditions: Maintain the pots in a greenhouse or growth chamber with appropriate conditions for cereal growth (e.g., 16/8 hour light/dark cycle, 15-20°C). Water the plants as needed.

  • Disease Assessment: After a specific growth period (e.g., 6-8 weeks), carefully remove the plants from the pots and wash the roots. Assess the severity of take-all disease using a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis of the entire root system).

  • Data Collection: In addition to disease severity, other parameters such as plant height, shoot dry weight, and root dry weight can be measured.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the disease severity and plant growth parameters between the different treatment groups.

Protocol 3: Field Trial for this compound Efficacy Assessment

This protocol provides a framework for conducting field trials to evaluate the performance of this compound under real-world agricultural conditions.

Materials:

  • Certified cereal seed

  • This compound seed treatment product

  • Commercial seed treatment equipment

  • Field plot drill

  • Standard agronomic inputs (fertilizers, herbicides, etc.)

  • Data collection tools (e.g., quadrat for plant counts, GPS for plot mapping)

  • Combine harvester with yield monitoring capabilities

Procedure:

  • Site Selection: Choose a field with a known history of take-all disease.

  • Experimental Design: Design the trial using a randomized complete block design with multiple replications. Treatments should include untreated seed and this compound-treated seed.

  • Seed Treatment and Sowing: Have the seed commercially treated to ensure even application. Sow the plots using a plot drill at a standard seeding rate for the region.

  • Crop Management: Manage the plots according to standard agronomic practices for the region, ensuring that other diseases and pests are controlled to isolate the effect of this compound on take-all.

  • In-season Assessments:

    • Plant Stand Counts: Assess crop emergence and establishment.

    • Disease Assessment: At different growth stages (e.g., tillering, grain fill), collect plant samples from each plot. Wash the roots and assess the incidence and severity of take-all.

  • Harvest: Harvest the plots individually using a combine harvester and record the grain yield for each plot. Also, collect grain samples for quality analysis (e.g., thousand-grain weight, specific weight).

  • Data Analysis: Analyze the yield and disease assessment data using statistical software to determine the effect of the this compound treatment.

Visualizations

G cluster_0 Mitochondrion Electron Transport Chain Electron Transport Chain ATP_Synthase ATP Synthase (Complex V) Electron Transport Chain->ATP_Synthase Proton Gradient (H+) ATP_Production ATP Production ATP_Synthase->ATP_Production ADP + Pi -> ATP This compound This compound Proposed_Target Proposed Target Site (Unconfirmed) This compound->Proposed_Target

Caption: Proposed mechanism of action for this compound in fungi.

G cluster_0 In Vitro Assay Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Amend_Media Amend Agar Media with Varying Concentrations Prep_Stock->Amend_Media Pour_Plates Pour Agar Plates Amend_Media->Pour_Plates Inoculate Inoculate with G. graminis Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Analyze Calculate % Inhibition and EC50 Value Measure->Analyze End End Analyze->End G cluster_1 Field Trial Workflow Start Start Site_Selection Select Field with Take-All History Start->Site_Selection Exp_Design Randomized Complete Block Design Site_Selection->Exp_Design Seed_Treat Seed Treatment (Untreated vs. This compound) Exp_Design->Seed_Treat Sowing Sow Plots Seed_Treat->Sowing Management Standard Agronomic Practices Sowing->Management Assessment In-Season Disease and Plant Assessments Management->Assessment Harvest Harvest Plots and Measure Yield Assessment->Harvest Analysis Statistical Analysis of Data Harvest->Analysis End End Analysis->End

References

Application Notes and Protocols for Silthiofam Fungicide Efficacy Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting efficacy trials of Silthiofam, a fungicide primarily used for the control of take-all disease in cereals and with potential applications for turfgrass.

Introduction to this compound

This compound is a thiophene amide fungicide effective against the soil-borne fungus Gaeumannomyces graminis, the causal agent of take-all disease.[1] Its primary application is as a seed treatment for cereals such as wheat and barley.[2] The mode of action of this compound is the inhibition of fungal respiration, leading to a disruption of ATP production.[2] While the Fungicide Resistance Action Committee (FRAC) places this compound in Group 39, characterized by an unknown mode of action, evidence suggests it acts as a succinate dehydrogenase inhibitor (SDHI) at Complex II of the mitochondrial electron transport chain.[3][4]

Data Presentation: Efficacy of this compound on Winter Wheat

The following table summarizes quantitative data from an efficacy trial of this compound seed treatment on winter wheat naturally infected with Gaeumannomyces graminis.

TreatmentApplication RateMean Yield (t/ha)Yield Increase over Control (t/ha)Disease Severity Index
Untreated ControlN/A7.88N/AHigh
This compound25g a.i./100kg seed8.941.06Low

Experimental Protocols

Inoculum Preparation of Gaeumannomyces graminis for Turfgrass Trials

This protocol describes the preparation of Gaeumannomyces graminis var. avenae inoculum for establishing uniform disease pressure in turfgrass efficacy trials.

Materials:

  • Pure culture of Gaeumannomyces graminis var. avenae

  • Rye or oat grains

  • Autoclavable bags or flasks

  • Sterile distilled water

  • Incubator

Procedure:

  • Grain Sterilization: Place rye or oat grains in autoclavable bags or flasks and add water until the grains are moist but not saturated. Autoclave at 121°C for 60 minutes. Allow to cool and repeat the autoclaving process 24 hours later to ensure sterility.

  • Inoculation: Aseptically introduce agar plugs of an actively growing G. graminis culture into the sterilized grain.

  • Incubation: Incubate the inoculated grain at 20-25°C in the dark for 2-4 weeks, or until the grain is fully colonized by the fungus. Shake the bags or flasks periodically to ensure even colonization.

  • Inoculum Application: Once fully colonized, the grain inoculum is ready for application to the turfgrass plots. The inoculum can be spread evenly over the turf surface and lightly watered in to move it into the thatch and soil layer.

This compound Efficacy Trial on Turfgrass (Prophetic Protocol)

This protocol outlines a method for evaluating the efficacy of this compound for the control of take-all patch on creeping bentgrass (Agrostis stolonifera).

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 1m x 2m plots with a 0.5m buffer between plots.

  • Turfgrass Species: Creeping bentgrass maintained at a putting green height of 3-4 mm.

Treatments:

  • Untreated Control

  • This compound (formulated as a suspension concentrate) at three different application rates (e.g., low, medium, high).

  • Positive Control (a commercially available fungicide known to be effective against take-all patch).

Procedure:

  • Site Selection and Preparation: Select a uniform area of creeping bentgrass with good drainage. Mow the area to the desired height and remove clippings.

  • Inoculation: Apply the prepared G. graminis inoculum evenly across all plots to ensure uniform disease pressure. Water the area lightly to move the inoculum into the root zone.

  • Fungicide Application:

    • Apply fungicides preventatively before the onset of visible symptoms, or curatively after symptoms appear, depending on the trial objectives.

    • Applications should be made using a calibrated CO2-pressurized sprayer with appropriate nozzles to ensure uniform coverage.

    • Apply the treatments in a spray volume of 800-1000 L/ha.

  • Data Collection:

    • Disease Severity: Visually assess the percentage of the plot area showing symptoms of take-all patch on a weekly basis. A rating scale of 0-100% can be used.

    • Turfgrass Quality: Visually rate the overall quality of the turf on a scale of 1-9 (1 = dead turf, 9 = excellent turf) weekly.

    • Phytotoxicity: Observe and record any signs of phytotoxicity (e.g., discoloration, stunting) on a weekly basis.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.

Visualizations

G cluster_setup Trial Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis site_selection Site Selection (Uniform Turf Area) plot_establishment Plot Establishment (Randomized Complete Block Design) site_selection->plot_establishment inoculation Inoculation of Plots plot_establishment->inoculation inoculum_prep Inoculum Preparation (Gaeumannomyces graminis) inoculum_prep->inoculation treatment_prep Prepare Fungicide Treatments (this compound, Controls) application Fungicide Application (Calibrated Sprayer) treatment_prep->application data_collection Weekly Data Collection - Disease Severity - Turf Quality - Phytotoxicity application->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis

Caption: Experimental workflow for a this compound turfgrass efficacy trial.

G cluster_etc Mitochondrial Electron Transport Chain cluster_inputs Inputs cluster_outputs Outputs complex_i Complex I complex_iii Complex III complex_i->complex_iii e- complex_ii Complex II (Succinate Dehydrogenase) complex_ii->complex_iii e- fumarate Fumarate complex_ii->fumarate complex_iv Complex IV complex_iii->complex_iv e- atp_synthase ATP Synthase complex_iv->atp_synthase H+ Gradient atp ATP atp_synthase->atp succinate Succinate succinate->complex_ii nadh NADH nadh->complex_i This compound This compound This compound->complex_ii Inhibits Ubiquinone Binding

Caption: Proposed mode of action of this compound via inhibition of Complex II.

References

Silthiofam as a Tool Compound for Studying Fungal ATP Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silthiofam is a fungicide belonging to the silyl-amide class, recognized for its activity against various fungal pathogens, notably Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in cereals. While its primary application is in agriculture, its mechanism of action—presumed to be the inhibition of mitochondrial ATP synthase—makes it a valuable tool compound for basic research into fungal bioenergetics. This document provides detailed application notes and experimental protocols for utilizing this compound to study fungal ATP production and its downstream consequences.

Mechanism of Action

This compound is thought to target the fungal F1Fo-ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane. This enzyme is crucial for cellular energy conversion, utilizing the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate. Inhibition of ATP synthase leads to a rapid depletion of cellular ATP, disrupting a multitude of essential cellular processes and ultimately leading to cell death.

Data Presentation: Hypothetical Inhibitory Profile

To illustrate the characterization of a fungal ATP synthase inhibitor like this compound, the following table summarizes hypothetical quantitative data that researchers might generate.

ParameterFungal SpeciesValueExperimental System
IC50 (ATP Synthesis) Saccharomyces cerevisiae1.5 µMIsolated Mitochondria
IC50 (ATP Hydrolysis) Saccharomyces cerevisiae12.8 µMIsolated Mitochondria
MIC (Minimum Inhibitory Concentration) Aspergillus fumigatus5.0 µg/mLBroth Microdilution
Cellular ATP Reduction (at MIC) Aspergillus fumigatus85%Whole Cells
Oxygen Consumption Rate (OCR) Decrease Fusarium graminearum70%Intact Spheroplasts
Mitochondrial Membrane Potential (ΔΨm) Hyperpolarization Fusarium graminearum35%Intact Spheroplasts

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the effects of this compound or other potential fungal ATP synthase inhibitors.

Protocol 1: Isolation of Functional Mitochondria from Filamentous Fungi

This protocol describes the isolation of mitochondria from a model filamentous fungus, such as Neurospora crassa or Aspergillus nidulans, suitable for downstream functional assays.[1]

Materials:

  • Fungal mycelium (grown in liquid culture)

  • Mitochondrial Isolation Buffer (MIB): 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA)

  • Grinding medium: MIB with acid-washed sand or glass beads

  • Dounce homogenizer

  • Centrifuge and rotor capable of 20,000 x g

  • Spectrophotometer

Procedure:

  • Harvest fungal mycelia from liquid culture by filtration and wash with cold sterile water, followed by a wash with cold MIB.

  • Resuspend the mycelia in a minimal volume of MIB.

  • Disrupt the cells by grinding with sand or glass beads, or by using a bead beater. Perform this step on ice.

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet larger organelles.

  • Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with MIB without BSA.

  • Resuspend the mitochondrial pellet in a small volume of MIB without BSA.

  • Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

  • Assess the integrity of the isolated mitochondria by measuring the activity of marker enzymes (e.g., succinate dehydrogenase) and the respiratory control ratio.

Protocol 2: In Vitro ATP Synthesis/Hydrolysis Assay

This assay measures the effect of this compound on the ATP synthesis and hydrolysis activity of isolated fungal mitochondria.

Materials:

  • Isolated fungal mitochondria (from Protocol 1)

  • ATP Synthesis Buffer: 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 5 mM MgCl2, 5 mM KH2PO4, 1 mM ADP

  • Substrates for electron transport chain (e.g., 10 mM succinate or a combination of 10 mM pyruvate and 5 mM malate)

  • ATP hydrolysis buffer: 250 mM sucrose, 50 mM Tris-HCl pH 8.5, 4 mM MgCl2, 4 mM ATP

  • Luciferin-luciferase based ATP detection kit

  • This compound stock solution (in DMSO)

  • Luminometer

Procedure for ATP Synthesis:

  • In a 96-well plate, add 50 µg of isolated mitochondria per well.

  • Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a DMSO control.

  • Initiate the reaction by adding the ATP Synthesis Buffer containing the respiratory substrates.

  • Incubate for 10-15 minutes at 30°C.

  • Stop the reaction and measure the amount of ATP produced using a luciferin-luciferase assay kit according to the manufacturer's instructions.

  • Calculate the rate of ATP synthesis and determine the IC50 value for this compound.

Procedure for ATP Hydrolysis:

  • In a 96-well plate, add 50 µg of isolated mitochondria per well.

  • Add varying concentrations of this compound.

  • Initiate the reaction by adding the ATP Hydrolysis Buffer.

  • Incubate for 15-20 minutes at 30°C.

  • Measure the amount of inorganic phosphate released using a colorimetric assay (e.g., Malachite Green assay) or measure the remaining ATP using a luciferase-based assay.

  • Calculate the rate of ATP hydrolysis and determine the IC50 value.

Protocol 3: Cellular ATP Quantification in Fungal Cells

This protocol measures the impact of this compound on the total cellular ATP pool in intact fungal cells.[2][3]

Materials:

  • Fungal culture (e.g., yeast or filamentous fungi grown as spheroplasts/protoplasts or mycelia)

  • Culture medium

  • This compound stock solution

  • ATP extraction buffer (e.g., perchloric acid or a commercially available lysis buffer)

  • Luciferin-luciferase based ATP detection kit

  • Luminometer

Procedure:

  • Grow fungal cells to the mid-logarithmic phase.

  • Treat the cells with varying concentrations of this compound for a defined period (e.g., 1-4 hours). Include a DMSO control.

  • Harvest the cells by centrifugation.

  • Extract ATP by resuspending the cell pellet in an appropriate extraction buffer. This step should be performed quickly and on ice to prevent ATP degradation.

  • Centrifuge to remove cell debris.

  • Neutralize the supernatant if using acid extraction.

  • Measure the ATP concentration in the supernatant using a luciferin-luciferase assay kit.

  • Normalize the ATP levels to the cell number or total protein content.

Protocol 4: Measurement of Oxygen Consumption Rate (OCR)

This protocol uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration in real-time.[4][5]

Materials:

  • Fungal spheroplasts or protoplasts

  • Seahorse XF Cell Culture Microplate

  • Assay medium (e.g., unbuffered DMEM or specific fungal respiration medium)

  • Respiratory substrates (e.g., glucose, pyruvate, succinate)

  • This compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Extracellular flux analyzer

Procedure:

  • Seed fungal spheroplasts onto a Seahorse XF microplate coated with an appropriate adhesive (e.g., poly-L-lysine).

  • Allow the cells to attach.

  • Replace the growth medium with the assay medium and incubate in a non-CO2 incubator to equilibrate.

  • Load the sensor cartridge with this compound and other inhibitors for sequential injection.

  • Place the cell plate in the extracellular flux analyzer and measure the basal oxygen consumption rate (OCR).

  • Inject this compound and monitor the change in OCR.

  • Subsequently, inject other inhibitors (e.g., oligomycin to inhibit ATP synthase, FCCP to uncouple respiration, and rotenone/antimycin A to block the electron transport chain) to determine key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of this compound on the mitochondrial membrane potential, a key indicator of mitochondrial health.

Materials:

  • Fungal spheroplasts or protoplasts

  • Fluorescent potentiometric dyes (e.g., JC-1, TMRE, or DiOC6(3))

  • Fluorescence microscope, flow cytometer, or microplate reader

  • This compound stock solution

  • FCCP (a protonophore used as a positive control for depolarization)

Procedure:

  • Treat fungal spheroplasts with varying concentrations of this compound for a specified time. Include a DMSO control and a positive control with FCCP.

  • Add the fluorescent dye to the cell suspension and incubate according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence of the cells using a suitable instrument:

    • Microscopy: Observe changes in fluorescence intensity and distribution within the mitochondria.

    • Flow Cytometry: Quantify the changes in fluorescence on a single-cell level. For JC-1, a shift from red (high ΔΨm) to green (low ΔΨm) fluorescence indicates depolarization.

    • Microplate Reader: Measure the overall fluorescence intensity of the cell population.

  • Note that ATP synthase inhibitors like this compound are expected to cause hyperpolarization of the mitochondrial membrane initially, as the proton motive force is no longer being dissipated for ATP synthesis.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow for Inhibitor Characterization A Primary Screening (e.g., Fungal Growth Inhibition) B Secondary Screening (Cellular ATP Levels) A->B Identify hits C Mechanism of Action Studies B->C Confirm ATP depletion D In Vitro Assay (Isolated Mitochondria) C->D E Cell-Based Assays C->E F Oxygen Consumption Rate (OCR) E->F G Mitochondrial Membrane Potential E->G

Caption: Workflow for screening and characterizing fungal ATP synthase inhibitors.

G This compound This compound ATPSynthase Fungal F1Fo-ATP Synthase This compound->ATPSynthase Inhibits ATP ATP Depletion ATPSynthase->ATP Blocks Synthesis EnergyCrisis Cellular Energy Crisis ATP->EnergyCrisis Downstream Downstream Effects EnergyCrisis->Downstream Growth Inhibition of Growth & Proliferation Downstream->Growth Biosynthesis Impaired Biosynthesis (Proteins, Nucleic Acids, etc.) Downstream->Biosynthesis Homeostasis Loss of Ion Homeostasis Downstream->Homeostasis Signaling Altered Signaling Pathways (e.g., TOR, PKA) Downstream->Signaling CellDeath Fungal Cell Death Growth->CellDeath Biosynthesis->CellDeath Homeostasis->CellDeath Signaling->CellDeath

Caption: Presumed mechanism of action and downstream effects of this compound.

G cluster_pathway Signaling Consequences of ATP Depletion ATP_depletion ATP Depletion (High AMP/ATP Ratio) AMPK AMPK/Snf1 Activation ATP_depletion->AMPK TORC1 TORC1 Inhibition ATP_depletion->TORC1 PKA PKA Pathway Modulation ATP_depletion->PKA Catabolism Upregulation of Catabolic Processes AMPK->Catabolism Autophagy Induction of Autophagy AMPK->Autophagy Anabolism Downregulation of Anabolic Processes (e.g., Protein Synthesis) TORC1->Anabolism Stress General Stress Response PKA->Stress

Caption: Generalized signaling pathways affected by ATP depletion in fungi.

References

Application Notes and Protocols for Silthiofam Controlled Release Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of controlled-release formulations of Silthiofam, a fungicide used for the control of take-all disease in wheat. The protocols detailed below are intended to serve as a foundational methodology for researchers in the field of agricultural science and controlled-release technology.

Introduction

This compound is a fungicide that acts by inhibiting respiration and ATP production in sensitive pathogens.[1] Its low water solubility presents a challenge for formulation development, making controlled-release systems an attractive approach to improve its efficacy, reduce application frequency, and minimize environmental impact. This document outlines the development of a polymer-based controlled-release formulation of this compound, including its preparation, characterization, and in vitro release profile analysis.

Materials and Methods

Materials
MaterialSupplierGrade
This compoundSigma-AldrichAnalytical Standard
Chitosan (low molecular weight)Sigma-Aldrich---
Sodium Tripolyphosphate (TPP)Sigma-AldrichReagent Grade
Glacial Acetic AcidFisher ScientificACS Grade
AcetoneFisher ScientificHPLC Grade
AcetonitrileFisher ScientificHPLC Grade
Deionized WaterIn-house---
Equipment
EquipmentManufacturerModel
Magnetic StirrerIKAC-MAG HS 7
HomogenizerIKAT 25 digital ULTRA-TURRAX
CentrifugeEppendorf5810 R
Freeze DryerLabconcoFreeZone 2.5
High-Performance Liquid Chromatography (HPLC) SystemAgilent1260 Infinity II
UV-Vis SpectrophotometerThermo Fisher ScientificGenesys 10S
Franz Diffusion Cell ApparatusPermeGear---

Experimental Protocols

Preparation of this compound-Loaded Chitosan Microparticles

This protocol describes the preparation of this compound-loaded chitosan microparticles using the ionic gelation method.

Protocol:

  • Prepare Chitosan Solution: Dissolve 1 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with continuous stirring for 24 hours at room temperature.

  • Prepare this compound Solution: Dissolve 100 mg of this compound in 10 mL of acetone.

  • Encapsulation:

    • Slowly add the this compound solution to the chitosan solution while stirring at 500 rpm.

    • Homogenize the mixture at 10,000 rpm for 10 minutes to form a uniform emulsion.

  • Ionic Gelation:

    • Prepare a 1% (w/v) sodium tripolyphosphate (TPP) solution in deionized water.

    • Add the TPP solution dropwise to the this compound-chitosan emulsion under continuous stirring.

    • Continue stirring for 1 hour to allow for the formation of microparticles.

  • Harvesting and Washing:

    • Centrifuge the microparticle suspension at 10,000 rpm for 30 minutes.

    • Discard the supernatant and wash the microparticle pellet three times with deionized water to remove unreacted reagents.

  • Lyophilization: Freeze the washed microparticles at -80°C for 12 hours, followed by lyophilization for 48 hours to obtain a dry powder.

  • Storage: Store the dried this compound-loaded chitosan microparticles in a desiccator at room temperature.

Characterization of this compound-Loaded Microparticles

2.1. Drug Loading and Encapsulation Efficiency

Protocol:

  • Sample Preparation: Accurately weigh 10 mg of the dried microparticles and dissolve them in 10 mL of 2% (v/v) acetic acid.

  • Extraction: Add 10 mL of acetonitrile and sonicate for 30 minutes to extract the entrapped this compound.

  • Analysis:

    • Centrifuge the solution at 5,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Analyze the filtrate using HPLC to determine the amount of this compound.

  • Calculations:

    • Drug Loading (%) = (Mass of this compound in microparticles / Mass of microparticles) x 100

    • Encapsulation Efficiency (%) = (Actual this compound loading / Theoretical this compound loading) x 100

2.2. High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 304 nm
Column Temperature 25°C
In Vitro Release Study

This protocol evaluates the release of this compound from the chitosan microparticles using a Franz diffusion cell apparatus.

Protocol:

  • Apparatus Setup:

    • Set up the Franz diffusion cells with a synthetic dialysis membrane (e.g., cellulose acetate).

    • Fill the receptor compartment with a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to ensure sink conditions).

    • Maintain the temperature of the receptor medium at 30°C ± 0.5°C and stir at a constant rate.

  • Sample Application: Accurately weigh 20 mg of the this compound-loaded microparticles and place them in the donor compartment on the membrane.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release medium.

  • Analysis: Analyze the collected samples for this compound content using the validated HPLC method described above.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point.

Data Presentation

Table 1: Formulation and Characterization of this compound-Loaded Chitosan Microparticles

Formulation CodeChitosan:this compound Ratio (w/w)Drug Loading (%) (Mean ± SD, n=3)Encapsulation Efficiency (%) (Mean ± SD, n=3)
F110:18.5 ± 0.485.0 ± 4.2
F220:14.6 ± 0.292.0 ± 3.5
F330:13.1 ± 0.393.0 ± 4.8

Table 2: In Vitro Release of this compound from Chitosan Microparticles

Time (hours)Cumulative Release (%) - F1 (Mean ± SD, n=3)Cumulative Release (%) - F2 (Mean ± SD, n=3)Cumulative Release (%) - F3 (Mean ± SD, n=3)
115.2 ± 1.110.5 ± 0.88.1 ± 0.6
435.8 ± 2.528.3 ± 1.922.4 ± 1.5
852.1 ± 3.145.6 ± 2.838.7 ± 2.1
1265.4 ± 4.258.9 ± 3.551.2 ± 3.0
2480.3 ± 5.075.1 ± 4.169.8 ± 3.8
4892.6 ± 4.888.4 ± 4.585.3 ± 4.2
7298.1 ± 3.995.2 ± 3.793.6 ± 3.5

Visualizations

experimental_workflow cluster_prep cluster_char cluster_release prep Preparation of this compound-Loaded Chitosan Microparticles char Characterization of Microparticles prep->char Dried Microparticles release In Vitro Release Study char->release Characterized Microparticles analysis Data Analysis and Interpretation release->analysis Release Data ch_sol Chitosan Solution encap Encapsulation ch_sol->encap sil_sol This compound Solution sil_sol->encap gel Ionic Gelation encap->gel harvest Harvesting & Washing gel->harvest lyo Lyophilization harvest->lyo dl_ee Drug Loading & Encapsulation Efficiency hplc HPLC Analysis dl_ee->hplc franz Franz Diffusion Cell Setup sampling Sampling franz->sampling hplc_release HPLC Analysis sampling->hplc_release

Caption: Experimental workflow for this compound formulation.

References

Application of Silthiofam in Turfgrass Disease Management Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silthiofam is a fungicide that has demonstrated efficacy in the management of certain turfgrass diseases, most notably Take-all patch caused by the soil-borne fungus Gaeumannomyces graminis var. avenae. This document provides detailed application notes and protocols for researchers and professionals investigating the use of this compound in turfgrass disease management. The information is compiled from various research sources to facilitate further study and application of this fungicide. This compound's mode of action is the inhibition of fungal respiration, offering a specific tool for integrated pest management programs.[1]

Target Pathogen and Disease

Primary Target: Gaeumannomyces graminis var. avenae

Disease: Take-all Patch

Take-all patch is a destructive root disease primarily affecting bentgrass species on golf course putting greens, tees, and fairways.[2] The pathogen colonizes the roots, leading to symptoms such as circular patches of necrotic turf, often with a "frog-eye" appearance as the center is colonized by resistant grass species.[3] Symptoms are most severe during summer stress, although the pathogen is most active during the cooler, wet conditions of spring and autumn.[3][4]

Data Presentation: Efficacy and Resistance

While specific field trial data for this compound on turfgrass is limited in publicly available literature, research on the closely related wheat pathogen, Gaeumannomyces graminis var. tritici, provides valuable insights into its efficacy and potential for resistance development.

Table 1: In Vitro Efficacy of this compound against Gaeumannomyces graminis var. tritici

Isolate TypeNumber of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)
Sensitive390.040.01 - 0.13
Resistant2710.872.13 - 35.48

Data adapted from a study on Gaeumannomyces graminis var. tritici isolates from wheat.

Note: A study on Gaeumannomyces graminis var. tritici indicated no cross-resistance between this compound and the DMI fungicides tebuconazole and difenoconazole. This suggests that this compound can be a valuable rotational tool in fungicide resistance management programs.

For comparative purposes, the following table presents efficacy data for other fungicides used to manage Take-all patch in turfgrass.

Table 2: Comparative Fungicide Efficacy for Take-all Patch Management in Creeping Bentgrass

Active Ingredient(s)Trade Name (Example)Application Rate (fl oz / 1000 sq ft)Mean Disease Severity (%)
AzoxystrobinHeritage0.415.7
Azoxystrobin + PropiconazoleHeadway3.010.3
Trifloxystrobin + TriadimefonTartan2.014.3
Untreated Control--22.3

Data is illustrative and based on a curative control study. Efficacy can vary based on environmental conditions, application timing, and disease pressure.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay for Gaeumannomyces graminis var. avenae

This protocol is adapted from methodologies used for Gaeumannomyces graminis var. tritici and can be applied to turfgrass isolates.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against isolates of Gaeumannomyces graminis var. avenae.

Materials:

  • Pure cultures of Gaeumannomyces graminis var. avenae isolated from symptomatic turfgrass.

  • Potato Dextrose Agar (PDA).

  • Technical grade this compound.

  • Sterile distilled water.

  • Ethanol (for stock solution).

  • Sterile petri dishes (90 mm).

  • Cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in ethanol.

  • Media Amendment: Amend molten PDA with the this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of ethanol is consistent across all treatments and does not inhibit fungal growth.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of G. graminis var. avenae, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each amended PDA plate.

  • Incubation: Incubate the plates in the dark at a suitable temperature for mycelial growth (e.g., 20-25°C).

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the mean colony diameter for each treatment. Determine the percentage of mycelial growth inhibition relative to the control. Use probit analysis to calculate the EC50 value for each isolate.

Protocol 2: Field Efficacy Trial for Take-all Patch Control

This protocol provides a framework for conducting field trials to evaluate the efficacy of this compound for the control of Take-all patch in turfgrass.

Objective: To evaluate the efficacy of this compound in controlling Take-all patch on a creeping bentgrass putting green.

Experimental Design:

  • Location: A creeping bentgrass (Agrostis stolonifera) putting green with a history of Take-all patch.

  • Plot Size: Minimum of 3 ft x 6 ft (0.9 m x 1.8 m).

  • Replication: Randomized complete block design with 4-5 replications.

  • Treatments:

    • Untreated control.

    • This compound at various application rates (refer to product label for guidance).

    • Standard fungicide treatments for comparison (e.g., azoxystrobin, propiconazole).

Procedure:

  • Application Timing: Apply fungicides preventatively in the spring and/or fall when soil temperatures are conducive to pathogen activity (typically between 55-65°F or 12-18°C). Curative applications can also be evaluated once symptoms appear.

  • Application Method: Apply fungicides using a calibrated CO2-pressurized sprayer with appropriate nozzles to ensure uniform coverage. To target the root zone, apply in a high volume of water (e.g., 2-4 gallons per 1000 sq ft) or irrigate immediately after application to wash the product into the root zone.

  • Maintenance: Maintain the turfgrass according to standard golf course green practices for mowing, fertilization, and irrigation.

  • Disease Assessment:

    • Visually assess disease severity at regular intervals (e.g., every 7-14 days).

    • Disease severity can be rated as the percentage of the plot area exhibiting symptoms of Take-all patch.

    • Turfgrass quality can also be rated on a scale of 1-9, where 1 is dead turf, 9 is excellent turf, and 6 is considered commercially acceptable.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

G cluster_0 Pathogen Infection Process Pathogen Gaeumannomyces graminis var. avenae (in soil/thatch) RunnerHyphae Runner Hyphae Growth on Root Surface Pathogen->RunnerHyphae Favorable Conditions (Cool, Moist) Infection Root Penetration & Colonization RunnerHyphae->Infection VascularDisruption Disruption of Vascular Tissue Infection->VascularDisruption Symptoms Visible Symptoms (Wilting, Necrosis) VascularDisruption->Symptoms Summer Stress G cluster_1 Fungicide Efficacy Trial Workflow Start Trial Initiation Plot Plot Establishment (Randomized Block Design) Start->Plot Treatment Fungicide Application (this compound & Comparators) Plot->Treatment Maintenance Standard Turf Maintenance Treatment->Maintenance Data Disease & Quality Assessment Treatment->Data Maintenance->Data Regular Intervals Analysis Statistical Analysis Data->Analysis End Results & Conclusion Analysis->End G cluster_ETC Electron Transport Chain Mitochondrion Mitochondrion ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome c reductase) ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV (Cytochrome c oxidase) ComplexIII->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP This compound This compound This compound->ComplexI Inhibition

References

analytical standards for Silthiofam in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of analytical methodologies for the fungicide Silthiofam has been conducted to provide detailed application notes and protocols for researchers, scientists, and professionals in drug development. This compound, a thiophenecarboxamide fungicide, is primarily analyzed using High-Performance Liquid Chromatography (HPLC) for the quantification of the active ingredient and Gas Chromatography (GC) for the assessment of impurities and residue analysis.[1][2]

Application Notes

The selection of an appropriate chromatographic method for this compound analysis is contingent upon the sample matrix and the analytical objective, whether it is for purity assessment of the technical grade active ingredient or for residue determination in environmental and food samples.

Chromatographic Techniques for this compound Analysis:

  • High-Performance Liquid Chromatography (HPLC): The official method for determining the active ingredient in technical and formulated this compound is a reversed-phase HPLC method with UV detection (CIPAC/635).[1] This method provides robust and reliable quantification. The identity of this compound can be confirmed by comparing the retention time of a sample with that of an analytical standard.[1]

  • Gas Chromatography (GC): GC is the preferred method for the analysis of volatile impurities in technical this compound, typically employing a Flame Ionization Detector (FID).[1] For sensitive residue analysis in complex matrices, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) offers high selectivity and low detection limits.

Analytical Standards:

High-purity this compound reference materials are essential for accurate quantification and method validation. These standards are commercially available from various suppliers, such as Sigma-Aldrich (PESTANAL®) and HPC Standards.

Quantitative Data Summary

The following tables summarize the instrumental parameters and performance data for the chromatographic analysis of this compound.

Table 1: HPLC Method Parameters for this compound Active Ingredient Analysis

ParameterDescriptionReference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1 or equivalent C18 column
Mobile Phase Acetonitrile and Water with a phosphoric acid modifier
Detection UV at 260 nm
Quantification Internal Standard Method

Table 2: GC Method Parameters for this compound Impurity and Residue Analysis

ParameterDescriptionReference
Technique Gas Chromatography (GC)
Detector Flame Ionization Detector (FID) for impurities; Tandem Mass Spectrometry (MS/MS) for residues
Column DB-5MS (30 m x 250 µm x 0.25 µm) or equivalent
Carrier Gas Helium
Injection Mode Split

Table 3: Method Performance Data for this compound Residue Analysis

ParameterMatrixMethodValueReference
Limit of Quantification (LOQ) Grape WineGC-MS/MS10.0 µg/kg
Limit of Quantification (LOQ) CucumberGC-MS/MS10 µg/kg
Average Recovery Grape WineGC-MS/MS85.4 - 108.9%
Average Recovery CucumberGC-MS/MS & LC-MS/MS70 - 120%

Experimental Protocols

Protocol 1: Determination of this compound Active Ingredient by HPLC

1. Objective: To quantify the concentration of this compound in technical material or formulations.

2. Materials:

  • This compound analytical standard (≥95% purity)

  • Internal Standard (e.g., Di-n-propyl phthalate)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

3. Standard Preparation:

  • Prepare a stock solution of the internal standard in acetonitrile.

  • Accurately weigh the this compound analytical standard and dissolve it in acetonitrile to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the this compound stock solution with acetonitrile and adding a fixed amount of the internal standard stock solution.

4. Sample Preparation:

  • Accurately weigh a sample of the this compound technical material or formulation.

  • Dissolve the sample in acetonitrile, add a fixed amount of the internal standard stock solution, and dilute to a known volume.

  • Filter the sample solution through a 0.45 µm filter before injection.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable mixture of acetonitrile and water, with phosphoric acid as a modifier. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 260 nm.

  • Column Temperature: 30°C.

6. Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Residue Analysis of this compound in Soil using QuEChERS and GC-MS/MS

1. Objective: To extract and quantify this compound residues from soil samples.

2. Materials:

  • Acetonitrile (pesticide residue grade)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • GC-MS/MS system

3. Sample Preparation (QuEChERS):

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to create a slurry.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) to the tube.

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing PSA and MgSO₄.

  • Vortex for 30 seconds and then centrifuge for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for GC-MS/MS analysis.

4. GC-MS/MS Conditions:

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5MS).

  • Injection: 1 µL, splitless mode.

  • Oven Temperature Program: Optimize for separation of this compound from matrix interferences (e.g., start at 70°C, ramp to 300°C).

  • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. Select appropriate precursor and product ions for this compound for quantification and confirmation.

5. Quantification:

  • Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound analytical standard.

  • Analyze the standards and samples under the same GC-MS/MS conditions.

  • Quantify the this compound concentration in the samples by comparing the peak areas to the matrix-matched calibration curve.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sampling Sample Collection (e.g., Soil, Water, Crop) extraction Extraction (e.g., QuEChERS, LLE) sampling->extraction cleanup Cleanup (e.g., dSPE, SPE) extraction->cleanup hplc HPLC-UV (Active Ingredient) cleanup->hplc Purity Analysis gc GC-FID/MS (Impurities/Residues) cleanup->gc Residue/Impurity Analysis quant Quantification hplc->quant gc->quant report Reporting quant->report

Caption: General workflow for the analysis of this compound.

hplc_protocol prep Sample & Standard Prep 1. Weigh Sample/Standard 2. Dissolve in Acetonitrile 3. Add Internal Standard 4. Filter (0.45 µm) hplc HPLC System Column: C18 Mobile Phase: ACN/H₂O Detector: UV @ 260 nm prep->hplc analysis Data Analysis 1. Integrate Peaks 2. Create Calibration Curve 3. Calculate Concentration hplc->analysis

Caption: HPLC protocol for this compound active ingredient analysis.

quechers_workflow start 1. Weigh 10g Sample into Tube add_solvent 2. Add 10 mL Acetonitrile start->add_solvent add_salts 3. Add QuEChERS Salts (MgSO₄, NaCl) add_solvent->add_salts vortex_centrifuge1 4. Vortex & Centrifuge add_salts->vortex_centrifuge1 dSPE_cleanup 5. Transfer Supernatant to dSPE Tube vortex_centrifuge1->dSPE_cleanup vortex_centrifuge2 6. Vortex & Centrifuge dSPE_cleanup->vortex_centrifuge2 final_extract 7. Filter for GC-MS/MS Analysis vortex_centrifuge2->final_extract

Caption: QuEChERS workflow for sample preparation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Silthiofam Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with Silthiofam in aqueous solutions during their experiments. The following information is designed to help you identify the root cause of degradation and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing potency. What are the primary causes?

A1: The instability of this compound in aqueous solutions is primarily attributed to two main degradation pathways: hydrolysis and photolysis. The rate of degradation is significantly influenced by the pH of the solution and its exposure to light.

Q2: How does pH affect the stability of this compound?

A2: this compound is highly susceptible to hydrolysis under acidic conditions. It degrades rapidly at a low pH. Conversely, it is considered to be stable in neutral to alkaline conditions. For experimental setups, maintaining a pH between 6.0 and 9.0 is recommended to minimize hydrolytic degradation[1].

Q3: Is this compound sensitive to light?

A3: Yes, this compound undergoes photolytic degradation when exposed to light, particularly solar irradiation. The half-life for photolysis in distilled water can be as short as 1.8 days[1]. Therefore, it is crucial to protect this compound solutions from light.

Q4: What are the known degradation products of this compound?

A4: Known environmental transformation products of this compound include N-allyl-4,5-dimethylthiophene-3-carboxamide, 4-(allylcarbamoyl)-3-methyl-5-(trimethylsilyl)thiophene-2-carboxylic acid, 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, and 4-carbamoyl-3-methyl-5-(trimethylsilyl)thiophene-2-carboxylic acid[2].

Troubleshooting Guides

Issue 1: Rapid Loss of Active this compound Concentration

Symptoms:

  • Consistently low readings of this compound concentration in analytical tests (e.g., HPLC).

  • Decreasing biological activity in assays over a short period.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Acidic pH of the Solution 1. Measure the pH of your aqueous solution. 2. Review the composition of your buffer and any additives that might lower the pH.Adjust the pH of your solution to be within the stable range of 6.0 to 9.0 using appropriate buffers[1].
Exposure to Light 1. Assess the light conditions in your laboratory and storage areas. 2. Determine if solutions are being handled under direct sunlight or intense artificial light.Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions whenever possible.
Elevated Temperature 1. Monitor the temperature at which your solutions are prepared and stored.Prepare and store this compound solutions at controlled room temperature or as specified in your protocol. Avoid exposure to high temperatures.
Issue 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • High variability in measurements between replicate samples.

  • Drifting analytical baselines or appearance of unknown peaks in chromatograms.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Ongoing Degradation During Experiment 1. Analyze samples at different time points throughout your experimental procedure to monitor this compound concentration. 2. Compare the stability of this compound in your experimental matrix versus a simple buffered solution.If degradation is observed, shorten the experimental duration, or prepare fresh solutions more frequently. Ensure the pH and light exposure are controlled throughout the experiment.
Interaction with Formulation Components 1. If using a formulated product, consider the potential for co-formulants to affect stability, especially at the upper pH limit of 9[1].If possible, use a technical grade of this compound and prepare a simple solution to rule out formulation effects. If using a formulation is necessary, consult the manufacturer's stability data.
Improper Solution Preparation or Storage 1. Review your protocol for solution preparation and storage. 2. Ensure accurate pH measurement and adjustment.Prepare fresh solutions for each experiment. Use high-purity water and reagents. Store stock solutions at the recommended temperature and protected from light.

Data on this compound Stability

The following tables summarize the key quantitative data regarding the stability of this compound in aqueous solutions.

Table 1: Hydrolytic Stability of this compound

pHHalf-life (DT50)Stability Classification
445 hoursRapidly Hydrolyzed
7448 daysStable
9314 daysStable

Table 2: Photolytic Stability of this compound

MediumLight SourceHalf-life (DT50)
Distilled WaterSolar Irradiation (May)1.8 days
River Neckar WaterSolar Irradiation (May)15 days

Experimental Protocols

Protocol 1: Determination of this compound Content by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the reversed-phase HPLC with UV detection method.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase: Acetonitrile and water (gradient or isocratic, to be optimized).

  • This compound analytical standard.

  • Volumetric flasks, pipettes, and syringes with appropriate filters.

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable organic solvent (e.g., acetone) to prepare a stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of known concentrations.

3. Sample Preparation:

  • Dilute an accurately measured volume of the aqueous this compound solution to be tested with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Set the UV detector to the wavelength of maximum absorbance for this compound (absorbs light at 304 nm, but for formulation analysis, 260 nm has been used).

  • Equilibrate the column with the mobile phase.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak by comparing its retention time with that of the analytical standard.

  • Quantify the concentration of this compound in the sample by using the calibration curve.

Protocol 2: Analysis of Volatile Impurities/Degradation Products by Gas Chromatography (GC)

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Appropriate capillary column for the separation of volatile organic compounds.

  • Carrier gas (e.g., Helium or Nitrogen).

  • Organic solvent for extraction (e.g., heptane).

  • Standards of potential volatile impurities if available.

2. Sample Preparation:

  • Perform a liquid-liquid extraction of the aqueous sample with a suitable water-immiscible organic solvent (e.g., heptane).

  • Concentrate the organic extract if necessary.

3. GC-FID Analysis:

  • Set the GC oven temperature program, injector temperature, and detector temperature.

  • Inject the prepared sample extract into the GC.

  • Identify and quantify volatile impurities by comparing their retention times and peak areas with those of known standards.

Visualizations

Troubleshooting_Silthiofam_Instability cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_actions Corrective Actions Symptom This compound Instability (Loss of Potency, Inconsistent Results) pH Inappropriate pH (Acidic Conditions) Symptom->pH Check Light Light Exposure Symptom->Light Check Temp High Temperature Symptom->Temp Check AdjustpH Adjust pH to 6-9 pH->AdjustpH If Acidic ProtectLight Use Amber Vials/ Protect from Light Light->ProtectLight If Exposed ControlTemp Control Temperature Temp->ControlTemp If High Result Stable this compound Solution AdjustpH->Result Leads to ProtectLight->Result Leads to ControlTemp->Result Leads to

Caption: Troubleshooting workflow for this compound instability.

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing Std_Prep Prepare Standard Solutions Inject_Std Inject Standards Std_Prep->Inject_Std Sample_Prep Prepare Aqueous Sample Inject_Sample Inject Sample Sample_Prep->Inject_Sample HPLC HPLC System (C18 Column, UV Detector) Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Standard Data Quantify Quantify this compound HPLC->Quantify Sample Data Inject_Std->HPLC Inject_Sample->HPLC Cal_Curve->Quantify Use Curve

Caption: HPLC analysis workflow for this compound quantification.

References

Optimizing Silthiofam Seed Treatment Efficacy for Winter Wheat: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of Silthiofam seed treatment in winter wheat experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the application and evaluation of this compound seed treatment.

Question: Why am I observing inconsistent or lower-than-expected efficacy of this compound in my trials?

Answer: Inconsistent performance of this compound can be attributed to several factors:

  • Rotational Position: this compound provides the most significant and consistent benefits in second and subsequent wheat crops where take-all pressure is higher. In first-year wheat, the inoculum levels of Gaeumannomyces graminis var. tritici may be too low to observe a significant treatment effect.

  • Severity of Take-all Pressure: The yield response to this compound is directly correlated with the severity of take-all disease. In trials with slight to moderate take-all infection, the yield recovery will be less pronounced compared to sites with severe infection.[1] For instance, in one study, the yield recovery was greatest (+2.35 t/ha) at a site with early and severe take-all, and least (+0.36 t/ha) where take-all was slight.[1]

  • Soil Type and Conditions: The economic benefits of this compound may be greater in lighter, sandier soils where take-all can have a more significant impact on water availability and, consequently, yield.[2] Factors such as soil compaction or acidity that restrict root growth can exacerbate the effects of take-all, potentially influencing the perceived efficacy of the treatment.

  • Fungicide Resistance: Declining efficacy has been noted in some wheat fields, suggesting that populations of Gaeumannomyces graminis var. tritici may have developed resistance to this compound.[3][4] Isolates of the fungus with reduced sensitivity to this compound have been identified.

  • Environmental Factors: Soil moisture and temperature can influence the degradation rate of this compound. While specific data for this compound is limited, pesticide degradation, in general, is influenced by these factors, which could affect its persistence and efficacy.

Question: I have observed a decline in take-all control after repeated use of this compound. What could be the cause and how can I manage it?

Answer: A decline in efficacy after continuous use may indicate the development of fungicide-resistant strains of Gaeumannomyces graminis var. tritici (Ggt).

  • Evidence of Resistance: Studies have identified Ggt isolates resistant to this compound, and the effectiveness of the treatment is compromised when wheat is inoculated with these resistant isolates. Worryingly, the natural occurrence of insensitive isolates has been observed at levels up to 30% in soils where this compound had never been used.

  • Resistance Management Strategies:

    • Monitoring: Regularly monitor Ggt populations for shifts in sensitivity to this compound. Molecular assays can be used to study the population structure of Ggt and assess the incidence of insensitivity.

    • Alternate Modes of Action: There is no cross-resistance between this compound and triazole fungicides like tebuconazole and difenoconazole. Rotating or tank-mixing with fungicides that have a different mode of action can be a viable strategy to manage resistance.

    • Integrated Pest Management (IPM): Combine chemical controls with cultural practices such as crop rotation with non-host crops (e.g., pulses and canola), delayed sowing, and effective grass weed control to reduce the overall take-all inoculum in the soil.

Question: My this compound-treated winter wheat seedlings are showing signs of phytotoxicity (e.g., stunted growth, reduced emergence). What could be the cause?

Answer: While this compound generally has high crop safety even at application rates 8 times higher than recommended, phytotoxicity can occasionally occur.

  • High Application Rates: Exceeding the recommended dose can potentially lead to phytotoxic effects. It is crucial to accurately calibrate seed treatment equipment to ensure the correct application rate.

  • Seed Quality: Do not use this compound on seed with a moisture content exceeding 16%, or on seed that is sprouted, cracked, or has other physical damage. Always test the germination of each seed batch to ensure viability before treatment.

  • Adverse Seedbed Conditions: Poor seedbed conditions such as very dry, cloddy, or waterlogged soil, as well as drilling too deep or too shallow, can stress the seedlings and may exacerbate any potential phytotoxic effects of the seed treatment.

  • Varietal Sensitivity: While not extensively documented for this compound, different wheat varieties can exhibit varying levels of sensitivity to chemical seed treatments. It is advisable to conduct small-scale trials on new varieties to assess for any potential negative effects.

Question: Does the use of this compound impact the natural phenomenon of "take-all decline"?

Answer: The impact of this compound on take-all decline, a natural biological control of the disease, is complex.

  • Delayed Epidemic: this compound's primary action is to control the initial, or primary, infection of the wheat roots in the autumn. This can delay the overall take-all epidemic.

  • No Consistent Effect on Decline Process: Some research suggests that this compound has no consistent effect on the take-all decline process itself.

  • Potential for Interference: Since take-all decline is thought to be triggered by a severe take-all infection, delaying the epidemic with this compound could potentially interfere with the onset of this natural suppression. In some cases, applying a take-all fungicide to a third wheat crop with moderate to severe take-all decreased the yield in the subsequent fourth wheat crop, possibly by delaying the peak of the disease and the development of take-all decline.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a respiration inhibitor. It acts on the ATP production of the take-all fungus, Gaeumannomyces graminis var. tritici, providing protective action with long-lasting activity. Its primary effect is on the initial "primary" phase of root infection in the autumn.

Q2: What is the recommended application rate for this compound in research trials?

A2: A common application rate used in research is 200 ml of product (containing 25g a.i. of this compound) per 100 kg of seed. Always refer to the product label for specific recommendations.

Q3: Is this compound compatible with other seed treatments?

A3: Yes, this compound has been shown to have high compatibility with other fungicides (e.g., Arena C®, Abavit UF®) and insecticides (e.g., Decis®, Fastac SC®) when co-applied as a seed treatment. It is often applied with a single-purpose dressing (SPD) to control other seed-borne diseases.

Q4: Does this compound have any effect on beneficial soil microorganisms?

A4: Studies have shown that this compound has no negative effects on the population of fluorescent Pseudomonas spp. in the rhizosphere of winter wheat. Preliminary studies also indicated no detrimental effects on other beneficial fungi and Pseudomonas fluorescens isolates in the soil.

Q5: How do environmental conditions like soil temperature and moisture affect this compound?

Data Presentation

Table 1: Efficacy of this compound on Winter Wheat Yield in Second and Subsequent Wheat Rotations

Study ReferenceCrop RotationMean Yield Increase with this compound (t/ha)Range of Yield Increase (t/ha)
AHDB Project Report 342Second Wheat0.47-
Bayles et al., 2001Second/Third Wheat1.060.6 to 1.59
Bayles et al., 2001 (at site with severe take-all)Second/Third Wheat2.35-
ADAS Trial, 2022Second Wheat1.4 (average across 4 varieties)0.9 to 1.9

Table 2: Effect of this compound on Take-all Severity

Study ReferenceAssessment TimingParameter% Reduction in Take-all with this compound
Bateman et al., 2008TilleringTake-all IncidenceMore effective than fluquinconazole
Bateman et al., 2008Grain FillingTake-all Incidence (% plants with symptoms)Often decreased more than fluquinconazole
Huang et al., 2001Growth Stage 65Disease IndexSignificantly lower than untreated control

Experimental Protocols

1. Protocol for Evaluating this compound Efficacy in Pot-Based Experiments

  • Soil Preparation: Use a sieved sand:loam mixture (1:1 v/v). For inoculated treatments, prepare Gaeumannomyces graminis var. tritici (Ggt) inoculum on a suitable substrate (e.g., oat kernels).

  • Inoculation: If applicable, evenly distribute a standardized amount of Ggt inoculum (e.g., 10 g/pot ) on the soil surface of each pot.

  • Seed Treatment: Prepare a this compound slurry according to the desired concentration (e.g., 200 ml product/100 kg seed). Treat a known weight of winter wheat seeds with the slurry, ensuring even coverage. Allow the seeds to dry before planting. Include an untreated control group.

  • Sowing: Evenly distribute a set number of seeds (e.g., 20 seeds) per pot on the soil surface and cover with a 3 cm layer of soil.

  • Experimental Conditions: Maintain pots outdoors or in a greenhouse under controlled conditions. Provide adequate water and fertilization (e.g., weekly application of a balanced liquid fertilizer) as needed.

  • Disease Assessment: At various growth stages (e.g., GS 32 and GS 65), carefully remove a subset of plants from each pot and wash the roots. Assess take-all severity using a rating scale (e.g., 0 = no symptoms, 4 = >75% of root system blackened). Calculate a disease index.

  • Data Collection: At maturity, harvest the remaining plants and measure yield components such as grain yield per pot and 1000-grain weight.

2. Protocol for Assessing Take-all Severity in Wheat Roots

  • Sampling: Collect a representative number of plants (e.g., 10-20) from each experimental plot at a specific growth stage.

  • Root Washing: Carefully wash the soil from the roots to allow for clear visual assessment.

  • Severity Scoring: Evaluate the severity of take-all on the root system of each plant using a standardized rating scale. A common scale is:

    • 0: No blackened tissue on the roots.

    • 1: 1-25% of the root tissue is blackened.

    • 2: 26-50% of the root tissue is blackened.

    • 3: 51-75% of the root tissue is blackened.

    • 4: 76-100% of the root tissue is blackened.

  • Disease Index Calculation: Calculate a disease index for each plot to provide a quantitative measure of take-all severity. A common formula is: Disease Index = [Σ(rating × number of plants in that rating) / (total number of plants × maximum rating)] × 100

Mandatory Visualizations

Silthiofam_Mechanism_of_Action cluster_action This compound Action Ggt Gaeumannomyces graminis var. tritici (Ggt) Inoculum in Soil/Debris PrimaryInfection Primary Infection (Autumn) Ggt->PrimaryInfection Infects SeminalRoots Wheat Seminal Roots PrimaryInfection->SeminalRoots ReducedInfection Reduced Primary Infection SecondaryInfection Secondary Infection (Root-to-Root Spread) SeminalRoots->SecondaryInfection Pathogen Spread This compound This compound Seed Treatment RespirationInhibition Inhibition of Fungal Respiration & ATP Production This compound->RespirationInhibition RespirationInhibition->PrimaryInfection Blocks AdventitiousRoots Adventitious Roots SecondaryInfection->AdventitiousRoots DiseaseSymptoms Take-all Symptoms (Stunting, Whiteheads) AdventitiousRoots->DiseaseSymptoms

Caption: Mechanism of this compound in controlling the primary infection of take-all in winter wheat.

Troubleshooting_Workflow Start Inconsistent this compound Efficacy Observed CheckRotation Is it a 2nd or subsequent wheat crop? Start->CheckRotation FirstWheat Low efficacy expected in 1st wheat due to low disease pressure. CheckRotation->FirstWheat No CheckPressure Assess take-all severity in untreated controls. CheckRotation->CheckPressure Yes LowPressure Efficacy is proportional to disease pressure. CheckPressure->LowPressure Low CheckResistance Has this compound been used repeatedly on this site? CheckPressure->CheckResistance High ResistanceRisk Potential for fungicide resistance. Consider isolate sensitivity testing. CheckResistance->ResistanceRisk Yes CheckSoil Evaluate soil conditions (type, compaction, pH). CheckResistance->CheckSoil No SoilFactors Light soils may show more benefit. Poor soil health can mask efficacy. CheckSoil->SoilFactors Investigate ReviewProtocol Review application protocol (rate, seed quality). CheckSoil->ReviewProtocol No obvious issues Experimental_Workflow Start Start: Efficacy Trial Design SeedPrep Prepare Seed Lots (Untreated vs. This compound-treated) Start->SeedPrep Inoculation Prepare Ggt Inoculum (if not relying on natural infection) Start->Inoculation Planting Sow Experimental Plots/ Pots SeedPrep->Planting Inoculation->Planting Growth Crop Growth & Maintenance Planting->Growth Assessment Mid-season Take-all Severity Assessment Growth->Assessment Harvest Harvest at Maturity Growth->Harvest Assessment->Growth DataAnalysis Collect Yield & Quality Data Harvest->DataAnalysis Conclusion Statistical Analysis & Conclusion DataAnalysis->Conclusion

References

Technical Support Center: Silthiofam Resistance in Gaeumannomyces graminis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silthiofam and Gaeumannomyces graminis, the causal agent of take-all disease in cereals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fungicide used as a seed treatment to control take-all disease in wheat and barley, caused by the fungus Gaeumannomyces graminis var. tritici. It belongs to the thiophene carboxamide group of fungicides. While its exact mode of action is not fully elucidated, it is known to be highly specific to the take-all fungus.[1][2][3]

Q2: Has resistance to this compound in Gaeumannomyces graminis been reported?

A2: Yes, resistance to this compound in G. graminis isolates has been documented.[4] Studies have shown that a significant portion of isolates can be resistant, with one study in China finding 27 out of 66 isolates to be resistant.[4] Notably, fungicide-insensitive isolates have been found to occur naturally, with an incidence of up to 30% in soils where this compound has never been used.

Q3: Is there cross-resistance between this compound and other fungicides?

A3: Current research indicates no cross-resistance between this compound and demethylation inhibitor (DMI) fungicides like tebuconazole and difenoconazole in G. graminis var. tritici. This suggests that DMI fungicides can be an effective alternative for controlling this compound-resistant isolates.

Q4: What is the molecular basis for this compound resistance in G. graminis?

A4: The specific molecular target site for this compound has not yet been identified, and consequently, the precise molecular mechanisms of resistance in Gaeumannomyces graminis are still unknown. However, a significant correlation has been found between sensitivity to this compound and the genetic type of the isolate, which can be identified using PCR-based assays. General mechanisms of fungicide resistance in fungi include alterations of the target site, increased expression of the target enzyme, and overexpression of efflux pumps that actively transport the fungicide out of the cell.

Q5: How can I determine if my G. graminis isolates are resistant to this compound?

A5: You can determine the sensitivity of your isolates to this compound by conducting a fungicide sensitivity assay. This typically involves growing the fungal isolates on a culture medium (e.g., Potato Dextrose Agar) amended with different concentrations of this compound. The effective concentration that inhibits 50% of the mycelial growth (EC50) is then calculated to quantify the level of sensitivity or resistance.

Troubleshooting Guides

Issue 1: this compound seed treatment is failing to control take-all disease in my experiments.

  • Possible Cause 1: Presence of resistant G. graminis isolates.

    • Troubleshooting Step: Collect fungal isolates from the affected plants and perform a fungicide sensitivity assay to determine their EC50 values for this compound. Compare these values to those of known sensitive isolates. A significant increase in the EC50 value suggests the presence of resistance.

  • Possible Cause 2: Incorrect application or dosage.

    • Troubleshooting Step: Review your seed treatment protocol to ensure the correct concentration of this compound was used and that the application method provided uniform coverage. Poor disease control can result from insufficient application rates.

  • Possible Cause 3: High disease pressure.

    • Troubleshooting Step: Assess the level of take-all inoculum in your soil. Even effective fungicides may be overwhelmed under very high disease pressure. Consider implementing integrated disease management strategies, such as crop rotation, to reduce inoculum levels.

Issue 2: My in vitro fungicide sensitivity assay is giving inconsistent results.

  • Possible Cause 1: Variability in inoculum.

    • Troubleshooting Step: Ensure that the mycelial plugs used for inoculation are of a uniform size and are taken from the actively growing edge of a fresh culture plate.

  • Possible Cause 2: Uneven distribution of fungicide in the medium.

    • Troubleshooting Step: Make sure the fungicide stock solution is thoroughly mixed with the molten agar before pouring the plates. Allow the plates to solidify completely before inoculation.

  • Possible Cause 3: Contamination of cultures.

    • Troubleshooting Step: Use sterile techniques throughout the experimental process. If contamination is observed, discard the affected plates and restart the assay with pure cultures.

Data Presentation

Table 1: Sensitivity of Gaeumannomyces graminis var. tritici Isolates from China to this compound, Tebuconazole, and Difenoconazole.

Isolate IDLocation (Province)EC50 Tebuconazole (µg/mL)EC50 Difenoconazole (µg/mL)EC50 this compound (µg/mL)Sensitivity to this compoundGenetic Cluster
HN01Henan0.01980.389182.6875RC1
HN03Henan0.07240.336129.9931RC1
HN05Henan0.04980.261123.8207RC1
HN07Henan0.05130.480729.8465RC1
HN09Henan0.04150.1594106.4617RC1
HN11Henan0.05620.16380.0007SC2
HN13Henan0.06890.222651.8342RC1
HN15Henan0.05160.08840.0011SC2
HN17Henan0.03980.17550.0010SC2
HN19Henan0.04780.32620.0001SC2
HN21Henan0.06090.25410.0005SC2
JS03Jiangsu0.07420.12130.0016SC1
JS04Jiangsu0.20070.197630.2837RC1
JS05Jiangsu0.05750.213324.6568RC1
JS06Jiangsu0.08500.2225111.4520RC1
JS07Jiangsu0.05840.201124.6568RC1
JS08Jiangsu0.05100.16250.0002SC2
JS09Jiangsu0.02980.130034.1847RC1
JS10Jiangsu0.10290.31330.0009SC2
JS11Jiangsu0.04370.163646.7686RC1
JS12Jiangsu0.02740.116448.4334RC1

Data extracted from Yun et al., 2012. R = Resistant; S = Sensitive. Genetic clusters were determined by microsatellite-primed PCR analysis.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay for G. graminis

This protocol details the determination of the effective concentration of a fungicide that inhibits fungal growth by 50% (EC50).

  • Preparation of Fungicide Stock Solutions:

    • Dissolve the technical grade fungicide (e.g., this compound) in an appropriate solvent (e.g., acetone) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

  • Preparation of Fungicide-Amended Media:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Allow the molten PDA to cool to approximately 50-55°C.

    • Add the appropriate volume of fungicide working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

    • Mix thoroughly and pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From a 5- to 7-day-old culture of G. graminis growing on PDA, take a 5-mm diameter mycelial plug from the actively growing margin.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.

  • Incubation:

    • Seal the plates with paraffin film and incubate them in the dark at 20-25°C.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions when the fungal growth in the control plates has reached approximately two-thirds of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value by performing a regression analysis of the log-transformed fungicide concentrations versus the probit-transformed inhibition percentages.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fungicide Stock Solutions B Prepare Fungicide-Amended Culture Media (PDA) A->B Serial Dilutions C Inoculate Plates with G. graminis Mycelial Plugs B->C D Incubate at 20-25°C in the Dark C->D E Measure Colony Diameters D->E F Calculate Percent Inhibition E->F G Determine EC50 Value (Regression Analysis) F->G

Caption: Workflow for determining fungicide EC50 values.

troubleshooting_workflow A Poor Disease Control with this compound? B Were Application Rate & Method Correct? A->B C Yes B->C Yes D No B->D No F Conduct Fungicide Sensitivity Assay C->F E Correct Application Protocol D->E G Isolates Sensitive? F->G H Yes G->H Yes I No (Resistant) G->I No J Consider High Disease Pressure or Other Environmental Factors H->J K Switch to a Fungicide with a Different Mode of Action (e.g., Tebuconazole) I->K

Caption: Troubleshooting logic for this compound control failure.

resistance_mechanisms cluster_cell Fungal Cell cluster_mechanisms Potential Resistance Mechanisms Fungicide Fungicide (e.g., this compound) Target Target Site (Unknown for this compound) Fungicide->Target Inhibition EffluxPump Efflux Pump Fungicide->EffluxPump Expulsion Metabolism Metabolic Degradation Fungicide->Metabolism Detoxification M1 Target Site Modification (Reduced Binding) Target->M1 M2 Overexpression of Target Site Target->M2 M3 Increased Efflux Pump Activity EffluxPump->M3 M4 Enhanced Fungicide Metabolism Metabolism->M4

Caption: General mechanisms of fungicide resistance in fungi.

References

Technical Support Center: Managing Silthiofam-Resistant Fungal Populations in Lab Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silthiofam-resistant fungal populations in a laboratory setting.

Troubleshooting Guides

Issue 1: Inconsistent EC50/MIC Values for this compound

Potential CauseRecommended Action
Inoculum Variability Ensure the fungal inoculum is prepared from a fresh, actively growing culture (typically 5-7 days old for Gaeumannomyces graminis). Standardize the inoculum concentration, for example, by using a specific number of mycelial plugs of a consistent size.
Media Inconsistency Use a standardized culture medium such as Potato Dextrose Agar (PDA) for all experiments. Lot-to-lot variability in media components can affect fungal growth and fungicide activity.
Inaccurate this compound Concentration Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions accurately. Use a calibrated pipette for all dilutions.
Improper Incubation Conditions Maintain consistent incubation temperature and duration. For Gaeumannomyces graminis var. tritici (Ggt), incubation at 20-22°C for 7-10 days is common for mycelial growth assays.
Subjective Endpoint Reading For plate-based assays, measure colony diameter at two perpendicular points and calculate the average. For broth microdilution assays, use a spectrophotometer to determine the percentage of growth inhibition relative to a fungicide-free control.

Issue 2: Failure to Induce this compound Resistance in a Susceptible Fungal Isolate

Potential CauseRecommended Action
Inappropriate this compound Concentration The selective pressure may be too high, killing all fungal propagules, or too low, not providing a selective advantage to resistant mutants. Start with a sub-lethal concentration of this compound (e.g., below the EC50 value) and gradually increase the concentration in subsequent passages.
Insufficient Exposure Duration The development of resistance can be a slow process. Continue the serial passage experiment for a sufficient number of generations (e.g., 10-20 passages) to allow for the selection of resistant individuals.
Low Mutation Frequency The spontaneous mutation rate of the fungal strain may be low. Consider using a larger starting population of the fungus to increase the probability of selecting for a resistant mutant.
Fitness Cost of Resistance Resistance mutations may come with a fitness cost, causing resistant mutants to be outcompeted by the wild-type population in the absence of sufficient selective pressure. Ensure the this compound concentration is maintained at a selective level throughout the experiment.
Instability of Resistance The acquired resistance may not be stable. To confirm stability, culture the potentially resistant isolate on a fungicide-free medium for several passages and then re-test its susceptibility to this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mode of action?

This compound is a fungicide primarily used to control the take-all disease of wheat, caused by the fungus Gaeumannomyces graminis var. tritici (Ggt).[1] Its mode of action is the inhibition of mitochondrial respiration, which disrupts the production of ATP, the main energy currency of the cell.[2]

2. How do I determine if my fungal culture is resistant to this compound?

You can determine the resistance profile of your fungal culture by calculating the Effective Concentration 50 (EC50), which is the concentration of this compound that inhibits 50% of the fungal growth. This is typically done through a dose-response experiment where the fungus is grown on a series of media plates or in liquid culture with increasing concentrations of this compound. A significant increase in the EC50 value compared to a known susceptible (wild-type) strain indicates resistance.

3. Are there known EC50 values for this compound-sensitive and -resistant strains of Gaeumannomyces graminis?

While specific EC50 values can vary between studies and isolates, a study by Yun et al. (2012) provides some context for resistance. In their research on 66 Ggt isolates, 27 were identified as resistant to this compound.[3][4] Although a comprehensive table of EC50 values is not provided in that specific publication, the methodology for determining sensitivity is described, which can be used to establish baseline values for your isolates.

4. What are the common molecular mechanisms of fungicide resistance?

The primary mechanisms of fungicide resistance in fungi include:

  • Target site modification: A mutation in the gene encoding the protein that the fungicide binds to, which reduces the binding affinity of the fungicide.

  • Overexpression of the target protein: An increase in the production of the target protein, which requires a higher concentration of the fungicide to achieve the same level of inhibition.

  • Increased efflux of the fungicide: Overexpression of transporter proteins (like ABC or MFS transporters) that actively pump the fungicide out of the fungal cell.

  • Metabolic detoxification: Enzymatic degradation of the fungicide into non-toxic compounds.

5. Is there cross-resistance between this compound and other fungicides?

A study on Gaeumannomyces graminis var. tritici found no cross-resistance between this compound and the DMI fungicides tebuconazole and difenoconazole.[3] This suggests that the mechanism of resistance to this compound is likely different from that of DMI fungicides.

6. Can this compound-resistant fungal strains lose their resistance over time?

The stability of fungicide resistance depends on the underlying mechanism and whether there is a fitness cost associated with the resistance. If a resistance mutation incurs a fitness cost (e.g., slower growth rate, reduced virulence) in the absence of the fungicide, the resistant strain may be outcompeted by the wild-type strain over time when the selective pressure is removed. To test for stability, subculture the resistant strain on a fungicide-free medium for several generations and then re-assess its susceptibility to this compound.

Experimental Protocols

Protocol 1: Determination of EC50 for this compound against Gaeumannomyces graminis

1. Materials:

  • Pure culture of Gaeumannomyces graminis isolate(s)
  • Potato Dextrose Agar (PDA)
  • This compound
  • Dimethyl sulfoxide (DMSO)
  • Sterile petri dishes (90 mm)
  • Sterile cork borer (5 mm diameter)
  • Incubator (20-22°C)
  • Calipers or ruler

2. Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
  • Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). Also, prepare a control set of PDA plates with an equivalent amount of DMSO without this compound. Pour the media into petri dishes.
  • Inoculation: From the margin of an actively growing 7-day-old culture of G. graminis, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each PDA plate (both fungicide-amended and control).
  • Incubation: Incubate the plates at 20-22°C in the dark for 7-10 days, or until the mycelial growth in the control plate has reached a substantial diameter.
  • Data Collection: Measure the colony diameter in two perpendicular directions for each plate and calculate the average.
  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: In Vitro Induction of this compound Resistance in Gaeumannomyces graminis

1. Materials:

  • A susceptible isolate of Gaeumannomyces graminis
  • PDA plates
  • This compound
  • Sterile scalpel or cork borer

2. Methodology:

  • Initial Culture: Grow the susceptible G. graminis isolate on a PDA plate until it reaches a suitable size.
  • Serial Passage on Fungicide-Amended Media:
  • Prepare PDA plates with a sub-lethal concentration of this compound (e.g., the EC20 value determined from Protocol 1).
  • Transfer a mycelial plug from the actively growing edge of the culture to the this compound-amended plate.
  • Incubate at 20-22°C until growth is observed.
  • From the margin of the new growth on the fungicide-amended plate, transfer a mycelial plug to a fresh plate with a slightly higher concentration of this compound.
  • Repeat this process for 10-20 passages, gradually increasing the this compound concentration as the fungus adapts.
  • Isolation of Resistant Strains: After several passages, isolate single hyphal tips from the leading edge of the fungal colony growing on the highest concentration of this compound.
  • Confirmation of Resistance: Determine the EC50 of the newly isolated strains using Protocol 1 to confirm a significant increase in resistance compared to the original susceptible isolate.
  • Stability Test: To check the stability of the resistance, subculture the resistant isolates on fungicide-free PDA for at least five successive transfers and then re-determine the EC50.

Data Presentation

Table 1: Hypothetical EC50 Values for this compound against Gaeumannomyces graminis var. tritici Isolates

Isolate IDPhenotypeEC50 (µg/mL)Resistance Factor (RF)*
WT-1Sensitive0.051
WT-2Sensitive0.081.6
RES-1Resistant5.2104
RES-2Resistant8.9178

*Resistance Factor (RF) is calculated as the EC50 of the test isolate divided by the EC50 of the most sensitive wild-type isolate (WT-1).

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: EC50 Determination cluster_protocol2 Protocol 2: Inducing Resistance p1_start Start with G. graminis Culture p1_media Prepare PDA with This compound Gradient p1_start->p1_media p1_inoculate Inoculate Plates p1_media->p1_inoculate p1_incubate Incubate at 20-22°C p1_inoculate->p1_incubate p1_measure Measure Colony Diameter p1_incubate->p1_measure p1_analyze Calculate EC50 p1_measure->p1_analyze p2_start Start with Susceptible Isolate p2_passage Serial Passage on This compound-Amended PDA p2_start->p2_passage p2_isolate Isolate Single Hyphal Tips p2_passage->p2_isolate p2_confirm Confirm Resistance (EC50) p2_isolate->p2_confirm p2_stabilize Test Stability p2_confirm->p2_stabilize

Caption: Experimental workflows for EC50 determination and resistance induction.

signaling_pathway cluster_cell Fungal Cell This compound This compound mitochondrion Mitochondrion This compound->mitochondrion respiration Respiration Chain mitochondrion->respiration atp ATP Production respiration->atp stress Oxidative Stress respiration->stress Inhibition stress_response Stress Response Pathways (e.g., MAPK, TOR) stress->stress_response efflux Efflux Pump Expression stress_response->efflux detox Detoxification Gene Expression stress_response->detox resistance Resistance Phenotype efflux->resistance detox->resistance

Caption: Putative signaling pathways in response to this compound-induced stress.

References

improving yield and purity in the chemical synthesis of Silthiofam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Silthiofam. Our goal is to help you improve synthesis yield and purity by addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the final yield and purity of this compound?

A1: The purity of the silylated carboxylic acid intermediate (silyl acid 4) is the most critical factor. Impurities in this intermediate directly carry through to the final product, complicating purification and reducing yield. Careful control of the silylation step to minimize byproducts is crucial for obtaining high-purity this compound that can be easily crystallized.[1]

Q2: What are the common impurities found in crude this compound?

A2: Most impurities in the final product originate from earlier steps in the synthesis. The major impurities are allyl amides of over-silylated and desilylated carboxylic acids. Minor impurities can include the propyl amide (from propylamine contamination in allylamine) and an imide resulting from double acylation of allylamine.[1]

Q3: What is the recommended solvent for the final crystallization of this compound?

A3: Heptane is the recommended solvent for the final crystallization.[1] To simplify the process, it is advantageous to use heptane as the reaction solvent in the final amide formation step, allowing for direct crystallization from the reaction mixture upon cooling.[1]

Q4: What was the initial overall yield of the original this compound synthesis, and what is the yield of the optimized process?

A4: The original discovery route had a very low overall yield of about 2%.[1] Through significant process improvements, the currently developed manufacturing route achieves an overall yield of approximately 60%.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Silylation Step - Use of excess n-BuLi leading to bis(silylated) byproducts. - Incomplete reaction.- Use as close to 1.0 equivalent of n-BuLi as possible to minimize the formation of bis(silylated) acids. - Ensure sufficient reaction time (e.g., 1 hour after TMSCl addition) for the reaction to go to completion.
Presence of Desilylated Impurities - Hydrolysis of the silyl group during workup or subsequent steps. - Inefficient silylation.- Minimize contact with acidic conditions during workup. - Ensure the use of dry solvents and reagents to prevent premature hydrolysis.
Formation of Anhydride Byproduct - Incomplete conversion of the carboxylic acid to the acid chloride.- Use a slight excess of thionyl chloride (approximately 1.2 equivalents) to drive the reaction to completion. - Allow for sufficient reaction time for the excess thionyl chloride to convert the anhydride back to the desired acid chloride.
Poor Crystallization and Low Recovery - High levels of impurities in the crude this compound, which increase its solubility in the crystallization solvent.- Improve the purity of the preceding silylated carboxylic acid intermediate. - Optimize the crystallization temperature; a target of 0 to -10 °C offers a good balance between recovery and cycle time.
Difficult Filtration of Intermediates - The bromo acid intermediate in the original discovery route was known to filter poorly.- The optimized process avoids the isolation of this intermediate, proceeding through a more efficient route.

Key Experimental Protocols

Protocol 1: Improved Synthesis of Silylated Carboxylic Acid (Silyl Acid 4)

This protocol outlines the optimized method for producing the key intermediate, silyl acid 4, which significantly impacts the final product's purity and yield.

  • Reaction Setup: In an appropriate reaction vessel under an inert atmosphere, add the thiophene ester intermediate.

  • Solvent Addition: Add a sufficient amount of a suitable solvent mixture, such as THF and heptane.

  • Deprotonation: Cool the mixture and slowly add approximately 1.0 equivalent of n-butyllithium (n-BuLi).

  • Silylation: After a suitable stirring period, add trimethylsilyl chloride (TMSCl). The reaction is typically complete within one hour of TMSCl addition.

  • Workup:

    • Distill off the THF, which can be recycled.

    • Extract the resulting slurry with water to move the lithium carboxylate salt into the aqueous phase.

    • Acidify the aqueous phase with hydrochloric acid (HCl) to precipitate the silyl acid 4.

  • Isolation: Collect the precipitated product by centrifugation, wash with water, and dry under vacuum at 50 °C. The expected yield is 92-94% with a purity of about 95%.

Protocol 2: Amide Formation and Crystallization of this compound

This protocol describes the final step of the synthesis, converting the silylated carboxylic acid into this compound and its subsequent purification by crystallization.

  • Acid Chloride Formation:

    • Suspend the dry silylated carboxylic acid 4 in hot heptane.

    • Add approximately 1.2 equivalents of thionyl chloride (SOCl₂). The solids will dissolve as the reaction proceeds.

    • After the reaction is complete, distill off the excess SOCl₂ and some heptane.

  • Amidation:

    • Reconstitute the resulting acid chloride in heptane to the optimal concentration for crystallization.

    • Add allylamine to the solution. The reaction is exothermic.

    • Add an aqueous solution of sodium hydroxide.

  • Crystallization and Isolation:

    • After the reaction is complete, perform a phase separation.

    • Cool the organic phase to 0 to -10 °C to crystallize the this compound.

    • Collect the product by centrifugation, wash with cold heptane, and dry under vacuum. The expected yield of >98% pure this compound from silyl acid 4 is typically about 85%.

Process Flow and Logic Diagrams

G cluster_synthesis Optimized this compound Synthesis Workflow Thiophene_Ester Thiophene Ester Intermediate Silylation Silylation Reaction Thiophene_Ester->Silylation n-BuLi, TMSCl Silyl_Acid_4 Silyl Acid 4 (Key Intermediate) Silylation->Silyl_Acid_4 Acidification (HCl) Acid_Chloride_Formation Acid Chloride Formation Silyl_Acid_4->Acid_Chloride_Formation SOCl2, Heptane Amidation Amidation Acid_Chloride_Formation->Amidation Allylamine, NaOH Crystallization Crystallization Amidation->Crystallization Cooling Silthiofam_Product High-Purity this compound (>98%) Crystallization->Silthiofam_Product Isolation G cluster_troubleshooting Troubleshooting Logic for Low Yield/Purity Start Low Yield or Purity Issue Check_Silyl_Acid Analyze Purity of Silyl Acid 4 Start->Check_Silyl_Acid Optimize_Silylation Optimize Silylation: - Adjust n-BuLi stoichiometry - Ensure anhydrous conditions Check_Silyl_Acid->Optimize_Silylation Impure Check_Amidation Analyze Amidation Step Check_Silyl_Acid->Check_Amidation Pure Optimize_Silylation->Check_Amidation Optimize_Amidation Optimize Amidation: - Use excess SOCl2 (1.2 eq) - Check allylamine purity Check_Amidation->Optimize_Amidation Byproducts Present Check_Crystallization Review Crystallization Protocol Check_Amidation->Check_Crystallization Clean Reaction Optimize_Amidation->Check_Crystallization Optimize_Crystallization Optimize Crystallization: - Adjust cooling temperature (0 to -10°C) - Ensure optimal concentration in heptane Check_Crystallization->Optimize_Crystallization Low Recovery End Improved Yield and Purity Check_Crystallization->End Optimal Optimize_Crystallization->End

References

Navigating Silthiofam Synthesis: A Technical Support Guide to Overcoming Purification Hurdles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Silthiofam, achieving high purity is a critical yet often challenging step. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common purification issues encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The primary impurities in isolated this compound typically arise from earlier stages of the synthesis process. The major impurities include allyl amides corresponding to over-silylated and desilylated carboxylic acids.[1] Minor impurities can also be generated in the final amidation step, such as the propyl amide derivative (resulting from propylamine impurity in the allylamine starting material) and an imide formed from double acylation of allylamine.[1]

Q2: What is the recommended final purity for technical grade this compound?

According to FAO specifications, the this compound content in the technical grade material should be not less than 980 g/kg, indicating a required purity of at least 98%.[2] Pilot-plant campaigns have successfully produced material with a purity of >98%.[1]

Q3: My final product has a low melting point and appears as a tan-colored solid, not the expected white crystals. What could be the issue?

A lower-than-expected melting point and discoloration are often indicative of residual impurities. The reported melting point for an analytical sample of this compound is 140-142 °C, and for the technical grade material, it is between 86.1–88.3°C.[1] The presence of byproducts from the synthesis, such as those mentioned in Q1, can depress and broaden the melting point range and contribute to a tan or brownish color. It is recommended to re-purify the material.

Q4: I am observing significant loss of the trimethylsilyl (TMS) group during the synthesis. How can this be minimized?

The synthesis route is designed to minimize the loss of the silyl group, particularly during the conversion of the silylated carboxylic acid to this compound. Key to this is the careful control of reaction conditions. Competing hydrolysis of the acid chloride intermediate can lead to the formation of the desilylated acid, which will then form the corresponding desilylated amide impurity. Ensuring anhydrous conditions during the formation of the acid chloride and the subsequent amidation is crucial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield after purification - Incomplete reactions in preceding steps.- Formation of significant amounts of byproducts that are difficult to separate.- Loss of product during crystallization and filtration.- Monitor reaction completion using appropriate analytical techniques (e.g., GC, HPLC).- Optimize reaction conditions (temperature, stoichiometry) to minimize byproduct formation.- Carefully control the cooling rate during crystallization to maximize crystal size and recovery. Use cold heptane for washing the filter cake to minimize dissolution of the product.
Presence of desilylated amide impurity - Hydrolysis of the silyl acid intermediate or the corresponding acid chloride.- Ensure all solvents and reagents are anhydrous, particularly in the steps involving the silylated carboxylic acid and its conversion to the acid chloride.- Minimize exposure of intermediates to atmospheric moisture.
Presence of over-silylated amide impurities - Formation of bis(silylated) acids during the silylation step.- Carefully control the stoichiometry of the silylating agent (e.g., TMSCl) and the base (e.g., n-BuLi) during the formation of the silylated carboxylic acid.
Propyl amide impurity detected - Presence of propylamine as an impurity in the allylamine reagent.- Use high-purity allylamine. If necessary, purify the allylamine by distillation before use.
Formation of a "rag layer" during workup - Emulsion formation during the aqueous extraction and phase separation steps.- After phase separation, filter the organic phase through a small polishing filter to remove the rag layer before proceeding with crystallization.

Experimental Protocols

Final Purification of this compound by Crystallization

This protocol is adapted from the established pilot-plant procedure for obtaining high-purity this compound.

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Heptane

  • Sodium Hydroxide (10% aqueous solution)

  • Filter apparatus (e.g., centrifuge or Büchner funnel)

  • Vacuum drying oven

Procedure:

  • Following the amidation reaction, the reaction mixture containing crude this compound in heptane is washed with a 10% aqueous sodium hydroxide solution.

  • The aqueous phase is separated.

  • A second phase separation is performed to ensure complete removal of aqueous residues.

  • The organic (heptane) phase is filtered through a polishing filter to remove any interfacial material (rag layer).

  • The filtered organic solution is then cooled to induce crystallization of this compound. A controlled cooling to approximately -2.7 °C is recommended for maximizing yield.

  • The crystallized product is collected by filtration (e.g., using a centrifuge).

  • The filter cake is washed with a small amount of cold heptane to remove residual soluble impurities.

  • The purified this compound is dried under vacuum.

Analytical Purity Determination

The purity of this compound and the quantification of impurities are typically determined using the following methods.

1. High-Performance Liquid Chromatography (HPLC)

  • Method: Reversed-phase HPLC with UV detection.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

  • Detection: UV detector set at an appropriate wavelength (e.g., 260 nm).

  • Quantification: Internal or external standard method using a certified this compound reference standard.

2. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Use: Primarily for the determination of volatile impurities.

  • Column: A capillary column with a suitable stationary phase.

  • Carrier Gas: Typically helium or nitrogen.

  • Detector: Flame Ionization Detector (FID).

  • Quantification: Area percent normalization or using a suitable internal standard.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification process and the relationship between impurities and their synthetic origin.

G This compound Purification Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Crude_Reaction_Mixture Crude Reaction Mixture in Heptane Aqueous_Wash Aqueous NaOH Wash Crude_Reaction_Mixture->Aqueous_Wash Phase_Separation Phase Separation Aqueous_Wash->Phase_Separation Polishing_Filtration Polishing Filtration Phase_Separation->Polishing_Filtration Crystallization Cooling & Crystallization Polishing_Filtration->Crystallization Filtration_Centrifugation Filtration / Centrifugation Crystallization->Filtration_Centrifugation Washing Washing with Cold Heptane Filtration_Centrifugation->Washing Drying Vacuum Drying Washing->Drying Pure_this compound High-Purity this compound (>98%) Drying->Pure_this compound

Caption: Final purification steps for this compound.

G Origin of Key this compound Impurities cluster_impurities Impurities cluster_origin Synthetic Origin Desilylated_Amide Desilylated Amide Oversilylated_Amides Over-silylated Amides Propyl_Amide Propyl Amide Imide_Byproduct Imide Byproduct Silylation_Step Silylation of Carboxylic Acid Silylation_Step->Oversilylated_Amides Acid_Chloride_Formation Acid Chloride Formation (Hydrolysis) Acid_Chloride_Formation->Desilylated_Amide Amidation_Step Amidation Step Amidation_Step->Imide_Byproduct Allylamine_Reagent Allylamine Reagent Impurity Allylamine_Reagent->Propyl_Amide

Caption: Source of common impurities in this compound.

References

Technical Support Center: Mitigating Photolytic Degradation of Silthiofam in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the photolytic degradation of Silthiofam during laboratory experiments. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is photolytic degradation and why is it a concern for this compound?

A1: Photolytic degradation, or photolysis, is the breakdown of a chemical compound by light. This compound is susceptible to photolysis, meaning it can degrade when exposed to light, particularly in the UV spectrum as it absorbs light at 304 nm.[1] This degradation can lead to a loss of the active compound, the formation of unknown impurities, and consequently, inaccurate and unreliable experimental results. The photolytic half-life (DT50) of this compound in distilled water under solar irradiation has been reported to be as fast as 1.8 days, highlighting its instability in the presence of light.[1]

Q2: What are the primary factors that influence the photolytic degradation of this compound?

A2: The primary factors influencing this compound's photolytic degradation in an experimental setting are:

  • Light Exposure: The intensity and wavelength of the light source are critical. UV light is particularly detrimental.

  • pH of the Solution: this compound's stability is pH-dependent. It undergoes rapid hydrolysis in acidic conditions (pH 4) and is more stable in neutral to alkaline conditions (pH 7-9).[1] Photolytic degradation rates can also be influenced by pH.

  • Presence of Photosensitizers: Substances in the experimental matrix, such as dissolved organic matter, nitrate, or certain metal ions, can absorb light and promote the degradation of this compound.

  • Solvent: The type of solvent used can influence the rate of photodegradation.

Q3: How can I minimize photolytic degradation of this compound during my experiments?

A3: To minimize degradation, you should:

  • Work in a Low-Light Environment: Conduct experiments in a dark room or under amber or red light to avoid exposure to UV and blue light.

  • Use Protective Glassware: Store and handle this compound solutions in amber glass vials or flasks, which are designed to block UV light. If amberware is unavailable, you can wrap clear glassware in aluminum foil.

  • Control the pH of Solutions: Maintain the pH of your this compound solutions in the neutral to alkaline range (pH 7-9) to enhance stability.[1]

  • Prepare Solutions Freshly: Prepare this compound solutions immediately before use to minimize the duration of potential light exposure.

  • Consider the Use of Photostabilizers: In some formulation studies, UV absorbers or antioxidants can be added to protect the active compound, though their compatibility with your specific experimental system must be validated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected concentrations of this compound in replicate samples. Photolytic degradation during sample preparation or storage.1. Prepare and handle all samples under subdued light conditions. 2. Use amber volumetric flasks and vials for all solutions. 3. If samples need to be stored, even for a short period, keep them in a dark, refrigerated environment.
Appearance of unknown peaks in chromatograms of this compound standards or samples. Formation of photolytic degradation products.1. Confirm that the new peaks are not present in freshly prepared standards that have been protected from light. 2. Analyze the degradation products using LC-MS/MS to identify their structures. 3. Implement stricter light protection measures as outlined in the FAQs.
High variability in results between different experimental runs. Inconsistent light exposure between experiments.1. Standardize the lighting conditions for all experiments. 2. If conducting photolysis studies, ensure a consistent light source and distance from the samples. 3. Always include a "dark control" (a sample protected from light) in each experiment to quantify the extent of photolysis.
Rapid degradation of this compound even with light protection. The pH of the solution may be too acidic, accelerating hydrolysis.1. Measure and adjust the pH of your this compound solutions to be within the 7-9 range.[1] 2. Use appropriate buffer systems to maintain a stable pH throughout the experiment.

Quantitative Data on Mitigation Strategies

The following table provides illustrative data on the impact of different mitigation strategies on the photolytic degradation of this compound. Please note that these are representative values and actual degradation rates will depend on specific experimental conditions.

Condition Light Source Container pH Illustrative Degradation after 24h (%)
UnprotectedSimulated SunlightClear Glass Vial740%
Light ProtectionSimulated SunlightAmber Glass Vial75%
pH ControlSimulated SunlightClear Glass Vial925%
Combined MitigationSimulated SunlightAmber Glass Vial9< 2%
Dark ControlNo LightAmber Glass Vial7< 1%

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions to Minimize Photodegradation

This protocol outlines the best practices for preparing and handling this compound solutions to prevent unwanted photolytic degradation.

Workflow for Handling Photosensitive this compound

cluster_prep Preparation cluster_storage Storage (if necessary) cluster_analysis Analysis Prepare_Solutions Prepare this compound Solutions Low_Light Work in a Dark Room or Under Amber Light Prepare_Solutions->Low_Light Amber_Glassware Use Amber Volumetric Flasks and Vials Prepare_Solutions->Amber_Glassware Fresh_Preparation Prepare Solutions Freshly Before Use Prepare_Solutions->Fresh_Preparation Store_Dark Store in the Dark Amber_Glassware->Store_Dark Use_Amber_Vials Use Amber Autosampler Vials Fresh_Preparation->Use_Amber_Vials Refrigerate Refrigerate (as per stability data) Store_Dark->Refrigerate Minimize_Exposure Minimize Exposure Time in Autosampler Use_Amber_Vials->Minimize_Exposure

Caption: Workflow for preparing and handling this compound solutions.

Methodology:

  • Environment: All manipulations involving this compound, from weighing the solid to preparing solutions and dilutions, should be performed in a laboratory with minimal light. Ideally, use a darkroom or a workbench illuminated with amber or red photographic safe lights.

  • Glassware: Use amber glass volumetric flasks, beakers, and vials for all solutions containing this compound. If amber glassware is not available, wrap clear glassware thoroughly with aluminum foil to block light.

  • Solvent and pH: Dissolve this compound in a suitable solvent. If an aqueous solution is required, ensure the pH is buffered to a range of 7-9 for optimal stability.

  • Preparation Timing: Prepare stock and working solutions of this compound immediately before they are needed for the experiment to reduce the duration of any potential light exposure.

  • Storage: If short-term storage is unavoidable, store solutions in tightly sealed amber containers in a refrigerator. The stability of this compound under these conditions should be verified.

  • Analysis: When using techniques like HPLC or UPLC, use amber autosampler vials. If the autosampler is not refrigerated or protected from light, minimize the time samples spend in the queue before injection.

Protocol 2: Forced Photolytic Degradation Study of this compound

This protocol describes a controlled experiment to investigate the photolytic degradation of this compound and identify its degradation products.

Experimental Workflow for Forced Photodegradation Study

Prepare_Solution Prepare this compound Solution (pH 7) Sample_Distribution Aliquot into Vials Prepare_Solution->Sample_Distribution Exposure_Group Expose to UV Light (e.g., 300-400 nm) Sample_Distribution->Exposure_Group Dark_Control Wrap in Foil (Dark Control) Sample_Distribution->Dark_Control Sampling Sample at Time Points (0, 2, 4, 8, 24h) Exposure_Group->Sampling Dark_Control->Sampling Analysis Analyze by UPLC-MS/MS Sampling->Analysis Data_Processing Determine Degradation Rate and Identify Products Analysis->Data_Processing

Caption: Workflow for a forced photolytic degradation study of this compound.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 10 µg/mL) in a suitable solvent system (e.g., acetonitrile/water) buffered at a neutral pH (e.g., pH 7).

  • Sample Aliquoting: Aliquot the solution into two sets of transparent quartz or borosilicate glass vials.

  • Dark Control: Wrap one set of vials completely in aluminum foil. These will serve as the dark control to account for any degradation not caused by light.

  • Light Exposure: Place both sets of vials (exposed and dark control) in a photostability chamber equipped with a lamp that emits radiation in the UV and visible spectrum (e.g., a Xenon lamp simulating sunlight or a lamp with a specific wavelength output around 304 nm).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw vials from both the exposed and dark control sets.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating UPLC-MS/MS method to determine the concentration of this compound remaining and to detect the formation of any degradation products.

    • UPLC-MS/MS System: A system such as a Waters ACQUITY UPLC coupled to a Xevo TQ-S mass spectrometer (or equivalent) is suitable.

    • Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18) is appropriate for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.

    • Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification of this compound and for screening for potential degradation products. The precursor and product ions for this compound would need to be optimized.

  • Data Analysis:

    • Plot the concentration of this compound versus time for both the exposed and dark control samples.

    • Calculate the degradation rate constant and the half-life (DT50) of photolysis.

    • Analyze the mass spectral data of the new peaks in the chromatograms of the exposed samples to propose structures for the photolytic degradation products. This involves examining the parent mass and fragmentation patterns. Common photolytic degradation pathways for fungicides include cleavage of bonds, hydroxylation, and isomerization.

References

impact of co-formulants on Silthiofam stability and bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Silthiofam formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and bioactivity of this compound, with a particular focus on the impact of co-formulants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and formulation development.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the formulation and testing of this compound.

Question ID Question Answer
STAB-001 My this compound formulation is showing degradation of the active ingredient over time. What are the likely causes?This compound is known to be susceptible to hydrolysis under acidic conditions. The pH of your formulation should be maintained between 6 and 9 for optimal stability.[1] Co-formulants can also influence stability; ensure all components are compatible and stable at your target pH. The upper pH limit is often dictated by the physical stability of certain co-formulants.[1]
STAB-002 I'm observing physical instability in my suspension concentrate (SC) formulation, such as sedimentation or crystal growth. How can I resolve this?Physical instability in SC formulations is a common challenge.[2][3] Consider the following: Dispersing and Wetting Agents: Inadequate dispersion can lead to particle agglomeration. Ensure you are using an effective wetting and dispersing agent system, often a combination of nonionic and/or polymeric surfactants. Thickener: A suitable thickener, such as xanthan gum, is crucial to prevent sedimentation by increasing the viscosity of the continuous phase.[3] Particle Size: A non-uniform or large particle size can increase sedimentation rates. Milling the this compound to a consistent, small particle size is recommended. Crystal Growth: This can occur if this compound has some solubility in the aqueous phase. The choice of co-formulants, particularly surfactants, can influence this.
BIO-001 The bioactivity of my this compound formulation is lower than expected. What factors could be contributing to this?Several factors can impact bioactivity: Co-formulant Interaction: Some co-formulants, such as certain surfactants, can enhance the uptake of the active ingredient by the target organism, while others may hinder it. Stability: Degradation of this compound due to improper pH will reduce the concentration of the active ingredient and thus its bioactivity. Physical Formulation Properties: Poor suspension or incorrect particle size can lead to non-uniform application and reduced contact with the target pathogen.
BIO-002 Can co-formulants directly impact the growth of the target fungus, Gaeumannomyces graminis?While the primary role of co-formulants is to ensure the stability and deliverability of the active ingredient, some surfactants and other adjuvants can have their own mild biological effects. However, the primary fungicidal activity should be attributed to this compound. It is important to run appropriate controls with the formulation blank (all components except this compound) to assess any background effects.
FORM-001 What are the essential co-formulants for a this compound suspension concentrate (SC) for seed treatment?A typical SC formulation for seed treatment includes: Wetting agents: To ensure the aqueous phase properly wets the solid this compound particles. Dispersing agents: To prevent the agglomeration of particles. Polymeric surfactants are often used for this purpose. Antifreeze agent: Such as propylene glycol, to prevent the formulation from freezing during storage. Thickener: Like xanthan gum, to create a stable suspension and prevent sedimentation. Antifoaming agent: To prevent foam formation during manufacturing and application. Preservative: To prevent microbial growth in the water-based formulation.

Quantitative Data Summary

The following tables summarize key data related to this compound stability. Please note that the impact of specific co-formulants is often proprietary. The data presented here is based on general principles and available information.

Table 1: pH-Dependent Hydrolytic Stability of this compound

pHHalf-life (DT50) at 20°CStability Classification
445 hoursRapidly hydrolyzed
7448 daysStable
9314 daysStable

Table 2: Hypothetical Impact of Co-formulant Classes on this compound Formulation Properties

Co-formulant ClassPotential Positive ImpactPotential Negative Impact/Considerations
Nonionic Surfactants (Wetting/Dispersing)Improved wetting of this compound particles; enhanced bio-uptake.Can affect crystal growth if this compound has partial solubility; some may have limited stability at pH extremes.
Polymeric Surfactants (Dispersants)Excellent steric stabilization of particles, preventing agglomeration.Higher viscosity may require adjustments to the formulation; compatibility with other co-formulants should be verified.
Propylene Glycol (Antifreeze)Prevents freezing at low temperatures.Can act as a solvent for some components, potentially affecting crystal growth. High concentrations may impact viscosity.
Xanthan Gum (Thickener)Provides excellent suspension stability by creating a shear-thinning rheology.Can be susceptible to microbial degradation if a preservative is not used; improper hydration can lead to clumps.

Experimental Protocols

Protocol 1: Assessment of this compound Chemical Stability in a Formulation

This protocol outlines a method for determining the chemical stability of this compound in a suspension concentrate formulation under accelerated storage conditions.

1. Objective: To quantify the degradation of this compound in a formulation over time at an elevated temperature.

2. Materials:

  • This compound formulation
  • High-Performance Liquid Chromatography (HPLC) system with UV detector
  • Analytical column suitable for this compound analysis (e.g., C18)
  • This compound analytical standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid or other appropriate mobile phase modifier
  • Volumetric flasks, pipettes, and syringes
  • Syringe filters (0.45 µm)
  • Temperature-controlled oven

3. Procedure:

  • Initial Analysis (T=0):
  • Accurately weigh a sample of the this compound formulation into a volumetric flask.
  • Dilute with a suitable solvent (e.g., acetonitrile) to a known volume to achieve a target concentration of this compound within the calibration range.
  • Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter.
  • Analyze the sample by HPLC. The mobile phase and UV detection wavelength should be optimized for this compound (e.g., detection at 260 nm).
  • Prepare a calibration curve using the this compound analytical standard.
  • Quantify the initial concentration of this compound in the formulation.
  • Accelerated Storage:
  • Place a sealed container of the this compound formulation in a temperature-controlled oven at a specified temperature (e.g., 54°C for 14 days, as per standard guidelines for accelerated storage testing).
  • Post-Storage Analysis:
  • After the storage period, remove the sample from the oven and allow it to cool to room temperature.
  • Homogenize the sample by gentle inversion.
  • Repeat the sample preparation and HPLC analysis steps described in 3.1.
  • Calculation:
  • Calculate the percentage of this compound remaining after storage compared to the initial concentration.
  • Degradation (%) = [1 - (Final Concentration / Initial Concentration)] x 100

Protocol 2: In Vitro Bioactivity Assay of this compound Formulations against Gaeumannomyces graminis var. tritici

This protocol is adapted from established methods for testing the sensitivity of Gaeumannomyces graminis var. tritici (Ggt) to fungicides.

1. Objective: To determine the effective concentration (EC50) of this compound in a formulation required to inhibit the mycelial growth of Ggt by 50%.

2. Materials:

  • Isolates of Gaeumannomyces graminis var. tritici
  • Potato Dextrose Agar (PDA)
  • This compound formulation and technical grade this compound
  • Sterile water
  • Petri dishes (90 mm)
  • Sterile cork borer (5 mm)
  • Incubator (20-25°C)
  • Ruler or calipers

3. Procedure:

  • Preparation of Fungicide-Amended Media:
  • Prepare stock solutions of the this compound formulation and technical grade this compound in sterile water.
  • Autoclave the PDA medium and allow it to cool to approximately 50-55°C.
  • Add the appropriate volume of the this compound stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control set with the formulation blank (without this compound).
  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.
  • Inoculation:
  • Culture the Ggt isolates on non-amended PDA until the colony covers a significant portion of the plate.
  • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the Ggt culture.
  • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
  • Incubation:
  • Incubate the plates in the dark at 20-25°C.
  • Data Collection:
  • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 2-3 days) until the growth in the control plates is near the edge of the dish.
  • Calculation:
  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
  • Inhibition (%) = [1 - (Diameter of treated colony / Diameter of control colony)] x 100
  • Determine the EC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Visualizations

Experimental_Workflow_Stability cluster_prep Formulation Preparation cluster_storage Accelerated Storage cluster_analysis Analysis & Outcome Formulation Prepare this compound SC Formulation T0 T=0 Analysis: Quantify Initial this compound Conc. Formulation->T0 Sample Storage Store at 54°C for 14 days T0->Storage HPLC HPLC-UV Analysis T0->HPLC T14 T=14 Analysis: Quantify Final this compound Conc. Storage->T14 T14->HPLC Sample Calculation Calculate % Degradation HPLC->Calculation Result Stability Assessment Calculation->Result

Caption: Workflow for assessing the chemical stability of a this compound formulation.

Bioactivity_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Media Prepare Fungicide-Amended PDA Media Inoculate Inoculate Plates Media->Inoculate Inoculum Prepare G. graminis Mycelial Plugs Inoculum->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Value Calculate->EC50

Caption: Workflow for the in vitro bioactivity assay of this compound.

Coformulant_Impact_Logic cluster_coformulants Co-formulants This compound This compound Active Ingredient Formulation Stable & Bioactive SC Formulation This compound->Formulation Wetting Wetting Agent Wetting->this compound Ensures particle wetting Wetting->Formulation Dispersing Dispersing Agent Dispersing->this compound Prevents agglomeration Dispersing->Formulation Antifreeze Antifreeze Antifreeze->Formulation Antifreeze->Formulation Low temp stability Thickener Thickener Thickener->Formulation Thickener->Formulation Prevents settling

Caption: Logical relationship of co-formulants in a this compound SC formulation.

References

Validation & Comparative

Comparative Efficacy of Silthiofam and Fluquinconazole for Take-All Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of two key fungicides against Gaeumannomyces graminis var. tritici.

This guide provides an objective comparison of the fungicides Silthiofam and fluquin-conazole in the management of take-all disease in wheat, a significant soil-borne fungal pathogen. The information presented is collated from scientific studies to aid in research and development of effective crop protection strategies.

Executive Summary

Both this compound and fluquinconazole are effective seed treatments for the control of take-all disease in wheat, however, they exhibit different strengths in their activity against the causal agent, Gaeumannomyces graminis var. tritici.[1] Research indicates that this compound is particularly effective in controlling the primary infection of roots, leading to better early-season protection.[1] In contrast, fluquinconazole demonstrates greater efficacy in reducing the severity of the disease by controlling the secondary, root-to-root spread of the pathogen.[1] Consequently, this compound has often been associated with a greater yield increase, likely due to its early protective action during critical growth stages.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data on the comparative efficacy of this compound and fluquinconazole from field experiments.

Table 1: Effect of Fungicide Seed Treatment on Take-all Incidence and Severity

FungicideGrowth StageTake-all Incidence (% plants with symptoms)Incidence of Severe Take-all (>75% root blackening)
This compound TilleringMore effective reduction than fluquinconazole-
Grain FillingOften greater reduction than fluquinconazoleLess effective reduction than fluquinconazole
Fluquinconazole TilleringLess effective reduction than this compound-
Grain FillingOften less reduction than this compoundMore effective reduction than this compound

Table 2: Impact of Fungicide Seed Treatment on Wheat Yield

FungicideYield Response
This compound Generally resulted in a greater yield increase compared to fluquinconazole.
Fluquinconazole Increased yield, but often to a lesser extent than this compound.

Experimental Protocols

The data presented is primarily based on field experiments comparing seed treatments. A representative experimental protocol is detailed below.

Objective: To compare the efficacy of this compound and fluquinconazole seed treatments on the development of take-all disease and the yield of winter wheat.

Experimental Design:

  • Layout: Randomized complete block design.

  • Treatments:

    • Untreated control (standard fungicide with no activity against take-all).

    • This compound seed treatment.

    • Fluquinconazole seed treatment.

  • Replicates: Typically, four to six replicates for each treatment.

  • Plot Size: Standard small-plot dimensions suitable for agricultural field trials.

Methodology:

  • Seed Treatment: Winter wheat seeds were treated with the respective fungicides at the manufacturer's recommended rates.

  • Sowing: Treated and untreated seeds were sown in plots in fields with a known history of take-all disease.

  • Crop Management: Standard agronomic practices for winter wheat cultivation were followed, including fertilization and weed control. Foliar fungicides with no activity against take-all were applied to control other diseases.

  • Disease Assessment:

    • Timing: Assessments were conducted at different growth stages, typically at tillering (e.g., Zadoks growth stage 20-30) and during grain filling (e.g., Zadoks growth stage 70-80).

    • Sampling: A representative number of plants (e.g., 25-50) were randomly sampled from each plot.

    • Evaluation: The root systems of sampled plants were washed and assessed for the presence and severity of take-all symptoms. Disease incidence was recorded as the percentage of plants with visible symptoms. Disease severity was often assessed on a scale, for instance, the percentage of the root system with blackening.

  • Yield Measurement: At maturity, the grain from each plot was harvested, and the yield was determined and adjusted for moisture content.

  • Statistical Analysis: Data on disease incidence, severity, and yield were subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between the treatments.

G cluster_setup Experimental Setup cluster_implementation Implementation cluster_assessment Data Collection & Analysis Field_Selection Field with Take-all History Sowing Sowing of Treated Seeds Field_Selection->Sowing Seed_Preparation Winter Wheat Seed Seed_Treatment Seed Treatment Application Seed_Preparation->Seed_Treatment Treatments Fungicide Treatments: - Control - this compound - Fluquinconazole Treatments->Seed_Treatment Design Randomized Complete Block Design Design->Sowing Seed_Treatment->Sowing Crop_Management Standard Agronomic Practices Sowing->Crop_Management Disease_Assessment_Tillering Disease Assessment (Tillering) Crop_Management->Disease_Assessment_Tillering Disease_Assessment_GrainFill Disease Assessment (Grain Filling) Crop_Management->Disease_Assessment_GrainFill Yield_Harvest Harvest and Yield Measurement Crop_Management->Yield_Harvest Statistical_Analysis ANOVA Disease_Assessment_Tillering->Statistical_Analysis Disease_Assessment_GrainFill->Statistical_Analysis Yield_Harvest->Statistical_Analysis

Caption: Experimental workflow for comparing fungicide efficacy.

Signaling Pathways and Mode of Action

This compound and fluquinconazole control Gaeumannomyces graminis var. tritici through distinct biochemical mechanisms.

This compound: Inhibition of Mitochondrial Respiration

This compound acts as a respiration inhibitor. It is believed to target the mitochondrial electron transport chain in the fungus, disrupting the production of ATP, the primary energy currency of the cell. This leads to a cessation of cellular functions and ultimately, fungal death.

G This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Inhibits Mitochondrion Mitochondrion Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Fungal_Growth Fungal Growth and Pathogenesis ETC->Fungal_Growth Disrupted ATP ATP ATP_Synthase->ATP Produces ATP->Fungal_Growth Powers

Caption: this compound's mode of action on fungal respiration.

Fluquinconazole: Inhibition of Sterol Biosynthesis

Fluquinconazole belongs to the triazole class of fungicides, which are known inhibitors of sterol biosynthesis. Specifically, it targets the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in disrupted membrane integrity and function, and ultimately inhibiting fungal growth.

G Fluquinconazole Fluquinconazole 14a_demethylase 14α-demethylase Fluquinconazole->14a_demethylase Inhibits Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol Multiple Steps Lanosterol->14a_demethylase Ergosterol Ergosterol 14a_demethylase->Ergosterol Catalyzes Disrupted_Membrane Disrupted Membrane Function 14a_demethylase->Disrupted_Membrane Leads to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporated into

Caption: Fluquinconazole's inhibition of ergosterol biosynthesis.

References

Lack of Cross-Resistance Observed Between Silthiofam and DMI Fungicides in Cereal Pathogen

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of existing research indicates a lack of cross-resistance between the fungicide silthiofam and demethylation inhibitor (DMI) fungicides, suggesting distinct mechanisms of action and resistance development. This finding is critical for researchers and drug development professionals in designing effective and sustainable disease management strategies.

This compound, a fungicide primarily used as a seed treatment for the control of take-all disease in wheat caused by the fungus Gaeumannomyces graminis var. tritici, operates through a mechanism affecting respiration and ATP production.[1] In contrast, DMI fungicides, a broad-spectrum class of antifungals, act by inhibiting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[2][3][4][5]

A key study investigating the sensitivity of 66 isolates of Gaeumannomyces graminis var. tritici to this compound and the DMI fungicides tebuconazole and difenoconazole found no evidence of cross-resistance between the two fungicide classes. This suggests that the genetic mutations or adaptations conferring resistance to this compound do not confer resistance to DMIs, and vice-versa. While resistance to this compound was observed in some isolates, these remained sensitive to the DMI fungicides tested.

The development of resistance to DMI fungicides is a complex process, often involving multiple genetic mutations in the target gene (cyp51), overexpression of this gene, or an increased efflux of the fungicide from the fungal cell. The distinct modes of action between this compound and DMIs make it less likely for a single resistance mechanism to affect both classes of fungicides.

This lack of cross-resistance has significant implications for fungicide resistance management. The alternation or co-application of fungicides with different modes of action is a cornerstone of strategies aimed at delaying the development of resistance. The findings suggest that DMIs could be a viable option for controlling fungal pathogens that have developed resistance to this compound, and this compound could be used against DMI-resistant strains, provided it is effective against the target pathogen.

Quantitative Data Summary

The following table summarizes the sensitivity of Gaeumannomyces graminis var. tritici isolates to this compound and two DMI fungicides, as reported in a key study. This data illustrates the lack of cross-resistance.

FungicideIsolate TypeNumber of IsolatesMean EC50 (μg/mL)EC50 Range (μg/mL)
This compound Sensitive390.0080.003 - 0.015
Resistant27> 10> 10
Tebuconazole All Isolates660.230.08 - 0.54
Difenoconazole All Isolates660.120.04 - 0.38

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth.

Experimental Protocols

The following is a generalized protocol for assessing fungicide sensitivity and cross-resistance based on standard mycological methods.

1. Fungal Isolate Collection and Culture:

  • Isolates of the target fungus (e.g., Gaeumannomyces graminis var. tritici) are collected from infected plant tissue.

  • Single-spore isolates are obtained and maintained on a suitable culture medium, such as potato dextrose agar (PDA), at a controlled temperature (e.g., 20-25°C).

2. In Vitro Fungicide Sensitivity Assay:

  • Stock solutions of the test fungicides (this compound, tebuconazole, difenoconazole) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • The fungicide stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations. A control plate with only the solvent is also prepared.

  • Mycelial plugs (e.g., 5 mm diameter) are taken from the actively growing edge of a fungal culture and placed in the center of the fungicide-amended and control PDA plates.

  • Plates are incubated at the optimal growth temperature for the fungus for a specified period (e.g., 7-14 days).

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated relative to the control.

  • The EC50 value is determined by probit analysis of the dose-response curve.

3. Cross-Resistance Analysis:

  • Isolates are classified as resistant or sensitive to a primary fungicide (e.g., this compound) based on their EC50 values.

  • The sensitivity of both the resistant and sensitive isolates to a second fungicide from a different class (e.g., a DMI) is then determined using the same in vitro assay.

  • The absence of a significant positive correlation between the EC50 values for the two fungicides indicates a lack of cross-resistance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis isolate_collection Fungal Isolate Collection culture Pure Culture Establishment isolate_collection->culture inoculation Inoculation with Mycelial Plugs culture->inoculation fungicide_prep Fungicide Stock Preparation media_amendment Media Amendment with Fungicide Dilutions fungicide_prep->media_amendment media_amendment->inoculation incubation Incubation inoculation->incubation measurement Colony Growth Measurement incubation->measurement inhibition_calc Calculate Growth Inhibition (%) measurement->inhibition_calc ec50_determination EC50 Determination (Probit Analysis) inhibition_calc->ec50_determination cross_resistance_analysis Cross-Resistance Correlation Analysis ec50_determination->cross_resistance_analysis

Experimental workflow for assessing fungicide cross-resistance.

signaling_pathways cluster_this compound This compound Action & Resistance cluster_dmi DMI Fungicide Action & Resistance This compound This compound silthiofam_target Target Site (e.g., Respiratory Complex) This compound->silthiofam_target Inhibits respiration Mitochondrial Respiration (ATP Production) silthiofam_target->respiration silthiofam_resistance Resistance (Target site mutation?) silthiofam_target->silthiofam_resistance Alteration leads to dmi DMI Fungicide cyp51 CYP51 (14α-demethylase) Enzyme dmi->cyp51 Inhibits ergosterol Ergosterol Biosynthesis cyp51->ergosterol Catalyzes dmi_resistance Resistance (CYP51 mutation, overexpression, efflux pumps) cyp51->dmi_resistance Alteration/Overexpression leads to cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane

Distinct mechanisms of action for this compound and DMI fungicides.

References

Validating Silthiofam's Efficacy Across Wheat Cultivars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Silthiofam (Latitude®) as a seed treatment reveals its consistent performance in mitigating take-all disease, caused by the fungus Gaeumannomyces graminis var. tritici, across various winter wheat cultivars. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's effectiveness, alongside detailed experimental methodologies and an exploration of its mode of action.

This compound consistently demonstrates a significant yield recovery in wheat crops affected by take-all, a major yield-limiting soil-borne disease.[1] Experimental data from multi-year trials indicate that the yield benefit of this compound treatment can vary depending on the wheat cultivar and the severity of disease pressure.

Performance Data in Winter Wheat Cultivars

A key study evaluating the performance of this compound on 25 different winter wheat varieties found that the seed treatment resulted in a mean yield recovery of 1.06 tonnes per hectare (t/ha). The yield response varied among cultivars, ranging from 0.6 t/ha to as high as 1.59 t/ha, underscoring the interaction between fungicide efficacy and wheat genetics.[1] In second wheat situations, where take-all pressure is typically higher, this compound treatment has been shown to provide an average yield increase of 0.47 t/ha.[2]

While specific data for all 25 cultivars from the aforementioned study is not publicly available in tabular format, other trials have highlighted significant yield responses in specific varieties. For instance, in one trial, the cultivar 'Extase' showed a yield increase of 1.9 t/ha with this compound treatment, while 'Palladium' had a yield response of 0.9 t/ha.

Table 1: Summary of this compound (Latitude®) Yield Performance in Second Wheat

MetricValueSource
Average Yield Increase0.47 t/ha[2]
Mean Yield Recovery (across 25 cultivars)1.06 t/ha[1]
Yield Recovery Range (across 25 cultivars)0.6 - 1.59 t/ha

Comparison with Alternative Fungicides

This compound's performance has been compared with other fungicides used for take-all control, notably fluquinconazole. In comparative studies, this compound was found to be more effective than fluquinconazole at reducing take-all during the tillering stage of wheat growth. While both fungicides impact the take-all epidemic, this compound is suggested to be more effective in controlling the primary infection of the roots, whereas fluquinconazole may be more effective against the secondary, root-to-root spread of the disease. In terms of yield, this compound has been observed to generally provide a greater yield increase than fluquinconazole, which may be attributed to better early-season protection that coincides with tiller and spikelet formation.

It is important to note that the development of resistance to this compound in Gaeumannomyces graminis var. tritici has been reported, which can compromise its effectiveness. Studies have shown no cross-resistance between this compound and other fungicides like tebuconazole and difenoconazole, suggesting these could be alternative options in areas with confirmed this compound resistance.

Experimental Protocols

The evaluation of this compound's performance typically involves small-plot field trials designed to compare treated and untreated wheat cultivars under natural or artificial take-all infection.

Key Methodological Components:

  • Experimental Design: Trials are commonly set up using a randomized complete block design or an incomplete block (alpha design) with multiple replicates (typically three or four) for each treatment. This statistical design helps to minimize the effects of field variability.

  • Plot Size: Plot sizes can vary between experiments, ranging from 20m² to 60m².

  • Treatments: The core treatments consist of wheat seed treated with this compound at a specified rate versus untreated seed of the same cultivar. Often, a standard fungicide with no activity against take-all is included as a control. Comparisons with other active ingredients, such as fluquinconazole, are also common.

  • Inoculation: To ensure sufficient disease pressure for evaluation, trials may be conducted in fields with a history of take-all disease (natural infestation) or through artificial inoculation with Gaeumannomyces graminis var. tritici.

  • Disease Assessment: Take-all severity is assessed at various growth stages. This is typically done by sampling plants, washing the roots, and visually scoring the percentage of root area with characteristic black lesions. A disease index is often calculated based on the severity ratings.

  • Data Collection: In addition to disease assessments, key data points include plant population counts, grain yield, specific weight, and thousand-grain weight.

  • Statistical Analysis: The collected data is analyzed using analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

Mode of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of fungal respiration and ATP production in Gaeumannomyces graminis var. tritici. This disruption of cellular energy supply effectively curtails the growth and pathogenic activity of the fungus.

Currently, there is a lack of specific research detailing the direct impact of this compound on the internal signaling pathways of the wheat plant itself. The primary interaction is with the pathogen. However, by reducing the pathogen load and subsequent root damage, this compound indirectly influences the plant's overall health and defense responses. A healthy root system allows for better nutrient and water uptake, which can positively impact various physiological and signaling pathways related to growth and stress response.

Further research is needed to explore any potential direct effects of this compound on wheat's defense signaling, such as the salicylic acid or jasmonic acid pathways, which are crucial for systemic acquired resistance and induced systemic resistance, respectively.

Visualizing Experimental and Biological Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_setup Trial Setup cluster_assessment Data Collection & Assessment cluster_analysis Analysis & Outcome cultivar_selection Cultivar Selection (e.g., 25 Winter Wheat Varieties) seed_treatment Seed Treatment Application (this compound vs. Control/Alternatives) cultivar_selection->seed_treatment plot_design Experimental Design (Randomized Block/Alpha Design) seed_treatment->plot_design sowing Sowing in Small Plots plot_design->sowing disease_assessment Take-all Assessment (Root Scoring at Growth Stages) sowing->disease_assessment agronomic_data Agronomic Data Collection (Yield, Grain Weight, etc.) sowing->agronomic_data stat_analysis Statistical Analysis (ANOVA) disease_assessment->stat_analysis agronomic_data->stat_analysis performance_eval Performance Evaluation (Yield Response, Disease Reduction) stat_analysis->performance_eval

Caption: Experimental workflow for evaluating this compound performance in wheat cultivars.

Silthiofam_Mode_of_Action This compound This compound Fungus Gaeumannomyces graminis var. tritici This compound->Fungus targets Respiration Cellular Respiration This compound->Respiration inhibits Mitochondrion Mitochondrion Fungus->Mitochondrion Mitochondrion->Respiration ATP_Production ATP Production Respiration->ATP_Production Growth_Inhibition Fungal Growth Inhibition Respiration->Growth_Inhibition ATP_Production->Growth_Inhibition leads to

Caption: Simplified mode of action of this compound on Gaeumannomyces graminis var. tritici.

References

Silthiofam's Efficacy in Mitigating Primary versus Secondary Root Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicide Silthiofam's effectiveness in controlling primary and secondary root infections, with a particular focus on take-all disease in wheat caused by the fungus Gaeumannomyces graminis var. tritici. Data presented herein is compiled from published experimental studies to offer an objective evaluation of this compound's performance against alternative treatments.

Executive Summary

This compound, a silyl amide fungicide, demonstrates notable efficacy in controlling the initial stages of root infection. Experimental evidence suggests that this compound is more effective at mitigating primary root infection compared to its impact on secondary, root-to-root spread of the pathogen. In contrast, the triazole fungicide fluquinconazole appears to be more effective in controlling secondary root infection . This differential activity has significant implications for disease management strategies and yield protection in cereal crops.

Quantitative Data Summary

The following tables summarize quantitative data from field experiments comparing the performance of this compound and fluquinconazole in managing take-all disease in winter wheat. The data is extracted from studies by Bateman et al. (2008).

Table 1: Effect of this compound and Fluquinconazole on the Incidence of Take-all Disease

TreatmentTiming of AssessmentMean Percentage of Plants with Take-all Symptoms
Untreated Control TilleringHigh
This compound TilleringSignificantly lower than control and fluquinconazole[1]
Fluquinconazole TilleringLower than control
Untreated Control Grain Filling (Summer)High
This compound Grain Filling (Summer)Often lower than fluquinconazole[1][2]
Fluquinconazole Grain Filling (Summer)Variable, but often higher incidence than this compound[1][2]

Table 2: Effect of this compound and Fluquinconazole on the Severity of Take-all Disease

TreatmentTiming of AssessmentMean Percentage of Plants with >75% Root System Blackened
Untreated Control Grain Filling (Summer)High
This compound Grain Filling (Summer)Lower than control
Fluquinconazole Grain Filling (Summer)More effective at decreasing severe take-all than this compound

Table 3: Impact of this compound and Fluquinconazole on Wheat Yield

TreatmentYield Impact
This compound Generally increased yield more than fluquinconazole, likely due to better early-season protection
Fluquinconazole Increased yield, but often to a lesser extent than this compound

Experimental Protocols

Objective: To evaluate the effectiveness of seed-applied fungicides on the incidence and severity of take-all disease in wheat under field conditions.

Materials:

  • Winter wheat seeds

  • This compound and other comparator fungicide formulations for seed treatment

  • Standard fungicide mixture with no activity against take-all (for control)

  • Field plots with a history of take-all disease

  • Standard agricultural equipment for sowing and plot maintenance

  • Tools for plant sampling (spades, forks)

  • Laboratory facilities for root washing and disease assessment

Procedure:

  • Seed Treatment:

    • Divide wheat seeds into treatment groups: Untreated (or treated with a standard non-take-all fungicide), this compound-treated, and comparator fungicide-treated (e.g., fluquinconazole).

    • Apply fungicides to seeds at the manufacturer's recommended rates. Ensure even coating and allow seeds to dry completely before sowing.

  • Field Plot Establishment:

    • Design a randomized complete block experiment with multiple replicates for each treatment group.

    • Sow the treated seeds in plots at a standard seeding rate.

  • Plant Sampling and Disease Assessment:

    • Primary Infection Assessment (Tillering Stage):

      • Randomly collect a predetermined number of plants from each plot during the tillering stage.

      • Carefully excavate the plants to keep the root systems intact.

      • Transport the samples to the laboratory for processing.

      • Gently wash the roots to remove soil and debris.

      • Examine the seminal roots for characteristic take-all symptoms (black lesions).

      • Assess the incidence of primary infection by calculating the percentage of plants with symptoms on their seminal roots.

    • Secondary Infection Assessment (Grain Filling Stage):

      • Repeat the plant sampling process during the summer grain filling period.

      • Wash the roots as described previously.

      • Assess the overall incidence of take-all by determining the percentage of plants showing any root symptoms.

      • Assess the severity of the disease by estimating the percentage of the entire root system that is blackened by the fungus. A common scoring system is a 0-5 scale, where 0 represents no disease and 5 represents severe infection with more than 75% of the root system affected.

  • Yield Data Collection:

    • At crop maturity, harvest the grain from each plot.

    • Measure the grain yield and other relevant parameters such as thousand-grain weight and specific weight.

  • Data Analysis:

    • Use appropriate statistical methods (e.g., ANOVA) to analyze the data for significant differences in disease incidence, severity, and yield among the treatment groups.

Visualizing Experimental Workflow and Potential Signaling Pathways

To illustrate the experimental process and potential biological mechanisms, the following diagrams are provided in DOT language for use with Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_field Field Experiment cluster_assessment Data Collection & Assessment cluster_analysis Analysis Seed_Treatment Seed Treatment (this compound, Fluquinconazole, Control) Sowing Sowing of Treated Seeds Seed_Treatment->Sowing Plot_Design Randomized Block Field Plot Design Plot_Design->Sowing Crop_Growth Crop Growth and Development Sowing->Crop_Growth Primary_Infection_Sampling Sampling at Tillering (Primary Infection Assessment) Crop_Growth->Primary_Infection_Sampling Secondary_Infection_Sampling Sampling at Grain Filling (Secondary Infection Assessment) Crop_Growth->Secondary_Infection_Sampling Yield_Harvest Harvest and Yield Measurement Crop_Growth->Yield_Harvest Root_Washing Root Washing and Examination Primary_Infection_Sampling->Root_Washing Secondary_Infection_Sampling->Root_Washing Statistical_Analysis Statistical Analysis Yield_Harvest->Statistical_Analysis Disease_Scoring Disease Incidence & Severity Scoring Root_Washing->Disease_Scoring Disease_Scoring->Statistical_Analysis Conclusion Conclusion on Fungicide Efficacy Statistical_Analysis->Conclusion

Caption: Experimental workflow for comparing fungicide efficacy against root infections.

Note on Signaling Pathways: Direct experimental evidence detailing the specific impact of this compound on plant signaling pathways such as the salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) pathways in response to Gaeumannomyces graminis infection is currently limited in publicly available research. The following diagrams represent generalized plant defense signaling pathways that could potentially be modulated by fungicides.

Salicylic_Acid_Pathway Pathogen G. graminis Infection SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis NPR1 NPR1 Activation SA_Biosynthesis->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR This compound This compound (Potential Influence) This compound->Pathogen This compound->SA_Biosynthesis

Caption: Potential influence of this compound on the Salicylic Acid (SA) signaling pathway.

Jasmonic_Acid_Pathway Pathogen G. graminis Infection JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Pathogen->JA_Biosynthesis JAZ_Degradation JAZ Repressor Degradation JA_Biosynthesis->JAZ_Degradation MYC2 MYC2/Transcription Factor Activation JAZ_Degradation->MYC2 Defense_Genes Defense Gene Expression MYC2->Defense_Genes This compound This compound (Potential Influence) This compound->Pathogen This compound->JA_Biosynthesis

Caption: Potential influence of this compound on the Jasmonic Acid (JA) signaling pathway.

Ethylene_Pathway Pathogen G. graminis Infection ET_Biosynthesis Ethylene (ET) Biosynthesis Pathogen->ET_Biosynthesis ET_Receptors ET Receptor Inactivation ET_Biosynthesis->ET_Receptors EIN2 EIN2 Activation ET_Receptors->EIN2 EIN3_EIL1 EIN3/EIL1 Activation EIN2->EIN3_EIL1 ERFs Ethylene Response Factors (ERFs) Expression EIN3_EIL1->ERFs Defense_Response Defense Response ERFs->Defense_Response This compound This compound (Potential Influence) This compound->Pathogen This compound->ET_Biosynthesis

Caption: Potential influence of this compound on the Ethylene (ET) signaling pathway.

Conclusion

The available evidence strongly indicates that this compound is a valuable tool for the management of take-all disease in wheat, particularly due to its pronounced effect on primary root infection. This early-season protection can lead to significant yield benefits. However, for managing the secondary, root-to-root spread of the disease later in the season, alternative fungicides like fluquinconazole may offer superior control of severe infection. A comprehensive disease management strategy might, therefore, involve considerations of the expected disease pressure and the timing of infection. Further research is warranted to elucidate the precise molecular mechanisms by which this compound interacts with plant defense signaling pathways to exert its protective effects.

References

Evaluating the Spectrum of Activity of Silthiofam on Non-Target Soil Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the fungicide Silthiofam's activity on non-target soil fungi. Due to the limited availability of publicly accessible, direct comparative studies on a broad spectrum of non-target fungi, this guide synthesizes available information and presents a representative, illustrative comparison with other fungicides. The experimental data presented herein is a synthesized representation based on general knowledge of fungicide activity and should be interpreted as a model for evaluation.

Executive Summary

This compound is a thiophene-carboxamide fungicide primarily used as a seed treatment to control take-all disease in cereals, caused by the fungus Gaeumannomyces graminis var. tritici. Its mode of action is understood to be the inhibition of mitochondrial respiration, thereby affecting ATP production in susceptible fungi[1]. While highly effective against its target pathogen, the application of any fungicide raises questions about its impact on the broader soil microbial community, which is crucial for soil health and ecosystem functioning. This guide explores the potential spectrum of activity of this compound on non-target soil fungi in comparison to other commonly used fungicides with different modes of action.

Comparative Analysis of Fungicidal Activity

The following table summarizes the hypothetical inhibitory effects of this compound and two other representative fungicides—Azoxystrobin (a broad-spectrum QoI fungicide) and Tebuconazole (a broad-spectrum DMI fungicide)—on a range of non-target soil fungi. The data is presented as the Minimum Inhibitory Concentration (MIC) in mg/L, which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher toxicity.

Disclaimer: This table presents a synthesized, hypothetical dataset for illustrative purposes. Actual values may vary depending on experimental conditions and specific fungal isolates.

Fungal SpeciesPhylumEcological RoleThis compound (mg/L)Azoxystrobin (mg/L)Tebuconazole (mg/L)
Gaeumannomyces graminisAscomycotaTarget Pathogen 0.1 1.52.0
Trichoderma harzianumAscomycotaBiocontrol Agent>1005025
Penicillium chrysogenumAscomycotaSaprophyte751015
Aspergillus nigerAscomycotaSaprophyte80510
Rhizoctonia solaniBasidiomycotaPlant Pathogen100.51.0
Pleurotus ostreatusBasidiomycotaWood Decomposer>1007550
Rhizopus stoloniferZygomycotaSaprophyte>1002030
Glomus mosseae (AMF)GlomeromycotaMycorrhizal Fungi>1006040

Interpretation of the Data:

Based on this representative data, this compound demonstrates a high degree of selectivity for its target pathogen, Gaeumannomyces graminis. It shows significantly less activity against the tested non-target fungi, including beneficial species like Trichoderma harzianum and the arbuscular mycorrhizal fungus (Glomus mosseae), when compared to the broad-spectrum fungicides Azoxystrobin and Tebuconazole. This suggests that this compound may have a lower impact on the overall soil fungal community structure.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the in vitro toxicity of a fungicide to non-target soil fungi.

Experiment: Determination of Minimum Inhibitory Concentration (MIC) using a Multi-well Plate Assay

1. Fungal Isolates and Culture Preparation:

  • Obtain pure cultures of a diverse range of non-target soil fungi, representing different phyla and ecological roles (e.g., saprophytes, mutualists, and other pathogens).
  • Culture each fungus on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation or mycelial growth is achieved.
  • Prepare a spore suspension or mycelial fragment suspension for each fungus in sterile distilled water with a surfactant (e.g., 0.05% Tween 80). Adjust the concentration to a standardized level (e.g., 1 x 10^6 spores/mL or a specific optical density for mycelial fragments).

2. Fungicide Stock Solutions:

  • Prepare a stock solution of the test fungicide (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10,000 mg/L).
  • Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) to achieve a range of desired test concentrations. The final concentration of the solvent should be consistent across all treatments and not exceed a level that affects fungal growth (typically <1%).

3. Multi-well Plate Assay:

  • In a sterile 96-well microtiter plate, add 180 µL of the diluted fungicide solutions to each well.
  • Include a positive control (growth medium with the solvent but no fungicide) and a negative control (growth medium only).
  • Inoculate each well with 20 µL of the standardized fungal spore or mycelial suspension.
  • Seal the plate and incubate at an appropriate temperature (e.g., 25°C) for a period sufficient for visible growth in the positive control wells (typically 3-7 days).

4. Data Collection and Analysis:

  • Visually assess the plates for the lowest concentration of the fungicide that completely inhibits fungal growth. This concentration is the MIC.
  • Alternatively, for a more quantitative assessment, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
  • Calculate the percentage of growth inhibition for each concentration relative to the positive control.
  • The MIC can be determined as the lowest concentration with a statistically significant reduction in growth compared to the control.

Visualizations

Diagram of this compound's Proposed Mode of Action

G cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space cluster_atp ATP Production NADH NADH C1 Complex I NADH->C1 e- NAD NAD+ Succinate Succinate C2 Complex II Succinate->C2 e- Fumarate Fumarate C1->NAD Q Coenzyme Q C1->Q e- H_out H+ C1->H_out H+ pump C2->Fumarate C2->Q e- C3 Complex III Q->C3 e- CytC Cytochrome c C3->CytC e- C3->H_out H+ pump C4 Complex IV CytC->C4 e- C4->H_out H2O from O2 C4->H_out H+ pump ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_out->ATP_Synthase H+ gradient ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->C1 Inhibition G start Start: Select Fungicide and Non-Target Fungi prep_cultures Prepare Pure Fungal Cultures start->prep_cultures prep_fungicide Prepare Fungicide Stock and Dilutions start->prep_fungicide mic_assay Perform Multi-well Plate MIC Assay prep_cultures->mic_assay prep_fungicide->mic_assay incubation Incubate Plates mic_assay->incubation data_collection Collect Data (Visual/OD Reading) incubation->data_collection data_analysis Analyze Data and Determine MIC data_collection->data_analysis comparison Compare MICs with Other Fungicides data_analysis->comparison end End: Evaluate Spectrum of Activity comparison->end

References

Statistical Showdown: Analyzing Silthiofam's Efficacy in Field Trials for Take-All Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Crop Protection Professionals

The control of take-all disease, caused by the fungus Gaeumannomyces graminis var. tritici, is a critical challenge in wheat production. Silthiofam, a seed treatment fungicide, has emerged as a significant tool in managing this yield-limiting pathogen. This guide provides a comprehensive comparison of this compound's performance with alternative treatments, supported by experimental data and detailed methodologies for field trial analysis.

Experimental Protocols: A Framework for Robust Field Trials

The robust evaluation of this compound's efficacy relies on well-designed and meticulously executed field trials. The following protocol outlines a standard methodology for assessing the performance of seed treatment fungicides against take-all disease in wheat.

1. Experimental Design:

  • Randomized Complete Block Design (RCBD): This is the most common design to account for field variability.[1] The experimental area is divided into blocks, each containing a full set of treatments randomized within the block.

  • Factorial Design: To evaluate the interaction of multiple factors, such as different wheat varieties and fungicide treatments, a factorial design can be employed.

  • Plot Size: Individual plots are typically 3 meters wide by 10 meters long, with a harvested area of 2.3 meters wide to minimize edge effects.[1]

2. Treatment Application:

  • Seed Treatment: this compound is applied to wheat seeds as a flowable concentrate (FS) formulation. A common application rate is 200 ml per 100 kg of seed, delivering 25g of active ingredient per 100kg of seed.[1]

  • Control Groups: Trials should include an untreated control (no fungicide) and a standard commercial fungicide as a positive control for comparison.

  • Co-application: this compound can be co-applied with other seed treatments, such as those targeting other seed-borne diseases or insect pests.[1]

3. In-field Assessments:

  • Plant Population: Autumn plant population should be measured to assess any phytotoxic effects of the treatments.[2]

  • Take-all Incidence and Severity: Disease assessment is conducted at key growth stages (e.g., tillering, stem elongation, and grain filling). This involves sampling a set number of plants per plot and visually assessing the percentage of roots with take-all symptoms. A take-all index (TAI) can then be calculated.

  • Green Leaf Area: The percentage of green leaf area on the top four leaves can be assessed at growth stage 75 (GS75) as an indicator of plant health.

4. Yield and Grain Quality Assessment:

  • Grain Yield: The central area of each plot is harvested to determine grain yield, typically reported in tonnes per hectare (t/ha).

  • Grain Quality: Thousand-grain weight and specific weight are measured to assess the impact of treatments on grain quality.

Data Presentation: A Comparative Analysis of this compound's Performance

The following table summarizes quantitative data from field trials comparing this compound with an untreated control and another commercial fungicide, fluquinconazole, for the control of take-all in wheat.

TreatmentMean Yield (t/ha)Mean Yield Increase (t/ha)Take-all Incidence (% plants with symptoms)Severe Take-all Incidence (% plants with >75% root blackening)
Untreated Control7.88-HighHigh
This compound 8.94 1.06 Lower than control and fluquinconazole at tillering Lower than control
Fluquinconazole--Higher than this compound at tilleringLower than this compound in summer

Data synthesized from multiple field trials. Absolute yield values can vary significantly based on environmental conditions and disease pressure.

Statistical Analysis Methods: Ensuring Valid Conclusions

  • Analysis of Variance (ANOVA): ANOVA is used to determine if there are any statistically significant differences between the means of the different treatment groups. This method is suitable for analyzing data from randomized complete block designs.

  • T-tests: T-tests can be used to compare the means of two specific treatment groups, for example, comparing the yield of this compound-treated plots to the untreated control.

  • Regression Analysis: Linear regression can be used to examine the relationship between different variables, such as the relationship between take-all severity and yield loss.

  • Repeated Measures Analysis: When data is collected from the same plots over time (e.g., multiple disease assessments during the growing season), a repeated measures analysis is appropriate to account for the correlation between these measurements.

It is important to note that due to the inherent variability in take-all distribution in the field, detecting statistically significant differences between treatments can sometimes be challenging.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a this compound field trial, from experimental design to data analysis.

Silthiofam_Field_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Data Analysis & Reporting Experimental_Design Experimental Design (e.g., RCBD) Treatment_Selection Treatment Selection (this compound, Control, Alternatives) Experimental_Design->Treatment_Selection Seed_Treatment Seed Treatment Application Treatment_Selection->Seed_Treatment Plot_Layout Field Plot Layout Seed_Treatment->Plot_Layout Planting Planting of Treated Seeds Plot_Layout->Planting In_Season_Assessments In-Season Assessments (Take-all, Green Leaf Area) Planting->In_Season_Assessments Harvesting Harvesting & Yield Measurement In_Season_Assessments->Harvesting Data_Collection Data Collection (Yield, Disease Index) Harvesting->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, t-test) Data_Collection->Statistical_Analysis Reporting Reporting & Interpretation Statistical_Analysis->Reporting

Caption: Workflow of a this compound field trial.

Conclusion

The statistical analysis of this compound field trial data consistently demonstrates its efficacy in controlling take-all disease and increasing wheat yields. While both this compound and fluquinconazole show activity against the pathogen, studies suggest that this compound may provide more effective early-season control, leading to greater yield increases in many situations. The choice of fungicide should be based on a comprehensive assessment of disease risk, rotational history, and economic considerations. The methodologies and data presented in this guide provide a framework for researchers and crop protection professionals to conduct and interpret their own field trials, contributing to the development of effective and sustainable disease management strategies.

References

The Long-Term Impact of Silthiofam on Take-all Decline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Silthiofam's long-term effects on the take-all decline phenomenon against other control strategies. It synthesizes experimental data on its performance, offering insights into its role in integrated disease management for wheat and other susceptible cereals.

Executive Summary

This compound, a seed treatment fungicide, is effective in managing the initial stages of take-all disease, caused by the fungus Gaeumannomyces graminis var. tritici. It primarily acts by controlling the primary infection of seminal roots. However, its long-term application may delay the natural phenomenon of take-all decline (TAD). TAD is a spontaneous reduction in disease severity that occurs after several years of continuous cereal cultivation, attributed to the build-up of antagonistic microorganisms in the soil. By reducing the initial disease pressure, this compound may slow the development of this suppressive soil environment.

This guide compares this compound with alternative management strategies, including other fungicides like fluquinconazole, biological control agents such as Pseudomonas spp. and Bacillus subtilis, and cultural practices. The data presented is collated from various field and laboratory studies to provide a quantitative and qualitative assessment of each method's efficacy and its impact on the take-all decline phenomenon.

Understanding Take-all Decline

Take-all decline is a natural biological control process. Continuous monoculture of susceptible cereals leads to an initial increase in take-all disease, which then peaks and subsequently declines to a less damaging level. This decline is associated with an increase in the populations of specific soil microbes that are antagonistic to the take-all fungus.

Take_All_Decline cluster_Process Take-all Decline Phenomenon Continuous_Cereal_Cultivation Continuous Cereal Cultivation Ggt_Inoculum_Buildup G. graminis var. tritici Inoculum Buildup Continuous_Cereal_Cultivation->Ggt_Inoculum_Buildup Provides host Take_all_Outbreak Severe Take-all Outbreak Ggt_Inoculum_Buildup->Take_all_Outbreak Leads to Antagonist_Buildup Buildup of Antagonistic Microorganisms Take_all_Outbreak->Antagonist_Buildup Stimulates TAD Take-all Decline (Disease Suppression) Antagonist_Buildup->TAD Induces TAD->Ggt_Inoculum_Buildup Suppresses

Caption: The process of take-all decline in continuous cereal cropping systems.

This compound: Performance and Long-Term Effects

This compound provides targeted control of the initial infection of take-all on seminal roots. This early protection can lead to significant yield benefits, particularly in second wheat crops where take-all pressure is often high.

However, studies suggest that by reducing the severity of take-all in the initial years of continuous wheat, this compound may delay the build-up of the antagonistic microbial populations responsible for take-all decline. Research indicates that a significant level of take-all infection may be necessary to trigger a strong suppressive response from the soil microbiome. While some studies show little to no direct effect of this compound on the development of take-all decline, its impact on the disease epidemic's progression is a key consideration for long-term management strategies.[1]

Comparative Performance of Take-all Management Strategies

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other take-all management strategies.

Table 1: Fungicidal Seed Treatments - Efficacy Against Take-all

TreatmentTake-all Incidence (% plants with symptoms)Take-all Severity (Index)Yield Response (t/ha increase over untreated)Reference
This compound (Latitude®) ReducedReduced, particularly primary infection+0.47 to +1.4[1][2]
Fluquinconazole ReducedReduced, particularly secondary spreadVariable, sometimes less than this compound[3][4]
Untreated Control HighHigh-

Table 2: Biological Control Agents - Efficacy Against Gaeumannomyces graminis var. tritici

AgentIn Vitro Inhibition (%)Greenhouse Disease Reduction (%)Field Disease Reduction (%)Reference
Pseudomonas fluorescens ---
Bacillus subtilis -Up to 87%-

Note: Data for biological control agents can be highly variable depending on the strain, formulation, and environmental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Protocol 1: Field Evaluation of Fungicidal Seed Treatments

This protocol is based on the methodology described in studies evaluating the efficacy of this compound and other fungicides in field conditions.

Objective: To assess the long-term effects of fungicidal seed treatments on take-all incidence, severity, and crop yield under field conditions.

Experimental Design:

  • Plot Design: Randomized complete block design with a minimum of four replicates.

  • Treatments:

    • Untreated control (standard seed dressing without take-all activity).

    • This compound-treated seed.

    • Fluquinconazole-treated seed.

    • Other relevant fungicide treatments.

  • Plot Size: To be determined based on machinery and to minimize edge effects.

  • Crop: Winter wheat grown in continuous rotation.

Procedure:

  • Seed Treatment: Apply fungicides to seed at the recommended rates.

  • Sowing: Sow plots at a consistent seed rate and depth.

  • Disease Assessment:

    • Collect a representative number of plants from each plot at key growth stages (e.g., tillering, stem extension, and grain filling).

    • Wash roots and visually assess for take-all symptoms.

    • Calculate take-all incidence (% of plants with symptoms) and severity (using a 0-5 scale, where 0 = no symptoms and 5 = severe necrosis of the entire root system).

  • Yield Measurement: Harvest each plot at maturity and record grain yield, adjusting for moisture content.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Field_Trial_Workflow Start Start Plot_Design Randomized Block Plot Design Start->Plot_Design Seed_Treatment Seed Treatment Application (this compound, Fluquinconazole, Control) Plot_Design->Seed_Treatment Sowing Sowing of Winter Wheat Seed_Treatment->Sowing Disease_Assessment Disease Assessment (Incidence & Severity) Sowing->Disease_Assessment During Growth Stages Yield_Measurement Yield Measurement at Harvest Sowing->Yield_Measurement Data_Analysis Statistical Analysis (ANOVA) Disease_Assessment->Data_Analysis Yield_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a field trial evaluating fungicide efficacy against take-all.

Protocol 2: In Vitro Antagonism Assay of Biological Control Agents

This protocol outlines a standard method to assess the direct antagonistic activity of bacterial isolates against G. graminis var. tritici.

Objective: To determine the in vitro inhibitory effect of bacterial isolates on the mycelial growth of G. graminis var. tritici.

Materials:

  • Cultures of G. graminis var. tritici and bacterial isolates.

  • Potato Dextrose Agar (PDA) plates.

  • Sterile cork borer.

  • Incubator.

Procedure:

  • Fungal Plug Preparation: From an actively growing culture of G. graminis var. tritici, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • Inoculation:

    • Place the fungal plug in the center of a fresh PDA plate.

    • Streak the bacterial isolate on the agar surface at a set distance from the fungal plug.

  • Control: Prepare control plates with only the fungal plug.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.

  • Assessment: After a set incubation period (e.g., 7-14 days), measure the radial growth of the fungal mycelium towards the bacterial colony and in the control plates.

  • Calculation: Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the radial growth of the fungus in the control plate and T is the radial growth of the fungus in the dual culture plate.

Conclusion and Recommendations

This compound is a valuable tool for the short-term management of take-all, particularly in high-risk situations such as second wheat crops. Its targeted action against primary infection can secure yield potential in the year of application. However, for long-term, sustainable control of take-all, an integrated approach is recommended.

This includes:

  • Strategic use of this compound: Apply this compound to high-risk crops within a rotation, but consider forgoing treatment in later wheat crops where the aim is to encourage the development of take-all decline.

  • Rotation: Incorporate non-host crops into the rotation to break the take-all life cycle.

  • Cultural Practices: Employ cultural practices that promote soil health and the activity of beneficial microorganisms, such as reduced tillage and optimized nitrogen management.

  • Biological Control: Explore the use of registered biological control agents, particularly in systems where the development of natural suppressive soils is a key objective.

Further research is needed to fully understand the complex interactions between this compound, the take-all pathogen, the host plant, and the soil microbiome to optimize long-term disease management strategies.

References

Silthiofam: A Performance Benchmark for a New Era of Fungicides in Take-All Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The control of take-all disease, caused by the soil-borne fungus Gaeumannomyces graminis, remains a significant challenge in cereal production and turfgrass management. For years, Silthiofam has been a key tool in managing this persistent pathogen. However, the continuous evolution of fungicide chemistry has introduced new generation fungicides with diverse modes of action. This guide provides a comprehensive comparison of this compound's performance against these newer alternatives, supported by experimental data, to inform future research and development in the field of fungal disease control.

Performance Snapshot: this compound vs. New Generation Fungicides

The following tables summarize the comparative efficacy of this compound and new generation fungicides from in vitro and field studies.

Table 1: In Vitro Efficacy against Gaeumannomyces graminis var. tritici (Ggt)
Fungicide ClassActive IngredientEC50 (µg/mL) for this compound-Sensitive Ggt Isolates[1]EC50 (µg/mL) for this compound-Resistant Ggt Isolates[1]
Thiophene Carboxamide This compound0.0001 - 0.001123.82 - 106.46
Demethylation Inhibitor (DMI) Tebuconazole0.0398 - 0.07240.0884 - 0.4807
Demethylation Inhibitor (DMI) Difenoconazole0.1594 - 0.38910.1638 - 0.3361
Quinone Outside Inhibitor (QoI) Azoxystrobin0.014 - 0.399Not Available
Succinate Dehydrogenase Inhibitor (SDHI) Not AvailableNot AvailableNot Available

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of the fungus.

Table 2: Field Efficacy in Controlling Take-All Disease in Wheat
Fungicide ClassActive IngredientApplication MethodDisease Incidence ReductionYield Increase
Thiophene Carboxamide This compoundSeed TreatmentMore effective than fluquinconazole at tillering in reducing overall take-all incidence.[2]Generally increased yield more than fluquinconazole. Mean yield recovery of 1.06 t/ha in second wheat situations.
Demethylation Inhibitor (DMI) FluquinconazoleSeed TreatmentMore effective than this compound in reducing severe take-all incidence in summer.Less of a yield increase compared to this compound.
Quinone Outside Inhibitor (QoI) Not AvailableNot AvailableNo direct comparative data with this compound for Gaeumannomyces graminis found.Not Available
Succinate Dehydrogenase Inhibitor (SDHI) Not AvailableNot AvailableNo direct comparative data with this compound for Gaeumannomyces graminis found.Not Available

Unraveling the Mechanisms: A Comparative Look at Fungicide Modes of Action

The differences in the performance of this compound and newer generation fungicides can be attributed to their distinct modes of action at the cellular level. The following diagram illustrates the primary cellular pathways targeted by these fungicide classes.

Comparative Fungicide Modes of Action against Gaeumannomyces graminis cluster_fungal_cell Fungal Cell cluster_respiration Mitochondrial Respiration cluster_membrane Cell Membrane Synthesis ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient This compound This compound (Thiophene Carboxamide) This compound->ATP_Synthase Inhibits ATP Production QoI QoI Fungicides (e.g., Azoxystrobin) QoI->ETC Inhibits Complex III SDHI SDHI Fungicides (e.g., Fluxapyroxad) SDHI->ETC Inhibits Complex II Ergosterol_Pathway Ergosterol Biosynthesis Pathway Cell_Membrane Fungal Cell Membrane Ergosterol_Pathway->Cell_Membrane Provides Ergosterol DMI DMI Fungicides (e.g., Tebuconazole) DMI->Ergosterol_Pathway Inhibits C14-demethylase

Caption: Comparative modes of action of different fungicide classes.

Detailed Experimental Protocols

A clear understanding of the methodologies used in fungicide efficacy studies is crucial for interpreting and comparing results. Below are the detailed protocols for the key experiments cited in this guide.

In Vitro Mycelial Growth Inhibition Assay (Adapted from Yun et al., 2012)

Objective: To determine the half-maximal effective concentration (EC50) of fungicides against Gaeumannomyces graminis var. tritici (Ggt).

Protocol:

  • Fungicide Stock Solutions: Stock solutions of this compound, tebuconazole, and difenoconazole were prepared in sterile distilled water.

  • Culture Medium Preparation: Potato dextrose agar (PDA) was amended with the respective fungicides to achieve a series of final concentrations.

  • Inoculation: Mycelial plugs (5 mm in diameter) were taken from the actively growing margin of a 7-day-old Ggt culture and placed at the center of the fungicide-amended PDA plates.

  • Incubation: The plates were incubated at 25°C in the dark.

  • Data Collection: The colony diameter was measured in two perpendicular directions when the fungal growth in the control plates (without fungicide) reached the edge of the plate.

  • EC50 Calculation: The percentage of mycelial growth inhibition was calculated relative to the control. The EC50 values were determined by probit analysis of the inhibition data.

Field Trial for Take-All Control in Winter Wheat (Adapted from Bateman et al., 2008)

Objective: To evaluate the field performance of seed-treated fungicides in controlling take-all and their impact on wheat yield.

Protocol:

  • Experimental Design: The experiments were conducted in fields with a history of take-all disease using a randomized complete block design with multiple replications.

  • Seed Treatment: Winter wheat seeds were treated with this compound, fluquinconazole, or a standard fungicide with no activity against take-all (control) at the recommended rates.

  • Sowing: The treated seeds were sown in plots of a specified size.

  • Disease Assessment:

    • At Tillering (Zadoks growth stage 20-30): A number of plants were randomly sampled from each plot. The roots were washed, and the incidence and severity of take-all were assessed based on the proportion of blackened roots.

    • During Grain Filling (Zadoks growth stage 70-80): Another set of plants was sampled and assessed for take-all incidence and severity.

  • Yield Measurement: At maturity, the central area of each plot was harvested, and the grain yield was determined and adjusted to a standard moisture content.

  • Statistical Analysis: The data on disease incidence, severity, and yield were subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

Conclusion

This comparative analysis indicates that while this compound remains an effective fungicide for the control of take-all disease, particularly in the early stages of infection, new generation fungicides, especially DMIs, offer comparable and sometimes superior performance, particularly in reducing severe disease symptoms later in the season. The emergence of this compound-resistant isolates of Gaeumannomyces graminis underscores the importance of integrating fungicides with different modes of action into disease management programs to ensure long-term efficacy and mitigate the risk of resistance development. Further head-to-head field trials comparing this compound with QoI and SDHI fungicides are warranted to provide a more complete picture of their relative performance in managing take-all disease.

References

A Comparative Guide to Analytical Methods for Silthiofam Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Silthiofam residues in environmental and agricultural matrices. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and validation of the most suitable method for your research needs.

Introduction to this compound Analysis

This compound is a fungicide used to control various fungal diseases in crops. Monitoring its residues in soil, water, and plant materials is crucial for ensuring environmental safety and regulatory compliance. The selection of an appropriate analytical method is paramount for achieving accurate and reliable results. This guide compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) with two powerful alternative techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of analytical technique for this compound residue analysis depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC-UV offers a cost-effective and straightforward approach, GC-MS/MS and LC-MS/MS provide superior sensitivity and specificity, making them ideal for trace-level detection in complex matrices.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS/MS, and LC-MS/MS for the analysis of fungicide residues, including what can be expected for this compound based on multi-residue validation studies. It is important to note that specific performance for this compound may vary depending on the matrix and experimental conditions.

ParameterHPLC-UVGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.01 - 0.05 mg/kg0.001 - 0.01 mg/kg0.0005 - 0.005 mg/kg
Limit of Quantification (LOQ) 0.05 - 0.1 mg/kg0.005 - 0.02 mg/kg[1]0.002 - 0.01 mg/kg[2]
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (Recovery %) 80 - 110%70 - 120%[1]70 - 120%[2]
Precision (RSD %) < 15%< 20%[1]< 20%
Selectivity ModerateHighVery High
Matrix Effects Moderate to HighLow to ModerateModerate to High
Cost LowHighHigh
Throughput ModerateHighHigh

Note: The validation data presented here are typical values derived from multi-residue pesticide analysis studies and may not be specific to this compound. Method validation for this compound should be performed in the user's laboratory to establish specific performance characteristics.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis and is applicable to all three compared analytical methods.

Sample Preparation: QuEChERS Protocol

The QuEChERS protocol involves an extraction and a dispersive solid-phase extraction (d-SPE) cleanup step. The specific sorbents used in the d-SPE step can be tailored to the sample matrix. For thiophene-based fungicides like this compound in soil or crop matrices, a combination of PSA (primary secondary amine) and C18 is often effective.

1. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples like cereals, add a specific amount of water to rehydrate the sample before extraction.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

2. Dispersive SPE Cleanup:

  • Take an aliquot of the supernatant from the extraction step.

  • Transfer it to a d-SPE tube containing a mixture of magnesium sulfate and appropriate sorbents (e.g., PSA, C18, GCB).

  • Shake for 30 seconds and centrifuge.

  • The resulting supernatant is ready for analysis.

Analytical Methods

1. HPLC-UV Method (Based on CIPAC Method for Formulations, adapted for Residue Analysis)

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Quantification: External standard calibration curve prepared in a matrix-matched solvent.

2. GC-MS/MS Method

  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer. A GC-MS/MS product scan spectrum for this compound confirms its suitability for this technique.

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection.

  • Temperature Program: Optimized temperature gradient for the separation of this compound from matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Quantification: Internal standard calibration with a structurally similar compound.

3. LC-MS/MS Method

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 or other suitable reversed-phase column for pesticide analysis (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Quantification: Matrix-matched calibration curve to compensate for matrix effects. Multi-residue methods validated according to SANTE guidelines often achieve LOQs of 0.01 mg/kg for a wide range of pesticides.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for this compound residue analysis using the QuEChERS sample preparation method followed by chromatographic analysis.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction + Salts Sample->Extraction 1 Centrifuge1 Centrifugation Extraction->Centrifuge1 2 dSPE Dispersive SPE Cleanup (PSA/C18) Centrifuge1->dSPE 3 (Supernatant) Centrifuge2 Centrifugation dSPE->Centrifuge2 4 Final_Extract Final Extract Centrifuge2->Final_Extract 5 (Supernatant) HPLC_UV HPLC-UV Final_Extract->HPLC_UV GC_MSMS GC-MS/MS Final_Extract->GC_MSMS LC_MSMS LC-MS/MS Final_Extract->LC_MSMS Quantification Quantification HPLC_UV->Quantification GC_MSMS->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound residue analysis.

Conclusion

The selection of an analytical method for this compound residue analysis should be guided by the specific requirements of the study.

  • HPLC-UV is a viable option for routine monitoring where high sensitivity is not the primary concern and cost-effectiveness is important. However, it may be susceptible to matrix interferences.

  • GC-MS/MS offers high selectivity and sensitivity, particularly for volatile and thermally stable compounds.

  • LC-MS/MS is arguably the most versatile and sensitive technique, capable of analyzing a wide range of pesticide residues, including this compound, at very low concentrations in complex matrices. The use of the QuEChERS sample preparation method provides a streamlined and efficient workflow for all three techniques.

It is strongly recommended that any chosen method be fully validated in-house to ensure it meets the required performance criteria for the specific sample matrices being analyzed.

References

Comparative Genomics of Silthiofam-Sensitive vs. Resistant Gaeumannomyces graminis var. tritici (Ggt) Strains: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding and a proposed research framework for the comparative genomics of Silthiofam-sensitive and resistant strains of Gaeumannomyces graminis var. tritici (Ggt), the causal agent of take-all disease in wheat. While direct comparative genomic studies are not yet publicly available, this document outlines the necessary experimental protocols and expected data outcomes to guide future research in this critical area of fungicide resistance.

Introduction to this compound Resistance in Ggt

This compound is a fungicide used to control take-all disease, a major threat to wheat production worldwide. However, the emergence of this compound-resistant Ggt strains has been reported, particularly in regions with intensive use of the fungicide.[1][2] Notably, there is no evidence of cross-resistance between this compound and other fungicides like tebuconazole or difenoconazole, suggesting a specific mechanism of action and resistance.[1][2]

Studies have revealed significant genetic diversity within the Ggt population, with a strong correlation between the genetic type of the isolate and its sensitivity to this compound.[1] Specifically, PCR-RFLP analysis of nuclear rDNA can differentiate between A-type and B-type isolates, and this distinction is associated with this compound sensitivity. Interestingly, a natural insensitivity to this compound can be found in up to 30% of Ggt isolates, even in soils where the fungicide has not been applied. The precise target of this compound and the molecular basis of resistance remain to be elucidated.

Proposed Experimental Workflow for Comparative Genomics

To elucidate the genetic basis of this compound resistance, a comparative genomic and transcriptomic approach is proposed. The following workflow outlines the key steps:

experimental_workflow cluster_collection Isolate Collection & Phenotyping cluster_sequencing Genomic & Transcriptomic Analysis cluster_analysis Bioinformatic Analysis cluster_validation Functional Validation Isolate_Collection Collection of Ggt Isolates Phenotyping Phenotypic Screening for this compound Resistance Isolate_Collection->Phenotyping DNA_Extraction High-Quality DNA Extraction Phenotyping->DNA_Extraction RNA_Extraction RNA Extraction (with/without this compound treatment) Phenotyping->RNA_Extraction WGS Whole-Genome Sequencing (Illumina + PacBio) DNA_Extraction->WGS Genome_Assembly De novo Assembly & Annotation WGS->Genome_Assembly RNA_Seq RNA-Sequencing (Illumina) RNA_Extraction->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Variant_Calling Comparative Genomics (SNPs, Indels, SVs) Genome_Assembly->Variant_Calling GWAS Genome-Wide Association Study Variant_Calling->GWAS Gene_Knockout Gene Knockout/Overexpression GWAS->Gene_Knockout Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis Pathway_Analysis->Gene_Knockout Phenotypic_Assays Phenotypic Assays of Mutants Gene_Knockout->Phenotypic_Assays

Caption: Proposed experimental workflow for the comparative genomics of this compound-sensitive and resistant Ggt strains.

Data Presentation: Expected Outcomes

A comparative genomic and transcriptomic study would be expected to yield the following quantitative data, which should be structured in clear, comparative tables.

Table 1: Comparison of Genomic Features between this compound-Sensitive and -Resistant Ggt Strains

Genomic FeatureThis compound-Sensitive (Average)This compound-Resistant (Average)
Genome Size (Mb)
GC Content (%)
Number of Genes
Number of SNPs
Number of Indels
Number of Structural Variations

Table 2: Candidate Genes Associated with this compound Resistance from Comparative Genomics

Gene IDChromosomePositionType of VariationPutative Function

Table 3: Differentially Expressed Genes in this compound-Resistant vs. -Sensitive Ggt Strains upon this compound Treatment

Gene IDLog2 Fold Changep-valuePutative Function

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols are based on established methods for fungal genomics and transcriptomics.

Fungal Isolation and Culture
  • Isolation: Ggt will be isolated from infected wheat roots collected from various geographical locations.

  • Culture: Pure cultures will be established on potato dextrose agar (PDA) and maintained at 25°C.

Phenotypic Screening for this compound Sensitivity
  • Method: Mycelial growth inhibition assays will be performed on PDA amended with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

  • Analysis: The effective concentration that inhibits 50% of mycelial growth (EC50) will be calculated for each isolate. Isolates will be categorized as sensitive, intermediate, or resistant based on their EC50 values.

High-Quality DNA Extraction for Whole-Genome Sequencing
  • Mycelial Growth: Ggt isolates will be grown in potato dextrose broth (PDB) for 5-7 days at 25°C with shaking.

  • Harvesting: Mycelia will be harvested by filtration, washed with sterile water, and lyophilized.

  • Extraction Protocol: High molecular weight DNA will be extracted using a modified CTAB protocol or a commercial kit optimized for filamentous fungi. DNA quality and quantity will be assessed using a NanoDrop spectrophotometer, Qubit fluorometer, and gel electrophoresis.

Whole-Genome Sequencing and Assembly
  • Sequencing Platforms: A hybrid sequencing approach is recommended, using Illumina (e.g., NovaSeq) for short-read accuracy and Pacific Biosciences (PacBio) or Oxford Nanopore for long-read contiguity.

  • Assembly: Short reads will be used to correct errors in the long reads, followed by de novo genome assembly using tools like Canu or Flye. The resulting assembly will be polished with the Illumina reads.

RNA Extraction and Sequencing
  • Experimental Conditions: Resistant and sensitive isolates will be grown in PDB and exposed to a sub-lethal concentration of this compound for a defined period (e.g., 24 hours). Control cultures will not be treated with the fungicide.

  • Extraction: Total RNA will be extracted from harvested mycelia using a TRIzol-based method or a commercial kit with an on-column DNase treatment to remove any contaminating DNA. RNA integrity will be verified using an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: mRNA will be enriched using poly-A selection, and sequencing libraries will be prepared using a strand-specific RNA-seq library preparation kit. Sequencing will be performed on an Illumina platform.

Bioinformatic Analysis
  • Variant Calling: Whole-genome sequencing reads from all isolates will be aligned to a high-quality reference Ggt genome. SNPs, indels, and structural variations will be identified using tools like GATK and Samtools.

  • Genome-Wide Association Study (GWAS): A GWAS will be performed to identify genetic variants significantly associated with the this compound resistance phenotype.

  • Differential Gene Expression Analysis: RNA-seq reads will be aligned to the reference genome, and gene expression levels will be quantified. Differentially expressed genes between resistant and sensitive strains, with and without this compound treatment, will be identified using packages like DESeq2 or edgeR.

  • Functional Annotation and Pathway Analysis: Candidate genes from the GWAS and differentially expressed genes will be functionally annotated using databases such as GO, KEGG, and InterProScan to identify potential resistance mechanisms and involved signaling pathways.

Hypothetical Signaling Pathway for Fungicide Resistance

Based on known mechanisms of fungicide resistance in other ascomycete fungi, a hypothetical signaling pathway for this compound resistance in Ggt can be proposed. This could involve mutations in a target protein, upregulation of efflux pumps, or activation of a stress response pathway.

Caption: Hypothetical model of this compound resistance in Ggt involving target site modification or efflux pump upregulation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Silthiofam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Silthiofam, a fungicide used in agricultural applications. Adherence to these procedures is vital to ensure laboratory safety, environmental protection, and regulatory compliance. This compound is classified as toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal of waste.

Immediate Safety Precautions

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

All procedures involving the handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures for this compound Waste

The proper disposal of this compound waste involves a multi-step process that includes waste segregation, decontamination of containers and equipment, and the selection of an appropriate final disposal method.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, such as contaminated lab materials (e.g., weigh boats, filter paper, contaminated PPE), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound, including unused solutions and rinsate from initial container cleaning, in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.

Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.

Step 2: Decontamination of Empty Containers

Empty containers that have held this compound must be decontaminated before disposal. The recommended method is a triple-rinse procedure:

  • Empty the container of all remaining this compound.

  • Rinse the container with a suitable solvent (e.g., water or as specified by your institution's safety office) at least three times.

  • Collect the rinsate from all three rinses as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original label and puncture the container to prevent reuse.

  • Dispose of the decontaminated container in accordance with institutional and local regulations for non-hazardous solid waste, or as advised by your environmental health and safety (EHS) office.

Step 3: Decontamination of Laboratory Equipment

Equipment used for handling this compound must be thoroughly decontaminated to prevent cross-contamination.

  • Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the this compound residue. Collect this rinsate as hazardous liquid waste.

  • Wash: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Step 4: Final Disposal of this compound Waste

The final disposal method for this compound waste must comply with local, state, and federal regulations. The most common and recommended method for organic pesticide waste is:

  • High-Temperature Incineration: This should be carried out in a licensed hazardous waste incineration facility. This method ensures the complete destruction of the active ingredient.

Never dispose of this compound waste down the drain or in the regular trash. Contact your institution's EHS office to arrange for the pickup and disposal of your hazardous waste containers.

Quantitative Data

Currently, there is no publicly available, specific quantitative data for the disposal of this compound (e.g., optimal incineration temperatures, specific concentration limits for different disposal methods). The general recommendation for the incineration of organic pesticides is to use a facility that can achieve high temperatures (typically above 850°C) with a sufficient residence time to ensure complete destruction.

Experimental Protocols

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Silthiofam_Disposal_Workflow Figure 1. This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Decontamination cluster_2 Waste Collection & Storage cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Triple-Rinse Empty Containers B->C D Decontaminate Equipment B->D F Store Segregated Waste in Labeled Containers B->F E Collect Rinsate as Hazardous Liquid Waste C->E I Dispose of Decontaminated Containers as per EHS Guidance C->I D->E E->F G Contact EHS for Waste Pickup F->G H High-Temperature Incineration (Licensed Facility) G->H

Caption: Logical workflow for the proper disposal of this compound waste.

Safeguarding Your Research: A Guide to Handling Silthiofam

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE REFERENCE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Silthiofam in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Immediate Safety and Personal Protective Equipment (PPE)

Direct contact with this compound can pose health risks. Prolonged or repeated exposure may cause organ damage, and the substance is harmful to aquatic life.[1] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

A comprehensive assessment of the specific laboratory procedures should be conducted to ensure the appropriate level of protection is used. However, the following PPE is generally recommended when handling this compound[2][3]:

PPE CategorySpecificationsRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects against dust particles and potential splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing. Lab coat.Prevents dermal contact. Gloves should be inspected before use and washed before removal.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or if irritation is experienced. Use in well-ventilated areas.Minimizes inhalation of airborne particles, especially when handling the powder form.
General Hygiene Wash hands thoroughly after handling and before eating, drinking, or smoking.Prevents accidental ingestion.

Operational Plans for Handling this compound

Proper handling procedures are critical to minimize exposure risk. The following workflow outlines the key steps for safely managing this compound in a laboratory environment.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Weighing (in a fume hood or ventilated enclosure) prep_area->handling_weigh handling_dissolve Dissolving/Mixing handling_weigh->handling_dissolve handling_transfer Transferring Solutions handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Work Surfaces handling_transfer->cleanup_decontaminate cleanup_ppe Doff and Dispose of/Clean PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Waste cleanup_ppe->cleanup_waste

A workflow for the safe handling of this compound in the laboratory.

Disposal Plans

This compound and its containers must be disposed of in a safe manner to prevent environmental contamination.

  • Waste Collection : Collect waste this compound and contaminated materials (e.g., gloves, paper towels) in sealed, clearly labeled containers.

  • Disposal Route : Dispose of contents and containers in accordance with local, regional, national, and international regulations. This typically involves using a licensed waste disposal site.

  • Environmental Precaution : Avoid release into the environment. Do not allow the material to drain into sewers or water supplies.

Quantitative Toxicological Data

The following table summarizes available quantitative data on the toxicity of this compound.

Toxicity ParameterValueSpeciesReference
Acute Oral Toxicity (LD50)>5000 mg/kgRat
Skin IrritationNon-irritating
Hazard StatementMay cause damage to organs through prolonged or repeated exposure.
Environmental HazardToxic to aquatic life with long-lasting effects.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

G This compound Exposure Response Plan cluster_exposure Exposure Event cluster_action Immediate Actions exposure_skin Skin Contact action_skin Wash with soap and water. Seek medical attention if irritation persists. exposure_skin->action_skin exposure_eye Eye Contact action_eye Rinse with water for several minutes. Seek medical attention if irritation persists. exposure_eye->action_eye exposure_inhalation Inhalation action_inhalation Move to fresh air. Call a physician if symptoms develop. exposure_inhalation->action_inhalation exposure_ingestion Ingestion action_ingestion Rinse mouth. Get medical attention if symptoms occur. exposure_ingestion->action_ingestion

An immediate response plan for various types of this compound exposure.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following general methodologies should be integrated into any procedure involving this compound.

Weighing Solid this compound
  • Preparation : Ensure the analytical balance is inside a fume hood or a ventilated enclosure.

  • Tare : Place a clean, tared weigh boat on the balance.

  • Transfer : Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.

  • Cleaning : Clean the spatula and any contaminated surfaces immediately after use.

Dissolving this compound
  • Solvent Addition : In a fume hood, add the desired solvent to a container with a magnetic stir bar.

  • Addition of this compound : Slowly add the weighed this compound powder to the solvent while stirring to prevent clumping and splashing.

  • Mixing : Cover the container and allow the solution to stir until the this compound is completely dissolved.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.